(Cyclopropylmethyl)(methyl)amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropyl-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-6-4-5-2-3-5;/h5-6H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQVLOOOUXHZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77335-18-3 | |
| Record name | (cyclopropylmethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Introduction
(Cyclopropylmethyl)(methyl)amine hydrochloride is a secondary amine salt that holds significance as a structural motif and intermediate in the landscape of pharmaceutical and agrochemical research. The incorporation of a cyclopropylmethyl group can impart unique conformational constraints and metabolic properties to a molecule, making a thorough understanding of its fundamental physical characteristics essential for its effective application. This guide provides a comprehensive overview of the key physical properties of this compound, offering both established data and field-proven insights into the experimental methodologies for their determination. The focus is on the causality behind these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, formulation, and analytical characterization.
Chemical Identity and Molecular Structure
A clear understanding of the molecular identity is the cornerstone of any physicochemical analysis. This compound is the hydrochloride salt of the secondary amine, N-(cyclopropylmethyl)-N-methylamine. The formation of the hydrochloride salt is a common strategy in medicinal chemistry to enhance the aqueous solubility and stability of amine-containing compounds.[1]
The structure combines a strained three-membered cyclopropane ring with a methylamino moiety. This combination influences its steric and electronic properties, which in turn dictate its physical behavior.
Visualization of the Molecular Structure
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key physical and chemical identifiers for this compound. It is important to note that while some properties like molecular weight are calculated, experimental values for properties such as melting point and solubility can vary slightly depending on the purity of the sample and the experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 77335-18-3 | [2] |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2][3] |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[3] |
| Synonyms | (Cyclopropylmethyl)methylamine HCl, N-(Cyclopropylmethyl)-N-methylamine Hydrochloride | PubChem[3] |
| Appearance | Expected to be a white to off-white crystalline solid, based on similar amine hydrochlorides. | Inferred |
| Melting Point | Not definitively reported in the searched literature. | - |
| Boiling Point | Not applicable; likely to decompose upon strong heating. | Inferred |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol), and poorly soluble in nonpolar organic solvents. | Inferred[1] |
| pKa | Not reported in the searched literature. Expected to be in the range of 9-11 for a secondary alkyl amine hydrochloride. | Inferred |
Solubility Profile: A Deeper Dive
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its absorption, distribution, and formulation. As this compound is an ionic salt, its solubility is governed by its ability to dissociate and the subsequent solvation of the resulting ions.
Theoretical Considerations
The presence of the ammonium cation and the chloride anion makes the compound highly polar. Consequently, it is expected to exhibit good solubility in polar protic solvents like water, where the ions can be effectively solvated through ion-dipole interactions and hydrogen bonding. In contrast, its solubility in nonpolar aprotic solvents, such as hexanes or toluene, is anticipated to be low due to the inability of these solvents to stabilize the charged species.
The formation of the hydrochloride salt from the free amine drastically increases its aqueous solubility, a principle widely exploited in drug development to improve the bioavailability of poorly soluble basic compounds.[4]
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the isothermal equilibrium method. This protocol provides a self-validating system for generating accurate solubility data.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed vials. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for several hours to permit the undissolved solid to settle. For finer suspensions, centrifugation can be employed to facilitate clear separation.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase. The concentration of the dissolved compound is then quantified using a validated HPLC method against a calibration curve.
-
Data Analysis: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.
This experimental workflow can be visualized as follows:
Caption: Isothermal equilibrium solubility determination workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected signals can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons adjacent to the nitrogen, the methine proton of the cyclopropyl group, and the methylene protons within the cyclopropyl ring. The protons on the nitrogen may appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl carbon, the methylene carbon adjacent to the nitrogen, and the methine and methylene carbons of the cyclopropyl ring.
The chemical shifts in both ¹H and ¹³C NMR will be influenced by the electron-withdrawing effect of the protonated amino group.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H Stretching: A broad and strong absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium salt.
-
C-H Stretching: Absorptions corresponding to the C-H stretching of the alkyl and cyclopropyl groups are expected around 2850-3000 cm⁻¹. The C-H stretching of the cyclopropyl ring may appear at a slightly higher frequency (>3000 cm⁻¹).
-
N-H Bending: An absorption band around 1500-1600 cm⁻¹ can be attributed to N-H bending vibrations.
-
C-N Stretching: The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ region.
Thermal Properties
Melting Point
The melting point of a crystalline solid is a key indicator of its purity. For an ionic compound like this compound, the melting point is expected to be relatively high due to the strong electrostatic forces in the crystal lattice. The exact value would need to be determined experimentally, typically using a capillary melting point apparatus or differential scanning calorimetry (DSC).
Thermal Stability
Amine hydrochlorides can be susceptible to thermal decomposition, often liberating hydrogen chloride gas at elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.
Safety and Handling
Based on available data, this compound is classified as an irritant.[3]
-
GHS Hazard Statements:
Handling Precautions: Due to its irritant nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.
Conclusion
This compound possesses the characteristic physical properties of a secondary amine salt, notably its presumed high polarity and aqueous solubility. This guide has outlined its key identifiers, provided a framework for understanding its solubility and spectroscopic features, and detailed the standard experimental protocols for their determination. For researchers and drug development professionals, a firm grasp of these fundamental properties is not merely academic; it is a practical necessity for the rational design of synthetic routes, the development of robust analytical methods, and the successful formulation of new chemical entities. The self-validating nature of the described protocols ensures that the data generated will be reliable and reproducible, forming a solid foundation for further research and development.
References
An In-depth Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride
This guide provides a comprehensive technical overview of (Cyclopropylmethyl)(methyl)amine hydrochloride, a notable secondary amine featuring a cyclopropylmethyl group. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, synthesis, analytical characterization, and potential applications, particularly focusing on its role as a selective cannabinoid receptor 1 (CB1) agonist.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the parent amine, (Cyclopropylmethyl)(methyl)amine. The hydrochloride salt enhances the compound's stability and water solubility, making it more suitable for research and handling.
The core structure consists of a cyclopropane ring attached to a methylene group, which is in turn bonded to a methyl-substituted nitrogen atom. This unique combination of a strained cyclopropyl ring and a secondary amine functional group imparts specific chemical and pharmacological properties to the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[1] |
| CAS Number | 77335-18-3 | PubChem[1] |
| Molecular Formula | C₅H₁₂ClN | PubChem[1] |
| Molecular Weight | 121.61 g/mol | PubChem[1] |
| Parent Compound CAS | 18977-45-2 ((Cyclopropylmethyl)methylamine) | PubChem[2] |
| Parent Compound MW | 85.15 g/mol | PubChem[2] |
| Calculated LogP (Parent) | 0.46 | Hit2Lead[3] |
| Solubility | Soluble in water.[4] Insoluble in acetone, chloroform, diethyl ether, and ethyl acetate.[5] | Chem-Master.net[5] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with coordinates for better layout N [label="NH", pos="0,0!", fontcolor="#202124"]; C_methyl [label="CH3", pos="-1.5,0.5!", fontcolor="#202124"]; C_methylene [label="CH2", pos="1.5,0.5!", fontcolor="#202124"]; C1_ring [label="CH", pos="3,0!", fontcolor="#202124"]; C2_ring [label="CH2", pos="4,-1!", fontcolor="#202124"]; C3_ring [label="CH2", pos="4,1!", fontcolor="#202124"]; H_plus [label="H+", pos="-0.5, -1!", fontcolor="#EA4335"]; Cl_minus [label="Cl-", pos="0.5, -1!", fontcolor="#34A853"];
// Edges to represent bonds edge [color="#4285F4"]; N -- C_methyl; N -- C_methylene; C_methylene -- C1_ring; C1_ring -- C2_ring; C2_ring -- C3_ring; C3_ring -- C1_ring; }
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A common and efficient method is the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by salt formation with hydrochloric acid.[6][7]
Reductive Amination Pathway
This two-step, one-pot reaction is a cornerstone of amine synthesis. The first step involves the formation of an imine intermediate from the reaction of cyclopropanecarboxaldehyde and methylamine. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent.
References
- 1. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hit2Lead | (cyclopropylmethyl)methylamine | CAS# 18977-45-2 | MFCD11150443 | BB-4033531 [hit2lead.com]
- 4. Cas 67376-94-7,N-CYCLOPROPYL-METHYLAMINE HCL | lookchem [lookchem.com]
- 5. methylamine hydrochloride [chemister.ru]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
(Cyclopropylmethyl)(methyl)amine hydrochloride CAS number 77335-18-3
An In-depth Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 77335-18-3), a versatile chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical properties, synthesis methodologies, analytical characterization, applications, and safety protocols, offering field-proven insights into its practical use.
Core Compound Identity and Physicochemical Properties
This compound is a secondary amine salt characterized by the presence of a cyclopropylmethyl group. This structural motif is of high interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for various synthetic and biological applications.
Chemical Structure
The molecular structure consists of a methyl group and a cyclopropylmethyl group attached to a central nitrogen atom, which is protonated and paired with a chloride counter-ion.
Caption: Molecular Structure of this compound.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 77335-18-3 | [2] |
| Molecular Formula | C₅H₁₂ClN | [2][3][4] |
| Molecular Weight | 121.61 g/mol | [2][3][4] |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | [2] |
| Synonyms | N-(Cyclopropylmethyl)-N-methylamine Hydrochloride, CPMMA | [2][3] |
| SMILES | CNCC1CC1.Cl | [3][5] |
| InChI Key | ORQVLOOOUXHZEJ-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing Protocols
The synthesis of this compound is typically achieved via a multi-step process starting from commercially available precursors. The choice of synthetic route is often dictated by factors such as scale, cost, and desired purity. Below is a representative, field-proven protocol derived from established chemical patent literature.
Synthetic Pathway Overview
A common and scalable approach involves the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by conversion to the hydrochloride salt. An alternative patented method utilizes cyclopropanecarbonitrile as a starting material.[6]
Caption: Generalized Synthetic Workflow.
Detailed Experimental Protocol
This protocol is adapted from a patented method for illustrative purposes.[6] Researchers must conduct their own risk assessments and optimizations.
Step 1: Synthesis of (Cyclopropylmethyl)(methyl)amine (Free Base)
-
Reaction Setup: To a solution of cerium trichloride in anhydrous tetrahydrofuran (THF) cooled to -75°C, add methyllithium dropwise. The causality for using cerium trichloride is to generate a less basic and more selective organocerium reagent, which minimizes side reactions compared to using the highly reactive methyllithium alone.
-
Reagent Addition: Stir the mixture for 1-2 hours at -75°C. Subsequently, add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise, maintaining the low temperature.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or GC-MS. Upon completion, quench the reaction by carefully adding aqueous ammonium hydroxide.
-
Workup and Isolation: Filter the resulting suspension and wash the filter cake with an organic solvent like dichloromethane. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, (Cyclopropylmethyl)(methyl)amine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from Step 1 in a suitable organic solvent, such as ethyl acetate.[6][7]
-
Precipitation: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., diethyl ether).[8][9] The hydrochloride salt will precipitate out of the solution. The choice of an anhydrous system is critical to prevent the introduction of water, which could affect the crystallinity and yield of the final product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with fresh, cold ethyl acetate or diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the final product, this compound, under vacuum to obtain a stable, crystalline solid.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.
Spectroscopic Analysis
Spectroscopic methods provide the foundational data for structural elucidation.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the methylene protons adjacent to the nitrogen, and the characteristic multiplets for the cyclopropyl ring protons.[5] |
| ¹³C NMR | The carbon NMR would display signals for the methyl carbon, the methylene carbon, and the unique carbons of the cyclopropyl ring. |
| Mass Spectrometry (MS) | Mass spectrometry of the free base would show a molecular ion peak corresponding to its molecular weight (85.15 g/mol ).[10] |
| Infrared (IR) Spectroscopy | The IR spectrum would feature characteristic N-H stretching bands for the secondary ammonium salt and C-H stretching for the alkyl and cyclopropyl groups. |
Applications in Research and Drug Development
This compound serves as a crucial building block and, in some cases, an active pharmacological agent.
Intermediate for Complex Molecule Synthesis
The compound is widely used as an intermediate in the synthesis of fine chemicals, particularly for creating more complex pharmaceutical and agrochemical agents.[11] Its secondary amine functionality provides a reactive site for further elaboration, while the cyclopropylmethyl group can enhance the pharmacological profile of the target molecule.
Pharmacological Activity
Interestingly, this compound, also referred to as CPMMA, has been investigated as an experimental drug. It is reported to be a selective cannabinoid receptor type 1 (CB1) agonist.[3] Research in animal models has suggested potential therapeutic applications, including:
-
Cardioprotection: Shown to reduce infarct size in models of myocardial reperfusion injury.[3]
-
Anti-inflammatory and Angiogenic Properties: May inhibit the production of vascular endothelial growth factor (VEGF).[3]
-
Cardiovascular Health: Investigated for potential use in treating hypercholesterolemia and coronary artery disease.[3]
It is critical to note that this compound is strictly for research purposes only and not for personal or veterinary use.[3][4]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling this chemical. The following information is synthesized from available Safety Data Sheets (SDS) and chemical safety databases.[2][12]
GHS Hazard Classification
| Pictogram | Hazard Class | Hazard Statement |
| ! | Skin Irritation (Category 2) | H315: Causes skin irritation |
| ! | Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| ! | Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Source: European Chemicals Agency (ECHA) via PubChem[2]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile).
-
Use safety glasses or goggles.
-
A lab coat is mandatory.
-
Avoid inhaling dust; use respiratory protection if ventilation is inadequate.[11]
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store under an inert atmosphere for long-term stability.[13]
References
- 1. longdom.org [longdom.org]
- 2. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]
- 6. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 7. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. bjoka-vip.com [bjoka-vip.com]
- 13. 77335-18-3|N-(Cyclopropylmethyl)-N-methylamine Hydrochloride|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Introduction
(Cyclopropylmethyl)(methyl)amine is a valuable secondary amine that serves as a crucial structural motif and building block in medicinal chemistry and drug development. Its incorporation into larger molecules can significantly influence pharmacological properties such as potency, selectivity, and metabolic stability. For practical application, particularly in pharmaceutical contexts, the amine is typically converted to its hydrochloride salt. This enhances stability, increases water solubility, and provides a crystalline solid that is easier to handle, purify, and formulate compared to the often-oily free base.[1][2]
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the choice of reagents, and offers a self-validating, detailed methodology suitable for researchers and drug development professionals.
Strategic Approach: The Efficiency of One-Pot Reductive Amination
The most robust and widely adopted strategy for the synthesis of N-alkylated secondary amines, such as (Cyclopropylmethyl)(methyl)amine, is reductive amination .[3] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.
The primary advantages of this approach are:
-
High Selectivity: It avoids the common problem of over-alkylation often encountered in direct alkylation methods with alkyl halides.
-
Operational Simplicity: The reaction can be performed as a "one-pot" procedure, where all reagents are added to a single reaction vessel, streamlining the workflow and maximizing efficiency.[4][5][6]
-
Mild Conditions: The reaction typically proceeds under mild temperature and pressure conditions, preserving the integrity of sensitive functional groups.
The synthesis is logically divided into three core stages:
-
Imine/Iminium Ion Formation: Condensation of cyclopropanecarboxaldehyde with methylamine.
-
Reduction: Selective reduction of the C=N bond.
-
Salt Formation & Isolation: Conversion of the free amine to its stable hydrochloride salt.
Mechanistic Causality: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and safe execution.
1. Imine and Iminium Ion Formation
The process begins with the nucleophilic attack of the lone pair of electrons on the methylamine nitrogen onto the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
Under mildly acidic conditions (often catalyzed by a few drops of acetic acid), the hydroxyl group of the carbinolamine is protonated.[7] This converts the hydroxyl group into a much better leaving group (water). The nitrogen's lone pair then assists in the departure of water, forming a C=N double bond. The resulting species is an imine , which exists in equilibrium with its protonated form, the iminium ion . The iminium ion is highly electrophilic and is the key intermediate targeted for reduction.
2. The Choice of Reducing Agent: A Case for Selectivity
The success of a one-pot reductive amination hinges on the choice of reducing agent. While powerful reagents like sodium borohydride (NaBH₄) could reduce the iminium ion, they would also readily reduce the starting aldehyde, leading to a mixture of products and low yield.[8]
This protocol employs sodium cyanoborohydride (NaBH₃CN) , a milder and more selective reducing agent.[9][10] The electron-withdrawing cyano group attenuates the reactivity of the borohydride, making it incapable of reducing aldehydes or ketones at a significant rate under neutral or slightly acidic conditions.[8][11] However, it is sufficiently nucleophilic to rapidly and selectively reduce the highly electrophilic iminium ion.[4][11] This differential reactivity is the cornerstone of the one-pot procedure, allowing the reducing agent to be present from the start without consuming the aldehyde precursor.[4][11]
The reduction occurs via the transfer of a hydride ion (H⁻) from the cyanoborohydride complex to the carbon atom of the iminium ion, cleaving the C=N π-bond and forming the target secondary amine.
3. The Rationale for Hydrochloride Salt Formation
The synthesized (Cyclopropylmethyl)(methyl)amine free base is typically a low-boiling point oil, which can be difficult to handle and purify. Conversion to the hydrochloride salt is achieved through a simple acid-base reaction.[2] Adding hydrochloric acid protonates the basic nitrogen atom of the amine, forming an ammonium salt.[2][12] This ionic compound is a stable, non-volatile, crystalline solid that readily precipitates from non-polar organic solvents, facilitating easy isolation and purification by filtration.[13]
Visualizing the Synthesis
// Connections Cyclopropanecarboxaldehyde -> Imine_Formation; Methylamine -> Imine_Formation; Imine_Formation -> Reduction [label="NaBH3CN\n(Reducing Agent)", fontcolor="#34A853"]; Reduction -> Free_Amine; Free_Amine -> Final_Product [label="HCl\n(Salt Formation)", fontcolor="#EA4335"];
// Annotations Imine_Formation [xlabel="Catalytic Acid (e.g., AcOH)", fontcolor="#5F6368"]; } dot Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Sodium cyanoborohydride is toxic and can release highly toxic hydrogen cyanide gas if exposed to strong acid.[4][11] Methylamine is a flammable and corrosive gas/solution.
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Cyclopropanecarboxaldehyde | 70.09 | 1489-69-6 | Flammable, Irritant |
| Methylamine (40% in H₂O) | 31.06 | 74-89-5 | Flammable, Corrosive, Toxic |
| Sodium Cyanoborohydride | 62.84 | 25895-60-7 | Toxic, Flammable Solid |
| Acetic Acid, Glacial | 60.05 | 64-19-7 | Corrosive, Flammable |
| Methanol | 32.04 | 67-56-1 | Flammable, Toxic |
| Ethyl Acetate | 88.11 | 141-78-6 | Flammable, Irritant |
| Hydrochloric Acid (2M in Ether) | 36.46 | 7647-01-0 | Corrosive, Flammable Solvent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (5.0 g, 71.3 mmol) and methanol (100 mL).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 40% aqueous solution of methylamine (8.8 g, 113 mmol, 1.6 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Imine Formation: Add glacial acetic acid (0.43 g, 7.1 mmol, 0.1 equiv) to the mixture.[7] Remove the ice bath and allow the solution to stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Re-cool the mixture to 0 °C. In a single portion, add sodium cyanoborohydride (4.9 g, 78.4 mmol, 1.1 equiv). Caution: Slight effervescence may be observed.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting aldehyde.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the resulting residue, add 100 mL of 2 M sodium hydroxide (NaOH) solution and 100 mL of ethyl acetate. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Isolation of Free Base: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude (Cyclopropylmethyl)(methyl)amine as an oil.
-
Salt Formation: Dissolve the crude amine oil in 100 mL of ethyl acetate. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Isolation of Hydrochloride Salt: Stir the resulting white slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethyl acetate (2 x 20 mL) to remove any soluble impurities.
-
Drying: Dry the white solid under high vacuum to a constant weight to afford pure This compound .
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a multiplet for the cyclopropyl ring protons, a doublet for the methylene (-CH₂-) protons adjacent to the ring, a singlet for the methyl (-CH₃) group, and a broad signal for the ammonium proton (-NH₂⁺-).[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free amine cation.
-
Melting Point: A sharp melting point is indicative of high purity.
| Compound | Formula | Molecular Weight ( g/mol ) |
| (Cyclopropylmethyl)(methyl)amine | C₅H₁₁N | 85.15 |
| (Cyclopropylmethyl)(methyl)amine HCl | C₅H₁₂ClN | 121.61 |
Conclusion
The one-pot reductive amination of cyclopropanecarboxaldehyde with methylamine using sodium cyanoborohydride is an efficient, selective, and scalable method for the synthesis of (Cyclopropylmethyl)(methyl)amine. Subsequent conversion to the hydrochloride salt provides a stable, crystalline material ideal for use in research and pharmaceutical development. This guide provides the necessary procedural details and mechanistic understanding to empower scientists to reliably execute this valuable transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 10. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 12. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]
- 15. N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR [m.chemicalbook.com]
A Comprehensive Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride
Introduction
(Cyclopropylmethyl)(methyl)amine hydrochloride is a substituted secondary amine salt that holds significant value as a chemical intermediate and building block, particularly in the fields of medicinal chemistry and agrochemical synthesis. The incorporation of the cyclopropylmethyl motif is a well-established strategy in drug design, often employed to enhance metabolic stability, improve potency, or modulate the conformational rigidity of a molecule. This guide provides an in-depth technical overview of this compound, covering its fundamental physicochemical properties, validated synthetic and analytical protocols, safety considerations, and key applications for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and reliability in a laboratory setting.
Section 1: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research and development. This compound is the acid salt of the parent free base, (Cyclopropylmethyl)(methyl)amine, formed by reaction with hydrochloric acid[1]. This conversion to the salt form is a common practice to improve the compound's stability, crystallinity, and handling characteristics compared to the more volatile and potentially reactive free amine.
Key Properties and Identifiers
The essential chemical and physical data for this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[1] |
| CAS Number | 77335-18-3 | PubChem[1] |
| Molecular Formula | C₅H₁₂ClN | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 121.61 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |
| Monoisotopic Mass | 121.0658271 Da | PubChem[1] |
| Parent Compound | (Cyclopropylmethyl)methylamine (CID: 12919209) | PubChem[1] |
| Component Parts | (Cyclopropylmethyl)methylamine, Hydrochloric Acid | PubChem[1] |
Chemical Structure
The structure consists of a methyl group and a cyclopropylmethyl group attached to a central nitrogen atom, which is protonated and ionically bonded to a chloride ion.
Caption: Structure of this compound.
Section 2: Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: first, the formation of the parent secondary amine, followed by its conversion to the hydrochloride salt. Reductive amination is the most robust and widely adopted method for the synthesis of the parent amine due to its high efficiency and the commercial availability of the starting materials.
Synthesis Workflow
The logical flow from commercially available starting materials to the final hydrochloride salt is depicted below. This pathway is chosen for its reliability and scalability.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Step 1: Synthesis of (Cyclopropylmethyl)(methyl)amine (Free Base) via Reductive Amination
-
Rationale: This procedure uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not vigorously react with the solvent and reduces the transiently formed imine faster than it reduces the starting aldehyde, minimizing side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve all reactants.
-
Materials:
-
Cyclopropanecarboxaldehyde (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, addition funnel
-
-
Procedure:
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous DCM, add the methylamine solution (1.2 eq) at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (Cyclopropylmethyl)(methyl)amine as an oil. This crude product is often pure enough for the next step.
-
Step 2: Formation and Purification of the Hydrochloride Salt
-
Rationale: Converting the amine to its hydrochloride salt facilitates purification by crystallization and improves its long-term stability. Diethyl ether is a common solvent for this process as it readily dissolves the free amine but not the resulting ammonium salt, causing the product to precipitate. The use of anhydrous HCl is essential to prevent the introduction of water, which could interfere with crystallization.
-
Materials:
-
Crude (Cyclopropylmethyl)(methyl)amine (from Step 1)
-
Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Hydrogen chloride solution (e.g., 2.0 M in diethyl ether)
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add the hydrogen chloride solution dropwise. A white precipitate will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield pure this compound.
-
Section 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their connectivity.
-
Expected Signals:
-
Cyclopropyl Protons (CH, CH₂): A complex multiplet in the upfield region (~0.2-1.2 ppm). The methine proton (CH) will be the most downfield of this group.
-
Methylene Protons (-CH₂-N): A doublet adjacent to the cyclopropyl group, shifted downfield by the nitrogen (~2.8-3.2 ppm).
-
Methyl Protons (-N-CH₃): A singlet or doublet (depending on N-H coupling) around ~2.5-2.9 ppm.
-
Amine Protons (-N⁺H₂-): A broad singlet, typically in the range of ~8.0-10.0 ppm, whose chemical shift is highly dependent on solvent and concentration.
-
-
Sample Preparation Protocol:
-
Accurately weigh 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Rationale: DMSO-d₆ is often preferred as it allows for the observation of the N-H protons, whereas D₂O will exchange with them, causing the signal to disappear.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton.
-
Expected Signals:
-
Cyclopropyl Carbons: Signals in the highly shielded region (~5-15 ppm).
-
Methylene Carbon (-CH₂-N): A signal around ~55-65 ppm.
-
Methyl Carbon (-N-CH₃): A signal around ~30-40 ppm.
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the parent amine.
-
Rationale: The analysis is performed on the free base. The hydrochloride salt will dissociate in the ion source. Electrospray Ionization (ESI) is the preferred method.
-
Expected Ion: The primary ion observed will be the protonated parent molecule [M+H]⁺. For C₅H₁₁N (MW = 85.15), the expected m/z would be approximately 86.16.
-
Sample Preparation Protocol:
-
Prepare a dilute solution of the hydrochloride salt (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Section 4: Handling, Safety, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification
Based on aggregated GHS data, this compound presents the following hazards[1]:
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation | Wear protective gloves and clothing. |
| H319 | Causes serious eye irritation | Wear safety glasses or goggles. |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area or fume hood. |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle this compound within a certified chemical fume hood.
-
Eye/Face Protection: Chemical safety goggles are mandatory.
-
Skin Protection: Wear a lab coat and nitrile gloves. Avoid skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The compound is hygroscopic; protect from moisture.
-
Keep away from strong oxidizing agents and strong bases. The hydrochloride salt will react with bases to liberate the free amine.
Section 5: Applications in Research and Development
The utility of this compound lies in its role as a versatile building block for more complex molecules. The cyclopropyl ring is a particularly valuable pharmacophore.
-
Medicinal Chemistry: The cyclopropyl group is often used as a "bioisostere" for a vinyl group or a carbonyl group. It is metabolically robust and its rigid, three-dimensional structure can be used to lock a molecule into a specific conformation required for optimal binding to a biological target. Compounds containing the cyclopropylamine moiety have been investigated for various therapeutic areas, including as antidepressants and anticancer agents[3].
-
Agrochemicals: Similar to pharmaceuticals, the introduction of this moiety can enhance the efficacy and selectivity of pesticides and herbicides.
-
Material Science: Amines are fundamental components in the synthesis of polymers and functional materials.
References
Introduction: The Significance of (Cyclopropylmethyl)(methyl)amine Hydrochloride
An In-depth Technical Guide to the Solubility of (Cyclopropylmethyl)(methyl)amine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful project execution. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 77335-18-3), a valuable building block in medicinal chemistry.[1] While extensive public data on this specific molecule is scarce, this document synthesizes established principles of physical chemistry and proven experimental methodologies to empower researchers to thoroughly characterize its solubility profile.
This compound is a secondary amine salt featuring a unique combination of a strained, hydrophobic cyclopropyl ring and a polar methylammonium group.[2][3] This structural arrangement makes it an attractive synthon in the development of novel therapeutics, particularly in neuroscience and other areas where modulation of biological targets requires nuanced lipophilicity and basicity.[4][5]
The hydrochloride salt form is intentionally employed to enhance the compound's stability and, critically, its aqueous solubility, which is a key factor in both synthetic reaction workups and pharmaceutical formulation.[5][6] An accurate understanding of its solubility in a range of solvents is therefore not merely academic; it is essential for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Science: Developing viable dosage forms with predictable bioavailability.
-
Analytical Chemistry: Preparing standards and samples for quantification.
This guide will first outline the theoretical considerations governing the solubility of this molecule, followed by detailed, field-proven protocols for its experimental determination and quantification.
Physicochemical Profile and Theoretical Solubility Considerations
To predict and understand the solubility of this compound, we must first consider its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | PubChem[2] |
| Molecular Weight | 121.61 g/mol | PubChem[2] |
| Appearance | Off-white to pale yellow semi-solid or low-melting solid | ChemicalBook[7] |
| Known Solubilities | Soluble in DMSO, Slightly soluble in Methanol | ChemicalBook[7] |
The molecule's structure presents two opposing characteristics: the compact, nonpolar cyclopropylmethyl group, which favors solubility in organic solvents, and the ionic ammonium chloride group, which strongly favors solubility in polar, protic solvents like water.[5][6]
As an amine salt, its solubility in aqueous media is expected to be significantly influenced by pH.[6] In acidic to neutral conditions, the compound will exist predominantly in its ionized (protonated) form, maximizing its interaction with water molecules through hydrogen bonding and ion-dipole forces, leading to higher solubility. In basic conditions, it will be deprotonated to the free amine, (Cyclopropylmethyl)(methyl)amine, which is significantly more lipophilic and less water-soluble.
For organic solvents, a qualitative prediction can be made:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to their ability to solvate both the ionic and organic portions of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated, as these solvents are effective at solvating cations.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected, as these solvents cannot effectively solvate the ionic ammonium chloride group. This is a common characteristic, as seen with the negligible solubility of similar amine salts in nonpolar aromatic solvents.[8]
Experimental Determination of Solubility
Where published data is unavailable, a systematic experimental approach is required. The following protocols are designed as a self-validating system to generate reliable and reproducible solubility data.
Workflow for Solubility Characterization
The overall process involves a preliminary screening to identify suitable solvents, followed by a rigorous quantitative analysis in selected solvents at various temperatures.
Caption: Workflow for Solubility Determination.
Protocol 1: Quantitative Solubility by Isothermal Shake-Flask Method
This method is the gold standard for determining thermodynamic equilibrium solubility, aligning with principles outlined in guidelines like OECD Test Guideline 105.[9]
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, ethanol)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated analytical instrument (e.g., HPLC, IC)
Methodology:
-
Preparation: Add an excess amount of the compound to a vial (e.g., 20-50 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrium Validation (Trustworthiness Pillar): Equilibrate the samples for a predetermined period (e.g., 72 hours). To ensure true equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Analyze these samples; equilibrium is confirmed when the concentration plateaus.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand at the controlled temperature for at least 1 hour. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, pass this aliquot through a syringe filter to remove any remaining micro-particulates.
-
Dilution & Analysis: Immediately dilute the sample gravimetrically or volumetrically with the appropriate mobile phase or solvent to bring it into the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4.0) to determine the concentration.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Isothermal Shake-Flask Experimental Workflow.
Analytical Quantification Methods
Accurate quantification of the dissolved amine is paramount. Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging.
Recommended Technique: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
-
Principle: These are universal detectors that do not require the analyte to have a chromophore. They are ideal for non-volatile analytes like amine salts.
-
Methodology: A mixed-mode chromatography approach, utilizing a column with both reversed-phase and cation-exchange properties, is highly effective for retaining polar basic compounds like this amine.[10]
-
Column: Mixed-mode (e.g., Coresep 100) or HILIC column.
-
Mobile Phase: A simple mobile phase of acetonitrile and water with an additive like trifluoroacetic acid (TFA) can provide good retention and peak shape.[10]
-
Validation: The method must be validated for linearity, accuracy, and precision across the expected concentration range.
-
Alternative Technique: Ion Chromatography (IC) with Suppressed Conductivity
-
Principle: IC is specifically designed to separate and quantify ions. Suppressed conductivity provides superior sensitivity for ions compared to direct conductivity detection.[11]
-
Methodology:
-
Column: A cation-exchange column (e.g., Dionex IonPac CS19) is used.
-
Eluent: An acidic eluent, such as methanesulfonic acid (MSA), is typically used to elute the protonated amine.[11]
-
Application: This technique is highly effective for determining the concentration of the amine cation in aqueous solutions.
-
Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format. The following table is a template for reporting results from the isothermal shake-flask method.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Experimental Value | Calculated Value | HPLC-CAD |
| Water | 37 | Experimental Value | Calculated Value | HPLC-CAD |
| Ethanol | 25 | Experimental Value | Calculated Value | HPLC-CAD |
| Methanol | 25 | Experimental Value | Calculated Value | HPLC-CAD |
| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC-CAD |
Interpretation: This data directly informs critical decisions. For instance, high solubility in water at 25 °C and 37 °C supports its development in an aqueous oral formulation. Low solubility in a solvent like dichloromethane would suggest it is a poor choice for a reaction solvent but could potentially be used as an anti-solvent for crystallization from a more polar medium.
Conclusion
This compound is a compound of significant interest in modern chemistry. While its solubility data is not widely published, this guide provides the theoretical framework and robust, validated experimental protocols necessary for any research or development professional to generate this critical information. By combining the isothermal shake-flask method with a suitable analytical technique like HPLC-CAD or Ion Chromatography, scientists can produce the high-quality, reliable data needed to accelerate their synthesis, formulation, and analytical development efforts.
References
- 1. longdom.org [longdom.org]
- 2. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Buy [1-[(Methylamino)methyl]cyclopropyl]methanol HCl | 2309475-53-2 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N-CYCLOPROPYL-METHYLAMINE HCL | 67376-94-7 [amp.chemicalbook.com]
- 8. Methylamine freebase/HCl salt solubilities , Hive Newbee Forum [chemistry.mdma.ch]
- 9. gassnova.no [gassnova.no]
- 10. helixchrom.com [helixchrom.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Safety and Hazards of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Introduction: (Cyclopropylmethyl)(methyl)amine hydrochloride is a valuable amine building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structural motif, combining a cyclopropyl ring with a secondary amine, makes it a key intermediate in the development of novel chemical entities. However, as with any reactive chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel. This guide provides an in-depth analysis of the safety and hazards associated with this compound, offering field-proven insights and validated protocols for its safe handling, storage, and emergency management.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of chemical safety. This compound is the hydrochloride salt of the parent amine, (Cyclopropylmethyl)methylamine. The addition of hydrochloric acid typically transforms the parent amine into a more stable, solid form that is easier to handle and store than its free-base counterpart.
Below is the chemical structure of this compound, rendered to illustrate the connectivity of the atoms.
A Comprehensive Technical Guide to N-(Cyclopropylmethyl)-N-methylamine Hydrochloride
An In-depth Analysis for Chemical Research and Pharmaceutical Development Professionals
Executive Summary
N-(Cyclopropylmethyl)-N-methylamine hydrochloride is a secondary amine salt that serves as a crucial building block in modern organic synthesis. Its unique structural motif, combining a strained cyclopropyl ring with a methylamino group, imparts valuable properties to larger molecules, making it a significant intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a detailed examination of its chemical identity, synthesis, analytical characterization, applications, and safety protocols. By elucidating the causality behind synthetic choices and analytical methods, this document serves as a technical resource for researchers and developers leveraging this versatile compound.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to reproducible research. While commonly referred to as (Cyclopropylmethyl)(methyl)amine hydrochloride, its systematic IUPAC name is 1-cyclopropyl-N-methylmethanamine;hydrochloride [1]. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for storage and reaction setup.
| Identifier | Value | Source |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[1] |
| CAS Number | 77335-18-3 | PubChem[1] |
| PubChem CID | 12919210 | PubChem[1] |
| Molecular Formula | C₅H₁₂ClN | PubChem[1] |
| Molecular Weight | 121.61 g/mol | PubChem[1][2] |
| InChIKey | ORQVLOOOUXHZEJ-UHFFFAOYSA-N | PubChem[1] |
Chemical Structure:
Physicochemical Properties
The physical properties of a reagent dictate its handling, storage, and application in experimental design.
| Property | Description | Source |
| Appearance | Off-white solid or colorless to white crystalline powder. | Thermo Fisher Scientific[3], ChemBK[4] |
| Solubility | Soluble in water. | Thermo Fisher Scientific[3], LookChem[5] |
| Hygroscopicity | The material is hygroscopic and should be stored accordingly. | Thermo Fisher Scientific[3] |
| Odor | May have a pungent, amine-like odor. | ChemBK[4] |
Synthesis and Mechanistic Considerations
The synthesis of N-(Cyclopropylmethyl)-N-methylamine hydrochloride typically involves a multi-step process that leverages common organic transformations. The strategic inclusion of the cyclopropylmethyl group is often a key design element, as this moiety is known to increase metabolic stability and introduce conformational rigidity in drug candidates.
A generalized and robust synthetic pathway begins with the formation of the core cyclopropylmethylamine structure, followed by selective N-methylation and subsequent salt formation.
Caption: Generalized synthetic pathways to the target compound.
Experimental Protocol: N-Alkylation of Cyclopropylmethylamine
This protocol describes a validated laboratory-scale synthesis. The choice of a mild base and controlled temperature is critical to prevent over-alkylation and side reactions.
-
Reaction Setup: To a solution of cyclopropylmethylamine (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol) under an inert nitrogen atmosphere, add potassium carbonate (K₂CO₃, 2.5 eq) as a mild base. The use of an anhydrous solvent and inert atmosphere is crucial to prevent reaction with atmospheric moisture and CO₂.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add methyl iodide (1.1 eq) dropwise over 15 minutes. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control and selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup and Extraction: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: The crude free base, N-(Cyclopropylmethyl)-N-methylamine, can be purified by distillation or column chromatography if necessary, although it is often of sufficient purity for the next step.
-
Salt Formation (Self-Validation): Dissolve the purified free base in anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases. This step is self-validating; the formation of a solid precipitate indicates the successful conversion to the hydrochloride salt.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether to remove any non-basic impurities, and dry under vacuum to yield the final product, N-(Cyclopropylmethyl)-N-methylamine hydrochloride.
Analytical Characterization
Rigorous analytical confirmation is essential for verifying the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is the most definitive tool for structural elucidation. Expected signals include: a multiplet for the cyclopropyl ring protons (approx. 0.1-1.0 ppm), a doublet for the methylene (-CH₂-) protons adjacent to the ring (approx. 2.5-2.8 ppm), a singlet for the N-methyl (-CH₃) protons (approx. 2.4-2.6 ppm), and a broad singlet for the ammonium proton (N-H⁺), which may be concentration-dependent and exchangeable with D₂O. A known spectrum is available for reference[6]. |
| ¹³C NMR | Expected signals include those for the cyclopropyl carbons, the methylene carbon, and the N-methyl carbon. |
| FTIR | The infrared spectrum should display a broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch in a secondary amine salt. C-H stretching vibrations for the cyclopropyl and methyl groups will appear around 2850-3000 cm⁻¹. |
| Mass Spec. | Analysis of the free base would show a molecular ion peak (M⁺) corresponding to the mass of C₅H₁₁N. |
Applications in Research and Drug Development
N-(Cyclopropylmethyl)-N-methylamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the incorporation of the cyclopropylmethyl motif into more complex target molecules.
Key Advantages of the Cyclopropylmethyl Motif:
-
Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a common metabolic pathway and increase the half-life of a drug.
-
Conformational Constraint: The rigid ring structure reduces the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target.
-
Lipophilicity Modulation: The small, non-polar ring can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Role as a versatile synthetic intermediate.
This compound serves as a precursor for various research areas. For example, related structures are used as analytical reference standards for novel opioids[7]. It is a key building block for synthesizing compounds targeting a range of biological systems, from central nervous system (CNS) disorders to infectious diseases[4][8].
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this chemical. It is classified as an irritant.
GHS Hazard Classification: [1]
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[3][9].
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards[10].
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required. Inspect gloves before use[4][9].
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator[3][10].
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
-
The compound is hygroscopic; protect from moisture[3].
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][10].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention[3].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention[3].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention[3].
References
- 1. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. Cas 67376-94-7,N-CYCLOPROPYL-METHYLAMINE HCL | lookchem [lookchem.com]
- 6. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. longdom.org [longdom.org]
- 9. bio.vu.nl [bio.vu.nl]
- 10. fishersci.se [fishersci.se]
(Cyclopropylmethyl)(methyl)amine hydrochloride literature review
An In-Depth Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride for Researchers and Drug Development Professionals
Abstract
This compound is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a secondary amine featuring a cyclopropylmethyl group, it serves as a crucial building block for more complex molecules and as an experimental drug candidate itself. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and pharmacological significance, with a particular focus on its role as a selective cannabinoid receptor type 1 (CB1) agonist. The inclusion of the cyclopropyl moiety is a key structural feature designed to enhance metabolic stability, a common strategy in modern drug design.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation and application of this compound.
Physicochemical and Structural Properties
This compound is the salt form of the free base, (Cyclopropylmethyl)(methyl)amine. The hydrochloride salt enhances stability and aqueous solubility, making it more suitable for research and formulation.[2]
| Property | Value | Source(s) |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | [3] |
| CAS Number | 77335-18-3 | [3] |
| Molecular Formula | C₅H₁₂ClN | [3][4] |
| Molecular Weight | 121.61 g/mol | [3][4] |
| Appearance | Off-white to pale yellow semi-solid or low-melting solid | [5] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | [5] |
| Storage Temperature | Inert atmosphere, room temperature | [5][6] |
| InChIKey | ORQVLOOOUXHZEJ-UHFFFAOYSA-N | [3][7] |
| SMILES | CNCC1CC1.Cl | [4][7] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be achieved through various routes. A common and effective method involves the reductive amination of cyclopropanecarboxaldehyde. This approach is favored for its high efficiency and the relative availability of starting materials. The conversion to the hydrochloride salt is a standard final step to improve handling and solubility.
Synthesis Workflow Diagram
Caption: Synthetic workflow for (Cyclopropylmethyl)(methyl)amine HCl.
Detailed Experimental Protocol
This protocol is adapted from established methods of reductive amination and amine salt formation.[2][8]
PART A: Synthesis of (Cyclopropylmethyl)(methyl)amine (Free Base)
-
Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq, typically as a solution in THF or water) at room temperature. The condensation to form the imine intermediate is often facilitated by the presence of molecular sieves to remove water.
-
Imine Formation: Stir the mixture at 25°C for 2-4 hours to allow for the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in tetrahydrofuran (THF). Add the NaBH₃CN solution dropwise to the reaction mixture.
-
Expert Insight: Sodium cyanoborohydride is the reducing agent of choice here because it is mild and selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to cyclopropylmethanol, thus maximizing the yield of the desired amine.[2]
-
-
Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Once the starting material is consumed, carefully quench the reaction by adding an aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (Cyclopropylmethyl)(methyl)amine free base. The product can be purified further by distillation if necessary.
PART B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from Part A in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.[8][9][10]
-
Acidification: Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in diethyl ether dropwise while stirring. A white precipitate of the hydrochloride salt will form.
-
Trustworthiness Note: The reaction should be performed in a well-ventilated fume hood as both HCl gas and volatile solvents are hazardous. The precipitation of the salt from the organic solvent is a self-validating purification step, as impurities often remain in the solution.
-
-
Isolation and Purification: Continue the addition of HCl until no further precipitation is observed. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether or ethyl acetate to remove any remaining impurities. Dry the product under vacuum to obtain pure this compound.[9]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.2-1.2 ppm), the methylene protons adjacent to the ring (~2.5-2.8 ppm), the N-methyl protons (~2.6 ppm), and a broad signal for the ammonium proton (N-H⁺).[7]
-
¹³C NMR (Carbon NMR): The spectrum will display distinct peaks corresponding to the N-methyl carbon, the methylene carbons of the cyclopropyl ring, the methine carbon of the ring, and the methylene carbon attached to the nitrogen.
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the N-H⁺ proton, allowing it to be observed.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the parent amine. The hydrochloride salt will typically dissociate in the ion source. The expected mass peak will correspond to the protonated free base [M+H]⁺.
-
Expected Mass: The free base (C₅H₁₁N) has a monoisotopic mass of 85.09 Da.[11] The expected m/z in positive ion mode ESI-MS would be approximately 86.10 for [C₅H₁₂N]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present. Key expected peaks include:
-
N-H Stretch: A broad and strong absorption in the range of 2400-3000 cm⁻¹, characteristic of an amine salt.
-
C-H Stretch: Peaks around 2800-3020 cm⁻¹ for the aliphatic C-H bonds.
-
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region.
Applications in Drug Discovery
The unique structure of (Cyclopropylmethyl)(methyl)amine makes it a valuable scaffold in medicinal chemistry.
Role as a Cannabinoid Receptor (CB1) Agonist
This compound has been identified as an experimental drug that acts as a selective cannabinoid receptor type 1 (CB1) agonist.[4] CB1 receptors are G-protein coupled receptors (GPCRs) predominantly found in the central and peripheral nervous systems. Their activation leads to a cascade of intracellular events that modulate neurotransmitter release.
Mechanism of Action: As a CB1 agonist, the compound mimics the action of endogenous cannabinoids (like anandamide), binding to and activating the CB1 receptor. This activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It also modulates ion channels, activating inwardly rectifying potassium channels and inhibiting calcium channels, which collectively results in a reduction of neuronal excitability and neurotransmitter release.
This mechanism underlies its potential therapeutic effects, which have been explored for cardiovascular disorders such as myocardial reperfusion injury, leveraging its potential anti-inflammatory and angiogenic properties.[4]
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway activated by an agonist.
The Cyclopropyl Group Advantage
The inclusion of a cyclopropyl ring is a deliberate and strategic choice in drug design. This small, strained ring imparts several beneficial properties:
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy compared to typical aliphatic C-H bonds. This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the drug's half-life and reduce the potential for drug-drug interactions.[1]
-
Structural Rigidity: The ring introduces conformational constraint, locking the attached side chain into a more defined orientation. This can lead to higher binding affinity and selectivity for the target receptor.
-
Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties like lipophilicity and pKa.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Precautions:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
This compound is a compound with a well-defined synthesis pathway and significant potential in pharmacological research. Its value is derived not only from its role as a versatile chemical intermediate but also from its intrinsic biological activity as a CB1 receptor agonist. The strategic incorporation of the cyclopropyl group highlights a key principle in modern medicinal chemistry: designing molecules for enhanced metabolic stability and target affinity. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to synthesize, characterize, and further explore the therapeutic applications of this promising compound.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Buy [1-[(Methylamino)methyl]cyclopropyl]methanol HCl | 2309475-53-2 [smolecule.com]
- 3. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 5. N-CYCLOPROPYL-METHYLAMINE HCL | 67376-94-7 [amp.chemicalbook.com]
- 6. 77335-18-3|N-(Cyclopropylmethyl)-N-methylamine Hydrochloride|BLD Pharm [bldpharm.com]
- 7. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride: In-Depth Analysis for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic signature of (cyclopropylmethyl)(methyl)amine hydrochloride (C₅H₁₂ClN), a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical applicability.
Molecular Structure and Spectroscopic Overview
This compound is a secondary amine salt with a molecular weight of 121.61 g/mol [1][2][3]. The presence of a cyclopropylmethyl group, a methyl group, and a protonated amine functionality gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structure of the compound during synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The protonation of the nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free amine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H₂⁺ | Broad singlet | 2H | |
| N-CH₃ | ~2.5 - 3.0 | Singlet | 3H |
| N-CH₂- | ~2.8 - 3.2 | Doublet | 2H |
| -CH- (cyclopropyl) | ~0.8 - 1.2 | Multiplet | 1H |
| -CH₂- (cyclopropyl) | ~0.3 - 0.7 | Multiplet | 4H |
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data from similar compounds. The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
N-H₂⁺ Protons: The two protons on the positively charged nitrogen are expected to appear as a broad singlet. The broadness is due to rapid exchange with trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus.
-
N-CH₃ Protons: The methyl group attached to the nitrogen will appear as a singlet, as there are no adjacent protons to couple with. Its downfield shift is a result of the electron-withdrawing effect of the protonated nitrogen.
-
N-CH₂- Protons: The methylene protons adjacent to the nitrogen are expected to be a doublet due to coupling with the methine proton of the cyclopropyl group.
-
Cyclopropyl Protons: The protons of the cyclopropyl ring will appear in the upfield region of the spectrum, a characteristic feature of strained ring systems. The methine proton will be a complex multiplet due to coupling with the adjacent methylene protons on the ring and the methylene protons attached to the nitrogen. The four methylene protons on the cyclopropyl ring will also exhibit complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~35 - 40 |
| N-CH₂- | ~55 - 60 |
| -CH- (cyclopropyl) | ~10 - 15 |
| -CH₂- (cyclopropyl) | ~5 - 10 |
Note: Predicted chemical shifts are based on general principles of ¹³C NMR spectroscopy and data from analogous compounds.
Interpretation of the ¹³C NMR Spectrum:
-
N-CH₃ and N-CH₂- Carbons: The carbons directly attached to the protonated nitrogen will be deshielded and appear at higher chemical shifts.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found at significantly upfield chemical shifts, which is characteristic of these strained three-membered rings.
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for obtaining high-quality NMR spectra.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.[4] Amine hydrochlorides are generally soluble in polar solvents.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution if any particulate matter is present to avoid poor spectral resolution.[6]
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR:
-
Use proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, and C-N bonds.
Expected IR Absorptions:
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H₂⁺ Stretch | 2400-3200 | Broad, Strong |
| C-H Stretch (sp³) | 2850-3000 | Medium to Strong |
| C-H Stretch (cyclopropyl) | ~3100 | Medium |
| N-H₂⁺ Bend | 1500-1600 | Medium |
| C-N Stretch | 1000-1250 | Medium |
Interpretation of the IR Spectrum:
-
N-H₂⁺ Stretch: The most prominent feature will be a very broad and strong absorption in the 2400-3200 cm⁻¹ region, characteristic of the stretching vibrations of the ammonium ion (R₂NH₂⁺). This broadness is due to hydrogen bonding.
-
C-H Stretches: The aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range. A weaker band around 3100 cm⁻¹ is characteristic of the C-H stretching in the cyclopropyl ring.
-
N-H₂⁺ Bend: The bending vibration of the N-H₂⁺ group is expected to appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration will be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any water, which has strong IR absorptions.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.[7]
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[7]
-
Acquire the spectrum. This method requires minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the analysis would typically be performed on the free amine after appropriate sample preparation.
Expected Mass Spectrum:
The free amine, (Cyclopropylmethyl)(methyl)amine, has a molecular weight of 85.15 g/mol [8]. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 85.
Fragmentation Pattern:
The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
-
Alpha-Cleavage:
-
Loss of a cyclopropyl radical would result in a fragment ion at m/z 44 ([CH₃-NH=CH₂]⁺). This is often a very stable and abundant fragment.
-
Loss of a methyl radical is less likely but would produce a fragment at m/z 70.
-
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of (Cyclopropylmethyl)(methyl)amine
| m/z | Proposed Fragment |
| 85 | [M]⁺ |
| 44 | [CH₃-NH=CH₂]⁺ |
Experimental Protocol for GC-MS
Due to the volatility of the free amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.
Sample Preparation:
-
To analyze the hydrochloride salt by GC-MS, it must first be converted to the free amine. This can be achieved by dissolving the salt in water and adding a base (e.g., NaOH) to deprotonate the amine.
-
The free amine can then be extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extract is then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated if necessary.
Instrumental Parameters:
-
GC Column: A column suitable for the analysis of volatile amines, such as an Rtx-Volatile Amine column, is recommended to achieve good peak shape and resolution.[9][10]
-
Injection: A split injection is typically used to avoid overloading the column.
-
Oven Temperature Program: A temperature ramp should be optimized to ensure good separation of the analyte from any impurities.
-
MS Detector: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
Data Interpretation Workflow
A systematic approach to interpreting the spectroscopic data is crucial for unambiguous structure confirmation.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon and hydrogen atoms, with the cyclopropyl group showing its characteristic upfield signals. IR spectroscopy clearly identifies the key functional groups, particularly the protonated amine. Mass spectrometry, performed on the free amine, confirms the molecular weight and reveals a predictable fragmentation pattern dominated by alpha-cleavage. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently identify and characterize this compound, ensuring the integrity of their scientific investigations.
References
- 1. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
A Senior Application Scientist's Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride: From Sourcing to Quality Control
Abstract
(Cyclopropylmethyl)(methyl)amine hydrochloride is a pivotal chemical intermediate, finding extensive application in the synthesis of novel therapeutic agents, particularly as a key structural motif in cannabinoid and opioid receptor modulators.[1][2][3] Its unique strained ring system and secondary amine functionality impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, synthesis, potential impurities, and quality control of this compound. A self-validating quality control workflow is presented to ensure the integrity of this critical starting material in research and development endeavors.
Introduction: The Significance of the Cyclopropylmethyl Amine Moiety in Medicinal Chemistry
The cyclopropyl group is a bioisostere of a vinyl or phenyl group, yet it introduces a three-dimensional character with a unique electronic and conformational profile. When incorporated into a molecule like this compound, it can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity to protein targets through favorable hydrophobic and van der Waals interactions. This has made it a valuable building block in modern drug discovery.[2]
Notably, this compound serves as a precursor for synthetic cannabinoids, where the cyclopropylmethyl moiety can influence the binding affinity and efficacy at the CB1 receptor.[1][4][5] Furthermore, its structural features are leveraged in the development of selective κ-opioid receptor agonists, highlighting its versatility in targeting G-protein coupled receptors.[3] Given its importance, the selection of a high-quality commercial source for this compound is a critical first step in any research or development program.
The Commercial Landscape: Sourcing High-Purity this compound
The procurement of this compound requires careful consideration of purity, documentation, and supplier reputation. While numerous vendors list this product, the level of quality control and available data can vary significantly. Below is a comparative analysis of several prominent commercial suppliers.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Product Number | Purity Specification | Available Quantities | Price (USD) | Certificate of Analysis (CoA) | Safety Data Sheet (SDS) |
| Biosynth | CDA33518 | Not specified on product page | 5 g | $413.00 | Available upon request | Available on product page |
| Santa Cruz Biotechnology | sc-264627 | Not specified on product page | Contact for availability | Contact for price | Available upon request[6][7] | Available on product page |
| Sigma-Aldrich (ChemBridge) | CH4424847825 | 95% | Contact for availability | Contact for price | Available on product page[8] | Available on product page |
| BLDpharm | BD136458 | ≥95.0% | 1g, 5g, 25g | Contact for price | Available upon request | Available on product page |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.
Expert Insight: The "purity" value on a supplier's website can be misleading. Always request a lot-specific Certificate of Analysis (CoA) to understand the analytical method used for purity determination (e.g., NMR, GC, HPLC) and the impurity profile. For drug development applications, a purity of ≥98% is often required.
Synthesis Routes and Potential Impurities: A Chemist's Perspective
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that could interfere with subsequent reactions or biological assays. Several synthetic strategies have been reported, primarily in patent literature.
Reductive Amination of Cyclopropanecarboxaldehyde
A common and direct route involves the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by salt formation with hydrochloric acid.
Reaction Scheme: Cyclopropanecarboxaldehyde + CH₃NH₂ → [Intermediate Imine] --(Reduction)--> (Cyclopropylmethyl)(methyl)amine --(HCl)--> this compound
Potential Impurities:
-
Unreacted Cyclopropanecarboxaldehyde: Can lead to side reactions in subsequent steps.
-
Over-alkylation products: Formation of tertiary amines.
-
Residual reducing agent and byproducts: Dependent on the choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation).
-
(Cyclopropylmethyl)amine: The primary amine resulting from demethylation.
N-alkylation of Cyclopropylmethylamine
Another viable route starts with the more readily available cyclopropylmethylamine, which is then methylated.
Reaction Scheme: Cyclopropylmethylamine + Methylating Agent (e.g., methyl iodide, dimethyl sulfate) → (Cyclopropylmethyl)(methyl)amine --(HCl)--> this compound
Potential Impurities:
-
Unreacted Cyclopropylmethylamine: A common impurity if the reaction does not go to completion.
-
Quaternary ammonium salts: From over-methylation.
-
Residual methylating agent: Many are toxic and reactive.
From Cyclopropyl Cyanide
A multi-step synthesis can also be employed starting from cyclopropyl cyanide.[9]
Reaction Scheme: Cyclopropyl cyanide --(Reduction)--> Cyclopropylmethylamine --(N-methylation)--> (Cyclopropylmethyl)(methyl)amine --(HCl)--> this compound
Potential Impurities:
-
Impurities from the reduction and N-methylation steps as described above.
-
Nitriles: Incomplete Hofmann degradation of cyclopropanecarboxamide can lead to nitrile impurities.[10]
The following diagram illustrates the potential synthetic pathways and the convergence on the final product.
References
- 1. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 2. longdom.org [longdom.org]
- 3. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of Cumyl-CBMICA and Cumyl-CBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. (cyclopentylmethyl)methylamine hydrochloride | 666262-50-6 [sigmaaldrich.com]
- 9. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (Cyclopropylmethyl)(methyl)amine Hydrochloride in Modern Organic Synthesis
Abstract
(Cyclopropylmethyl)(methyl)amine hydrochloride is a versatile secondary amine building block that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a nucleophilic nitrogen center, imparts valuable properties to target molecules, including metabolic stability and unique receptor binding interactions. This guide provides an in-depth exploration of its applications, focusing on key synthetic transformations. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers in leveraging this reagent for the synthesis of complex molecular architectures and novel pharmaceutical agents.
Introduction: Chemical and Physical Profile
This compound is the salt form of the parent free amine, N-methyl-N-(cyclopropylmethyl)amine.[1] It is typically supplied as a stable, colorless to white crystalline powder, which enhances its shelf-life and handling characteristics compared to the more volatile free base.[2] The hydrochloride salt is readily converted to the active nucleophilic free amine in situ through the addition of a suitable base.
The presence of the cyclopropylmethyl group is of paramount importance. In medicinal chemistry, this moiety is a well-established bioisostere for larger alkyl or unsaturated groups. It can confer conformational rigidity and improved metabolic stability by sterically shielding adjacent positions from enzymatic degradation. Its incorporation is a key strategy in the design of opioid receptor modulators and other agents targeting the central nervous system (CNS).[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77335-18-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₅H₁₂ClN | --INVALID-LINK--[1] |
| Molecular Weight | 121.61 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless or white crystalline powder | --INVALID-LINK--[2] |
| Storage | 2-8 °C, in a sealed container away from heat | --INVALID-LINK--, --INVALID-LINK--[2][5] |
Core Synthetic Application: Reductive Amination
One of the most powerful and widely used applications of (Cyclopropylmethyl)(methyl)amine is in reductive amination (also known as reductive alkylation). This reaction provides a direct and high-yield pathway to construct tertiary amines by reacting the secondary amine with an aldehyde or ketone.[6][7]
Mechanistic Rationale
The reaction proceeds via a two-step, one-pot sequence. First, the nucleophilic free amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the iminium ion C=N double bond to afford the final tertiary amine product.
The choice of reducing agent is critical for success. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion over the starting carbonyl compound, thus preventing premature reduction of the aldehyde or ketone.[7]
References
- 1. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Buy N-(cyclopropylmethyl)cyclopropanamine | 215522-80-8 [smolecule.com]
- 4. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: (Cyclopropylmethyl)(methyl)amine Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Cyclopropylmethyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group is a "privileged scaffold," a molecular fragment that imparts desirable pharmacological properties. Its inclusion in drug candidates can enhance potency, improve metabolic stability, and fine-tune receptor binding selectivity. (Cyclopropylmethyl)(methyl)amine hydrochloride, a key pharmaceutical intermediate, serves as a critical building block for introducing the valuable N-cyclopropylmethyl moiety into active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its synthesis, properties, and core applications, complete with detailed protocols for researchers and drug development professionals. The unique steric and electronic properties of the cyclopropyl ring, characterized by its high s-character C-H bonds and rigid structure, make it a powerful tool for navigating the complexities of drug design, particularly for targets within the central nervous system (CNS).
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 77335-18-3 | PubChem |
| Molecular Formula | C₅H₁₂ClN | PubChem |
| Molecular Weight | 121.61 g/mol | PubChem |
| Appearance | Colorless or white crystalline powder | ChemBK |
| Odor | Pungent | ChemBK |
| Boiling Point | 120.5°C at 760 mmHg (for free base) | ChemBK |
| Solubility | Soluble in water and alcohol | ChemBK |
Safety and Handling Protocols:
This compound is classified as an irritant. Proper handling is crucial to ensure laboratory safety.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling of the solid should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Synthesis of this compound
The synthesis of this intermediate can be approached through several routes. One of the most common and efficient methods is the reductive amination of cyclopropanecarboxaldehyde with methylamine. This method is advantageous due to its operational simplicity and the availability of starting materials.
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis of (Cyclopropylmethyl)(methyl)amine from cyclopropanecarboxaldehyde and methylamine hydrochloride, followed by conversion to the hydrochloride salt. The reducing agent of choice, sodium cyanoborohydride (NaBH₃CN), is particularly effective as it selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.
Experimental Workflow:
Caption: Workflow for the synthesis of (Cyclopropylmethyl)(methyl)amine HCl.
Materials and Reagents:
-
Cyclopropanecarboxaldehyde
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methylamine hydrochloride (1.0 eq) in anhydrous methanol. To this solution, add potassium hydroxide (1.0 eq) to liberate the free methylamine. Stir for 15 minutes.
-
Imine Formation: Add cyclopropanecarboxaldehyde (1.0 eq) to the methanolic methylamine solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: In a separate flask, prepare a solution of sodium cyanoborohydride (0.9 eq) in anhydrous methanol. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at room temperature. Allow the reaction to stir for an additional 12-16 hours.
-
Workup: Quench the reaction by carefully adding water. Reduce the volume of the solvent using a rotary evaporator. Add a saturated solution of potassium carbonate to make the solution basic (pH > 11).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Salt Formation: Filter the drying agent and cool the ethereal solution in an ice bath. Prepare a solution of HCl in diethyl ether by bubbling HCl gas through anhydrous ether or by careful addition of concentrated HCl to ether. Add the ethereal HCl solution dropwise to the stirred solution of the free base until precipitation is complete.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Application in Pharmaceutical Synthesis
The primary utility of this compound is as a precursor for introducing the cyclopropylmethyl group onto a nitrogen atom in a target molecule. This is typically achieved via N-alkylation of a secondary amine with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide), which can be sourced from the title compound.
Case Study: Synthesis of Buprenorphine
Buprenorphine is a potent semi-synthetic opioid analgesic used for pain management and opioid addiction treatment. A key step in its synthesis is the N-alkylation of its precursor, norbuprenorphine, with a cyclopropylmethyl group.
Synthetic Logic:
The synthesis of buprenorphine from norbuprenorphine is a classic example of nucleophilic substitution, where the secondary amine of norbuprenorphine acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide.
Caption: N-Alkylation step in the synthesis of Buprenorphine.
Protocol 2: N-Alkylation of Norbuprenorphine
This protocol is adapted from patent literature and outlines a robust procedure for the synthesis of buprenorphine.
Materials and Reagents:
-
Norbuprenorphine
-
Cyclopropylmethyl bromide
-
Potassium bicarbonate (KHCO₃)
-
Potassium iodide (KI)
-
Acetone
-
Acetonitrile
-
Deionized water
Step-by-Step Procedure:
-
Reaction Setup: To a flask equipped with a mechanical stirrer and a reflux condenser, add norbuprenorphine (1.0 eq), potassium bicarbonate (approx. 2.0 eq), potassium iodide (approx. 1.1 eq relative to the bromide), and acetone.
-
Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.1-1.3 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is incomplete, continue refluxing for an additional 2 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. Add deionized water dropwise to precipitate the crude product.
-
Purification: Heat the suspension to approximately 55-58°C, stir for 20 minutes, and then allow it to cool to room temperature.
-
Filtration and Washing: Filter the solid product. Wash the filter cake sequentially with water and then with cold acetonitrile.
-
Drying: Dry the product to a constant weight under vacuum. The resulting crude buprenorphine can be further purified by recrystallization.
Broader Applications in CNS Drug Discovery
While the synthesis of buprenorphine is a prominent example, the N-cyclopropylmethyl moiety is increasingly utilized in the design of other CNS-active agents. Its unique conformational constraints can enhance binding affinity and selectivity for various receptors.
Dopamine D3 Receptor Ligands:
Research into ligands for the dopamine D3 receptor, a target for treating substance abuse disorders and other neurological conditions, has employed the N-cyclopropylmethyl group as a linker between pharmacophores. In these contexts, the rigidity of the cyclopropyl group helps to orient the pharmacophores in a favorable conformation for binding to the receptor, often leading to high affinity and selectivity. The synthesis of these molecules also relies on the N-alkylation of a suitable amine precursor with a cyclopropylmethyl halide.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical chemistry. Its utility stems from the desirable properties conferred by the cyclopropylmethyl group, which can positively impact the pharmacokinetic and pharmacodynamic profiles of a drug molecule. The synthetic protocols provided herein offer a practical guide for the preparation and application of this important building block. As the drive for novel therapeutics with improved efficacy and safety profiles continues, the strategic incorporation of unique structural motifs like the N-cyclopropylmethyl group will remain a cornerstone of successful drug discovery and development.
Application Notes & Protocols for (Cyclopropylmethyl)(methyl)amine Hydrochloride: A Synthetic and Analytical Guide
Abstract: (Cyclopropylmethyl)(methyl)amine hydrochloride is a secondary amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The cyclopropylmethyl motif is of particular interest as it can introduce conformational rigidity and improve metabolic stability in drug candidates.[1] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers, chemists, and drug development professionals. The methodology emphasizes a self-validating workflow, ensuring the final compound's identity, purity, and quality for downstream applications.
Introduction and Scientific Context
This compound is primarily utilized as a synthetic intermediate. The cyclopropyl group is a "bioisostere" for various functional groups and is known to enhance the potency and pharmacokinetic properties of molecules by limiting conformational flexibility.[1] Its incorporation can shield adjacent groups from metabolic degradation by cytochrome P450 enzymes, a critical consideration in drug design.[1]
This document details a robust and scalable laboratory synthesis via reductive amination, a cornerstone reaction in medicinal chemistry for C-N bond formation.[2] The protocol is designed to be self-validating, with integrated analytical checkpoints to ensure the structural integrity and purity of the target compound.
Key Properties and Identifiers
A summary of the key chemical and physical properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[3] |
| Molecular Formula | C₅H₁₂ClN | PubChem[3] |
| Molecular Weight | 121.61 g/mol | PubChem[3] |
| CAS Number | 77335-18-3 | PubChem[3] |
| Parent Compound | (Cyclopropylmethyl)methylamine (Free Base) | PubChem[3] |
| Appearance | Expected to be a white to off-white crystalline solid | General Chemical Knowledge |
Synthetic Protocol: Reductive Amination
The synthesis is achieved through a two-stage process: 1) Reductive amination to form the free amine, (Cyclopropylmethyl)methylamine, and 2) Conversion to the stable hydrochloride salt.
Principle of the Reaction
Reductive amination involves the reaction of an aldehyde (cyclopropanecarboxaldehyde) with an amine (methylamine) to form an intermediate iminium ion. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the secondary amine. This one-pot method is highly efficient and widely used due to its operational simplicity and broad substrate scope.[2][4]
Reaction Mechanism: Reductive Amination
Caption: Mechanism of reductive amination.
Materials and Equipment
Reagents:
-
Cyclopropanecarboxaldehyde
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 2.0 M in diethyl ether or isopropanol)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel or syringe
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Step-by-Step Experimental Protocol
PART A: Synthesis of (Cyclopropylmethyl)methylamine (Free Base)
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M. Cool the solution to 0 °C using an ice bath.
-
Expert Insight: Performing the reaction under an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0 °C helps to control the initial exothermic reaction upon adding the amine.
-
-
Amine Addition: Slowly add methylamine solution (1.1 eq) to the stirred solution over 10-15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Causality: This step allows for the formation of the iminium ion intermediate. A slight excess of the amine ensures complete consumption of the aldehyde.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes.
-
Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent that will not reduce the starting aldehyde, making it ideal for this one-pot reaction.[4] The portion-wise addition is crucial to manage gas evolution and any potential exotherm.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 2-4 hours).
-
Workup and Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Trustworthiness: Quenching neutralizes any remaining acidic species and destroys excess reducing agent.
-
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1x), then dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (Cyclopropylmethyl)methylamine as an oil.
PART B: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude free amine from Part A in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a solution of HCl (1.1 eq, e.g., 2.0 M in diethyl ether) dropwise. A white precipitate should form immediately.
-
Causality: The free amine is basic and reacts with HCl in an acid-base reaction to form the ammonium salt. The hydrochloride salt is generally much less soluble in non-polar organic solvents like diethyl ether, causing it to precipitate. This step also serves as a purification method.
-
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities.
-
Drying: Dry the solid under high vacuum to yield the final product, this compound.
Overall Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Analytical Characterization & Quality Control
To ensure the identity and purity of the synthesized compound, a full suite of analytical characterization is required. This step is critical for a self-validating protocol.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. The expected signals for this compound would be:
-
A multiplet for the cyclopropyl methine proton (-CH-).
-
Multiple multiplets for the cyclopropyl methylene protons (-CH₂-).
-
A doublet for the methylene protons adjacent to the nitrogen (-CH₂-N).
-
A singlet or triplet for the methyl protons on the nitrogen (-N-CH₃), which may show coupling to the N-H proton.
-
A broad singlet for the ammonium proton (N⁺-H₂), which is often exchangeable with D₂O.
-
Reference: Spectroscopic data for similar compounds can be found in chemical databases.[5][6]
-
-
¹³C NMR Spectroscopy: This analysis confirms the carbon skeleton. Expect signals for the methyl carbon, the two methylene carbons, and the methine carbon of the cyclopropyl group.
-
Mass Spectrometry (MS): Analysis of the free base should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₅H₁₂N⁺.
-
Infrared (IR) Spectroscopy: Key stretches include C-H bonds (~2850-3000 cm⁻¹) and a broad N-H stretch for the ammonium salt (~2400-2800 cm⁻¹).
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Use a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient) to determine the purity of the final product, which should ideally be >95%.
-
Melting Point: A sharp melting point range is indicative of high purity.
Safety, Handling, and Storage
Hazard Identification:
-
This compound: May cause skin, eye, and respiratory irritation.[3]
-
Methylamine: Harmful if swallowed or inhaled. Causes skin and eye irritation.[7][8][9]
-
Cyclopropanecarboxaldehyde: Flammable liquid and vapor. Causes skin and eye irritation.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage.
Recommended Precautions:
-
Always work in a well-ventilated fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][11]
-
Handle all reagents and solvents with care, avoiding inhalation, ingestion, and skin contact.[7][10]
-
Ground equipment when handling flammable solvents like diethyl ether to prevent static discharge.[11]
Storage:
-
Store the final product in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8]
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]
- 6. N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR spectrum [chemicalbook.com]
- 7. fishersci.se [fishersci.se]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride. This document outlines the prevalent synthetic methodologies, details the underlying chemical principles, and offers step-by-step protocols for the successful preparation of this important chemical intermediate.
Introduction and Significance
This compound, with the chemical formula C₅H₁₂ClN, is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the cyclopropylmethyl moiety imparts unique conformational rigidity and metabolic stability to molecules, making it a desirable feature in the design of bioactive compounds.[3] These application notes will focus on a robust and widely applicable synthetic strategy: the reductive amination of cyclopropylmethylamine, followed by conversion to its hydrochloride salt.
Synthetic Strategy: Reductive Amination
The most common and efficient method for the synthesis of (Cyclopropylmethyl)(methyl)amine is through the reductive amination of cyclopropylmethylamine with formaldehyde.[4] This one-pot reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.[5]
Mechanistic Overview
The reaction begins with the nucleophilic attack of the primary amine (cyclopropylmethylamine) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base (imine). In the presence of a reducing agent, the imine is readily reduced to the secondary amine, (Cyclopropylmethyl)(methyl)amine. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde and to selectively reduce the imine intermediate. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5]
To illustrate the reaction flow, a conceptual diagram is provided below:
Figure 1: Conceptual workflow of the reductive amination of cyclopropylmethylamine with formaldehyde.
Detailed Synthetic Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Protocol 1: Synthesis of (Cyclopropylmethyl)(methyl)amine via Reductive Amination
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopropylmethylamine | C₄H₉N | 71.12 | 10.0 g | 0.14 |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 12.5 mL | ~0.15 |
| Sodium borohydride | NaBH₄ | 37.83 | 6.2 g | 0.16 |
| Methanol | CH₃OH | 32.04 | 150 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylmethylamine (10.0 g, 0.14 mol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Formaldehyde: To the cooled solution, add formaldehyde (37% in water, 12.5 mL, ~0.15 mol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Formation of Imine: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Reduction: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (6.2 g, 0.16 mol) in methanol (50 mL). Add the sodium borohydride solution to the reaction mixture portion-wise over 30 minutes, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.
-
Reaction Completion and Quench: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Carefully quench the reaction by the slow addition of water (50 mL).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add diethyl ether (100 mL) to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification of Free Base: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield (Cyclopropylmethyl)(methyl)amine as a liquid. The crude product can be purified by distillation if necessary.
Protocol 2: Preparation of this compound
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| (Cyclopropylmethyl)(methyl)amine | C₅H₁₁N | 85.15 | From Protocol 1 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL |
| Hydrochloric acid (ethereal solution, e.g., 2 M) | HCl | 36.46 | As needed |
Procedure:
-
Dissolution: Dissolve the crude (Cyclopropylmethyl)(methyl)amine from Protocol 1 in anhydrous diethyl ether (100 mL) in a flask equipped with a magnetic stir bar.
-
Salt Formation: Cool the solution to 0 °C in an ice bath. While stirring, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic upon completion.[6][7]
-
Isolation of Product: Stir the resulting suspension at 0 °C for 30 minutes. Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material and impurities. Dry the product under vacuum to afford this compound as a white crystalline solid.[8]
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound.[9]
-
¹³C NMR: The carbon NMR spectrum will further confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Safety and Handling
-
Cyclopropylmethylamine and (Cyclopropylmethyl)(methyl)amine are flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture.
-
Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Handle with care.
Conclusion
The synthetic route described in these application notes, utilizing reductive amination, provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions and following the detailed protocols, researchers can consistently obtain high-purity material for their downstream applications in drug discovery and chemical synthesis.
References
- 1. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Derivatives from (Cyclopropylmethyl)(methyl)amine Hydrochloride
Introduction
(Cyclopropylmethyl)(methyl)amine and its derivatives are valuable building blocks in medicinal chemistry and drug development. The unique structural and electronic properties of the cyclopropylmethyl motif often impart favorable pharmacological characteristics, including enhanced metabolic stability, improved potency, and modified selectivity for biological targets.[1] This document provides detailed application notes and protocols for the synthesis of various derivatives starting from (cyclopropylmethyl)(methyl)amine hydrochloride. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, field-proven methodologies.
Chemical and Physical Properties of Starting Material
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₁₂ClN |
| Molecular Weight | 121.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and ethanol |
Note: The free base, (Cyclopropylmethyl)(methyl)amine, has a molecular formula of C₅H₁₁N and a molecular weight of 85.15 g/mol .[2] It is a flammable, corrosive, and irritant liquid.[2]
PART 1: Liberation of the Free Amine
The hydrochloride salt is the common commercially available form of (Cyclopropylmethyl)(methyl)amine due to its stability and ease of handling. However, for most synthetic transformations, the free secondary amine is required. The following protocol describes a standard and efficient method for liberating the free amine from its hydrochloride salt.
Protocol 1: Free Base Extraction
Objective: To quantitatively isolate (Cyclopropylmethyl)(methyl)amine from its hydrochloride salt for use in subsequent reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 2M aqueous solution
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in deionized water in a separatory funnel.
-
Basification: Cool the solution in an ice bath and slowly add 2M NaOH solution dropwise with swirling until the pH of the aqueous layer is >12 (verify with pH paper). This deprotonates the ammonium salt to the free amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Et₂O). Perform the extraction three times to ensure complete recovery of the amine.
-
Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Caution: (Cyclopropylmethyl)(methyl)amine is volatile (boiling point ~50°C), so use minimal heat and controlled vacuum to avoid product loss.[1]
-
Characterization: The resulting colorless liquid is the free amine. It is advisable to confirm its identity and purity via NMR spectroscopy before proceeding.
PART 2: Synthesis of N-Acyl Derivatives (Amides)
N-acylation is a fundamental transformation for converting amines into amides.[3] This reaction is widely used to introduce various functional groups and build molecular complexity.[4] Amide bonds are prevalent in pharmaceuticals and biologically active molecules.[3][4]
Rationale for N-Acylation
-
Protection: The amide group can serve as a protecting group for the amine functionality in multi-step syntheses.[5]
-
Bioisosteric Replacement: Amides are often used as bioisosteres for esters, offering increased stability against hydrolysis.
-
Modulation of Properties: Acylation can significantly alter the physicochemical properties of the parent amine, such as solubility, lipophilicity, and hydrogen bonding capacity.
Protocol 2: N-Acylation using Acyl Chlorides
This protocol describes a general and highly efficient method for the N-acylation of (Cyclopropylmethyl)(methyl)amine using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
(Cyclopropylmethyl)(methyl)amine (from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0 equiv.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Cyclopropylmethyl)(methyl)amine in anhydrous DCM.
-
Base Addition: Add the non-nucleophilic base (Et₃N or DIPEA) to the solution. The base scavenges the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add the acyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of N-Acylation Workflow
References
- 1. longdom.org [longdom.org]
- 2. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (Cyclopropylmethyl)(methyl)amine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking Novel Chemical Space with (Cyclopropylmethyl)(methyl)amine Hydrochloride
In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. The cyclopropylmethyl motif is a prized structural unit in medicinal chemistry, known for conferring favorable metabolic stability, conformational rigidity, and improved potency. (Cyclopropylmethyl)(methyl)amine, as a secondary amine, offers a unique building block for the introduction of this valuable moiety onto aromatic and heteroaromatic scaffolds. This guide provides an in-depth exploration of this compound as a versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of complex amines. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of these transformations.
Reagent Profile and Synthesis
This compound is a salt of the corresponding secondary amine. The hydrochloride form enhances its stability and ease of handling as a solid.
-
IUPAC Name: N-(Cyclopropylmethyl)-N-methylamine hydrochloride
-
CAS Number: 77335-18-3
-
Molecular Formula: C₅H₁₂ClN
-
Molecular Weight: 121.61 g/mol
Synthesis of (Cyclopropylmethyl)(methyl)amine
While commercially available, understanding the synthesis of the parent amine provides valuable context. A common approach involves the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by reduction of the intermediate imine.
Protocol 1: Synthesis of (Cyclopropylmethyl)(methyl)amine via Reductive Amination
This protocol is adapted from general procedures for reductive amination.
Materials:
-
Cyclopropanecarboxaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 equiv) in DCM at 0 °C, add a solution of methylamine (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 equiv) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (cyclopropylmethyl)(methyl)amine.
-
For the preparation of the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in the corresponding solvent dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide (or triflate) and an amine.[1][2][3][4] For a secondary amine like (cyclopropylmethyl)(methyl)amine, this reaction provides a direct route to N-aryl-N-(cyclopropylmethyl)-N-methylamines, which are valuable intermediates in pharmaceutical and materials science research.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst.[2][4]
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key to the success of coupling secondary amines like (cyclopropylmethyl)(methyl)amine is the choice of ligand. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination step, while preventing undesired side reactions such as β-hydride elimination.[5]
Detailed Protocol: Palladium-Catalyzed Amination of an Aryl Bromide with this compound
This protocol is based on established methods for the Buchwald-Hartwig amination of secondary amines, with specific conditions adapted from similar transformations.[5][6]
Diagram 2: General Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Reaction Scheme:
Ar-Br + (Cyclopropylmethyl)(methyl)amine·HCl ---(Pd catalyst, Ligand, Base)---> Ar-N(Me)(CH₂-c-Pr)
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precursor: Pd₂(dba)₃ (1 mol% Pd) or a suitable precatalyst
-
Ligand: A bulky, electron-rich phosphine ligand such as RuPhos or BrettPhos (2.2 mol%)[5]
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous, degassed solvent: Toluene or Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium precursor (e.g., 1 mol% Pd), and the phosphine ligand (e.g., 2.2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the base (2.5 equiv). The use of a strong base like NaOtBu is necessary to deprotonate the amine hydrochloride salt and the amine itself during the catalytic cycle.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(cyclopropylmethyl)(methyl)amine.
Data Presentation: Expected Outcomes and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system and reaction conditions. Below is a table illustrating typical catalyst systems and conditions for the amination of secondary amines.
| Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Secondary Alkylamine | Pd₂(dba)₃ (1-2) | RuPhos (2.2-4.4) | NaOtBu (1.4) | Toluene | 100 | Good to Excellent | [5] |
| Aryl Chloride | Secondary Alkylamine | Pd₂(dba)₃ (2) | SPhos (4.4) | NaOtBu (1.4) | Toluene | 100 | Good to Excellent | [5] |
| Aryl Bromide | Cyclopropylmethylamine | [Pd(crotyl)Cl]₂ (1) | BippyPhos (2) | KOtBu (2) | Water (TPGS-750-M) | RT | 92 | [6] |
Note: The last entry refers to a primary amine but provides a valuable data point for a related cyclopropylamine under mild, aqueous conditions.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature, catalyst loading, or switching to a more electron-rich and bulky ligand.
-
Dehalogenation of Aryl Halide: This side reaction can occur, particularly with electron-rich aryl halides. Using a bulkier ligand can sometimes suppress this pathway.
-
Base Sensitivity: The use of strong bases like NaOtBu may not be compatible with base-sensitive functional groups on the substrates. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be explored, although this may require higher reaction temperatures or longer reaction times.
-
Amine Volatility: (Cyclopropylmethyl)(methyl)amine is relatively volatile. Ensure the reaction is performed in a well-sealed vessel to prevent loss of the reagent, especially at elevated temperatures.
Conclusion
This compound is a valuable reagent for the introduction of the N-methyl-N-(cyclopropylmethyl)amino group into aromatic and heteroaromatic systems via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination provides a reliable and versatile method for this transformation. Careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and purity of the desired products. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this reagent in their synthetic endeavors, ultimately enabling the exploration of new chemical entities with potential applications in drug discovery and materials science.
References
- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The protocol detailed herein is optimized for safety, efficiency, and scalability, addressing the common challenges encountered during the transition from laboratory-scale to pilot-plant production. We will delve into the strategic selection of synthetic routes, the rationale behind process parameters, and robust analytical methods for quality control, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Pharmaceutical Synthesis
This compound is a valuable building block in medicinal chemistry due to the presence of the cyclopropylmethyl motif, which is a common feature in a variety of therapeutic agents. The efficient and cost-effective large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry. A successful scale-up requires a deep understanding of the reaction mechanism, potential side reactions, and process safety to ensure a reproducible and high-yielding synthesis. This guide aims to provide a thorough and practical framework for achieving these goals.
Selecting the Optimal Synthetic Route for Industrial Application
While several synthetic pathways to (Cyclopropylmethyl)(methyl)amine have been explored, reductive amination of cyclopropanecarboxaldehyde with methylamine stands out as the most viable for industrial-scale production.[1][2] This preference is based on several key factors:
-
Availability and Cost of Starting Materials: Cyclopropanecarboxaldehyde and methylamine are readily available and relatively inexpensive commercial products.
-
Process Efficiency: The reaction can be performed as a one-pot synthesis, which minimizes unit operations and reduces overall processing time.
-
Favorable Safety Profile: When properly controlled, the reagents and reaction conditions are manageable on a large scale.
The synthetic transformation proceeds through the initial formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt to facilitate isolation and improve the stability of the product.
Figure 1: General scheme for the synthesis of this compound via reductive amination.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Cyclopropanecarboxaldehyde | 70.09 | 70.0 g | 1.00 | >98% |
| Methylamine (40 wt% in H₂O) | 31.06 | 85.4 g | 1.10 | 40% |
| Sodium borohydride (NaBH₄) | 37.83 | 41.6 g | 1.10 | >98% |
| Methanol (MeOH) | 32.04 | 500 mL | - | ACS Grade |
| Diethyl ether (Et₂O) | 74.12 | 1 L | - | ACS Grade |
| Hydrochloric acid (2M in Et₂O) | 36.46 | 550 mL | 1.10 | 2.0 M |
| Saturated NaCl solution (brine) | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 50 g | - | Anhydrous |
Reaction Procedure
Step 1: In Situ Reductive Amination
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add methanol (500 mL) and cool to 0-5 °C using an ice-water bath.
-
Add cyclopropanecarboxaldehyde (70.0 g, 1.00 mol) to the cooled methanol while stirring.
-
Slowly add the methylamine solution (85.4 g of 40 wt% in water, 1.10 mol) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the complete addition of methylamine, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete imine formation.
-
In a separate vessel, carefully dissolve sodium borohydride (41.6 g, 1.10 mol) in 200 mL of cold water. Caution: This process is exothermic and generates hydrogen gas.
-
Add the sodium borohydride solution dropwise to the reaction mixture over 1-1.5 hours, keeping the internal temperature below 15 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
Figure 2: Workflow for the reductive amination step.
Step 2: Work-up and Extraction
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 1.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether (500 mL) to the remaining aqueous residue.
-
Basify the aqueous layer by the slow addition of 4 M sodium hydroxide solution until the pH is greater than 12.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 250 mL).
-
Combine the organic extracts and wash with brine (2 x 250 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of diethyl ether.
Step 3: Hydrochloride Salt Formation and Isolation
-
Cool the ethereal solution of the free amine to 0-5 °C.
-
Slowly add 2 M hydrochloric acid in diethyl ether (550 mL, 1.10 mol) with stirring. A white precipitate of the hydrochloride salt will form.[3][4]
-
Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 100 mL).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
The expected yield is 95-115 g (78-95%) with a purity of >99%.
Analytical Methods for Quality Control
To ensure the identity, purity, and quality of the final product, the following analytical techniques are recommended:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
GC-MS: To detect and quantify volatile impurities.
-
FTIR: To confirm the presence of characteristic functional groups.
-
Melting Point: As a preliminary indicator of purity.
Safety and Handling Precautions
-
Cyclopropanecarboxaldehyde: Flammable liquid and vapor. Causes skin and eye irritation.
-
Methylamine: Flammable gas. Corrosive and can cause severe skin burns and eye damage.
-
Sodium borohydride: Flammable solid. In contact with water, it releases flammable gases.
-
Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, loss of product during work-up. | Monitor reaction completion by TLC or GC. Perform additional extractions of the aqueous layer. |
| Oily Product | Impurities present, incomplete salt formation. | Ensure high purity of starting materials. Add a slight excess of HCl solution. Consider recrystallization. |
| Exothermic Runaway | Reagent addition is too rapid. | Reduce the rate of addition for methylamine and sodium borohydride. Ensure adequate cooling capacity. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By adhering to the outlined procedures and safety precautions, researchers and production chemists can reliably produce this important pharmaceutical intermediate in high yield and purity. The provided insights into process optimization and troubleshooting are intended to facilitate a smooth transition from laboratory to pilot-plant scale.
References
Purification techniques for (Cyclopropylmethyl)(methyl)amine hydrochloride
An In-Depth Guide to the Purification of (Cyclopropylmethyl)(methyl)amine Hydrochloride for Research and Development
Introduction: The Imperative for Purity
This compound is a valuable secondary amine building block frequently utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The cyclopropylmethyl moiety is a key structural feature in various compounds of medicinal interest. As with any component destined for drug development or rigorous scientific investigation, the purity of this starting material is not merely a desirable attribute but a critical determinant of reaction efficiency, yield, and the safety profile of the final product.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust and validated techniques for purifying this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to troubleshoot and adapt these protocols effectively. The methods described herein—acid-base extraction, recrystallization, and chromatographic separation—are designed to be self-validating systems for achieving high levels of purity.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1][2] |
| Parent Free Base | (Cyclopropylmethyl)(methyl)amine | [3] |
| Free Base Formula | C₅H₁₁N | [3] |
| Free Base M.W. | 85.15 g/mol |[3] |
Strategy 1: Purification via Acid-Base Extraction
Expertise & Experience: Acid-base extraction is the most fundamental and powerful technique for purifying amines from non-basic or acidic impurities.[4][5] The strategy hinges on the reversible conversion of the water-insoluble free amine into its water-soluble salt form. This dramatic shift in polarity and solubility allows for a clean separation between the target compound and many common synthesis-related impurities.
Causality of Experimental Choices: The choice to basify the initial solution liberates the free amine, (Cyclopropylmethyl)(methyl)amine, from its hydrochloride salt. This uncharged species exhibits significantly higher solubility in organic solvents than in water, facilitating its extraction away from water-soluble impurities like inorganic salts.[6][7] Subsequently, re-acidification with HCl in a non-polar organic medium causes the highly polar hydrochloride salt to precipitate, leaving behind soluble organic impurities.
Protocol for Acid-Base Extraction
-
Liberation of the Free Amine:
-
Dissolve the crude this compound (1.0 eq) in deionized water.
-
Cool the solution in an ice bath to manage any exotherm.
-
Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is between 10-12, as confirmed by pH paper or a pH meter.[6] This ensures complete deprotonation to the free amine.
-
-
Extraction into Organic Phase:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) using approximately one-third of the aqueous layer's volume.
-
Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release pressure.
-
Allow the layers to separate fully and drain the organic layer.
-
Repeat the extraction process two more times with fresh organic solvent to maximize the recovery of the free amine.
-
-
Washing and Drying:
-
Combine all organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove the bulk of dissolved water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
-
Re-formation and Isolation of the Hydrochloride Salt:
-
Cool the dried organic solution containing the purified free amine in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a solution of 2 M HCl in diethyl ether dropwise until precipitation ceases.[8]
-
The purified this compound will precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified product under high vacuum to remove all residual solvent.
-
References
- 1. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of (Cyclopropylmethyl)(methyl)amine Hydrochloride in Agrochemical Synthesis
Introduction: The Value of the Cyclopropylmethylamine Moiety in Agrochemical Design
In the competitive landscape of agrochemical development, the discovery of novel active ingredients with superior efficacy, improved safety profiles, and robust intellectual property positions is paramount. Structural motifs that confer advantageous physicochemical and biological properties are highly sought after. The cyclopropyl group, a small, strained carbocycle, is one such motif. Its incorporation into bioactive molecules can significantly enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity.[1]
When combined with an amine function, the resulting cyclopropylamine derivatives become powerful building blocks for a vast array of fungicides, herbicides, and insecticides. (Cyclopropylmethyl)(methyl)amine, in its stable and easy-to-handle hydrochloride salt form, is a particularly valuable secondary amine intermediate. It enables the precise installation of the N-(cyclopropylmethyl)-N-methyl fragment, a key component in several patented next-generation pesticides.
This guide provides an in-depth look at the application of (Cyclopropylmethyl)(methyl)amine hydrochloride in agrochemical synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices for researchers and scientists in the field.
Physicochemical Properties & Handling
This compound is a white to off-white solid. The hydrochloride salt form offers superior stability and handling characteristics compared to the volatile free amine.
| Property | Value |
| CAS Number | 77335-18-3 |
| Molecular Formula | C₅H₁₂ClN |
| Molecular Weight | 121.61 g/mol |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride |
| Form | Solid |
| Storage | Store in a cool, dry place away from incompatible materials. Keep container tightly sealed. |
Safety Note: this compound is an irritant. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Synthesis of the Building Block: An Overview
While commercially available, understanding the synthesis of the title compound provides valuable context. A common industrial approach involves the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by salt formation. This multi-step process is designed for scalability and efficiency.
Caption: General workflow for the synthesis of this compound.
Core Application: Synthesis of a Fluorinated Benzamide Pesticide
A prominent application of (Cyclopropylmethyl)(methyl)amine is in the synthesis of novel benzamide-class pesticides. These compounds often function as potent insecticides. The following protocol is adapted from patent literature and demonstrates the formation of an amide bond, a cornerstone reaction in medicinal and agrochemical chemistry.
Reaction Principle: Nucleophilic Acyl Substitution
The core transformation is the acylation of the secondary amine, (Cyclopropylmethyl)(methyl)amine, with an activated carboxylic acid derivative, typically an acyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Causality: The use of an acyl chloride is a strategic choice. The chloride is an excellent leaving group, which dramatically increases the reactivity of the carbonyl group and drives the reaction to completion efficiently under mild conditions. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, as well as the hydrochloride of the starting amine, liberating the nucleophilic free amine in situ.
Caption: Logical workflow for the synthesis of a benzamide pesticide via amide coupling.
Detailed Experimental Protocol
Objective: To synthesize (Z)-N'-(Cyclopropylmethyl)-N'-methyl-4-(1,4,4,4-tetrafluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)benzamide.
Materials:
-
(Z)-4-(1,4,4,4-tetrafluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)benzoyl chloride (Intermediate A)
-
This compound (Intermediate B)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, addition funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Intermediate A (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Amine and Base Preparation: In a separate flask, suspend this compound (1.1 eq) in anhydrous dichloromethane. Add triethylamine (2.5 eq). The excess base ensures complete neutralization of both the HCl salt and the HCl generated during the reaction. Stir for 10-15 minutes.
-
Reaction Execution: Cool the solution of Intermediate A to 0 °C using an ice-water bath. Add the amine/base suspension dropwise over 15-20 minutes via an addition funnel.
-
Expert Insight: A slow, dropwise addition at low temperature is crucial to control the exothermic nature of the acylation, preventing potential side reactions and ensuring high selectivity.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material (Intermediate A) by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and TEA-HCl salt), water, and finally brine.
-
Trustworthiness: This aqueous work-up is a self-validating step. It purifies the crude product by removing water-soluble impurities, ensuring a cleaner sample for the final purification stage.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzamide product.
Data Summary
| Reactant/Parameter | Molar Eq. | Role | Rationale |
| Intermediate A | 1.0 | Electrophile | The core scaffold of the pesticide. |
| Intermediate B | 1.1 | Nucleophile | Introduces the desired N-(cyclopropylmethyl)-N-methyl moiety. A slight excess ensures complete consumption of the more valuable Intermediate A. |
| Triethylamine | 2.5 | Base | Neutralizes HCl from two sources, enabling the reaction. |
| Temperature | 0 °C to RT | Condition | Controls reaction rate and minimizes side products. |
| Expected Yield | >85% | Outcome | High efficiency is typical for this type of coupling. |
| Expected Purity | >98% | Outcome | After chromatographic purification. |
Conclusion
This compound serves as a robust and indispensable building block in modern agrochemical synthesis. Its utility in forming stable amide linkages, as demonstrated in the synthesis of a complex fluorinated benzamide insecticide, highlights its strategic importance. The protocols and principles outlined herein provide a foundational understanding for researchers aiming to leverage this versatile intermediate in the design and creation of novel, high-performance crop protection agents.
References
Application Note: Structural Confirmation of (Cyclopropylmethyl)(methyl)amine Hydrochloride via ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of organic molecules.[1][2] For drug development and chemical synthesis, unequivocal confirmation of a molecule's structure is a critical checkpoint. This application note provides a detailed guide to the structural confirmation of (Cyclopropylmethyl)(methyl)amine hydrochloride using ¹H and ¹³C NMR spectroscopy. The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients (APIs), and its NMR analysis requires specific considerations for sample preparation and data interpretation. We will delve into the causality behind experimental choices, from solvent selection to the interpretation of chemical shifts and coupling constants, ensuring a robust and self-validating analytical protocol.
Core Principles: Why NMR for Structural Confirmation?
NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule.[1] Each unique nucleus within the molecular structure will resonate at a distinct frequency in the presence of a strong magnetic field. This resonance frequency, reported as a "chemical shift" (δ), is highly sensitive to the local electronic environment.
Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, cause signals to split into characteristic patterns (multiplets). This splitting, quantified by the coupling constant (J), provides invaluable information about the connectivity of atoms. By analyzing the chemical shifts, integration (relative number of protons), and coupling patterns in both ¹H and ¹³C NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.[3]
Experimental Protocol: From Sample Preparation to Data Acquisition
Sample Preparation: The Critical First Step
The quality of the NMR spectrum is profoundly dependent on the quality of the sample preparation.[4] For amine hydrochloride salts, the choice of solvent is paramount.
Protocol: NMR Sample Preparation
-
Analyte Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[5] Higher concentrations are needed for the less sensitive ¹³C nucleus.[6]
-
Solvent Selection: Due to the ionic nature of the hydrochloride salt, polar deuterated solvents are required to achieve complete dissolution.[7] Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[8][9] D₂O is advantageous as the acidic N-H protons will exchange with deuterium, simplifying the spectrum by causing the N-H signal to disappear. DMSO-d₆ will allow for the observation of the N-H protons. For this protocol, we will proceed with D₂O to simplify the aliphatic region.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial containing the sample.[6] Ensure complete dissolution, vortexing gently if necessary. A homogenous solution free of particulate matter is essential for high-quality spectra.[5][10]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, unscratched 5 mm NMR tube.[5] Avoid the introduction of air bubbles.
-
Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, an internal standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) can be added.[6] However, for routine structural confirmation, referencing to the residual solvent peak is often sufficient.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing this compound for NMR analysis.
Data Acquisition Parameters
While modern NMR spectrometers have robust default parameter sets, understanding key acquisition parameters allows for optimization.[11][12]
Table 1: Key Acquisition Parameters for ¹H and ¹³C NMR
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Angle | 30-90° | 30-45° | A 90° pulse maximizes signal for a single scan, while a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay between scans in multi-scan experiments.[11] |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Determines the digital resolution. Longer times provide better resolution but can increase noise.[11] |
| Relaxation Delay (D1) | 1-5 s | 2-5 s | Time allowed for nuclear spins to return to equilibrium before the next pulse. Crucial for quantitative analysis.[13] |
| Number of Scans (NS) | 8-16 | 128-1024+ | Due to the low natural abundance of ¹³C (~1.1%), significantly more scans are needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[6] |
| Spectral Width (SW) | 0-12 ppm | 0-200 ppm | The frequency range to be observed. Must be wide enough to encompass all expected signals. |
Spectral Interpretation: Decoding the Structure
The structure of this compound presents several distinct chemical environments that will be reflected in the NMR spectra.
Diagram: Structure and Proton/Carbon Labeling
Caption: Labeled structure of the (Cyclopropylmethyl)(methyl)amine cation for NMR assignment.
Expected ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for the methyl, methylene, and cyclopropyl protons.
Table 2: Predicted ¹H NMR Data for this compound in D₂O
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H5 (N-CH₃) | ~2.7 - 2.9 | Singlet (s) | N/A | 3H | The methyl protons are adjacent to a deshielding ammonium group. With N-H protons exchanged in D₂O, no coupling is observed. |
| H4 (-CH₂-N) | ~2.9 - 3.1 | Doublet (d) | ³J ≈ 7-8 Hz | 2H | The methylene protons are deshielded by the adjacent ammonium group and are coupled to the methine proton (H1) of the cyclopropyl ring. |
| H1 (Cyclopropyl CH) | ~1.0 - 1.2 | Multiplet (m) | Complex | 1H | This methine proton is coupled to the adjacent methylene protons (H4) and the non-equivalent protons of the cyclopropyl ring (H2, H3). |
| H2, H3 (Cyclopropyl CH₂) | ~0.5 - 0.8 (cis)~0.2 - 0.4 (trans) | Multiplets (m) | Complex | 4H | Cyclopropyl protons are highly shielded and appear at very high field (upfield). The geminal (on the same carbon) and vicinal (on adjacent carbons) couplings are complex. Vicinal cis couplings are typically larger than trans couplings in cyclopropanes.[14] |
Note: Chemical shifts are predictive and can be influenced by concentration and slight pH variations.
Expected ¹³C NMR Spectrum
The carbon NMR spectrum provides complementary information, confirming the carbon skeleton.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Label | Expected Chemical Shift (δ, ppm) | Rationale |
| C5 (N-CH₃) | ~35 - 40 | The methyl carbon is attached to the electron-withdrawing nitrogen atom. |
| C4 (-CH₂-N) | ~55 - 60 | This methylene carbon is significantly deshielded due to its direct attachment to the positively charged nitrogen. |
| C1 (Cyclopropyl CH) | ~10 - 15 | The methine carbon of the cyclopropyl ring. |
| C2, C3 (Cyclopropyl CH₂) | ~3 - 8 | The methylene carbons of the cyclopropyl ring are highly shielded, a characteristic feature of cyclopropane rings, sometimes even appearing below 0 ppm relative to TMS.[15] |
Self-Validating System and Advanced Confirmation
The structural assignment is a self-validating system. The ¹H NMR integration values (3H:2H:1H:4H) must match the proposed structure. The observed coupling patterns (e.g., the doublet for the H4 methylene protons) must be consistent with the connectivity. For absolute confirmation, especially in cases of ambiguity or complex spectra, two-dimensional (2D) NMR experiments can be employed:
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, confirming which protons are adjacent to each other. A cross-peak between H4 and H1 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., H5 to C5, H4 to C4).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By carefully selecting the appropriate deuterated solvent, setting up suitable acquisition parameters, and systematically interpreting the chemical shifts, integrations, and coupling constants, researchers can be highly confident in the identity and purity of their synthesized compound. The protocols and expected data presented in this note serve as a comprehensive guide for scientists and drug development professionals, ensuring scientific integrity and trustworthiness in their analytical results.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. myuchem.com [myuchem.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Welcome to the technical support guide for the synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields. The guidance is structured to address specific experimental challenges with scientifically grounded explanations.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their root causes, and actionable solutions. The primary route discussed is the reductive amination of cyclopropanecarboxaldehyde with methylamine, a widely used and efficient method.[1]
Issue 1: Low Overall Yield (<60%) of the Final Hydrochloride Salt
Question: My final yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer: Low overall yield is a multifaceted problem that can originate from either the free base formation (reductive amination) or the final salt formation step. Let's break down the potential issues systematically.
Potential Cause A: Inefficient Imine Formation
The first step of reductive amination is the formation of an N-(cyclopropylmethylidene)methanamine intermediate.[2] Incomplete formation of this imine is a common bottleneck.
-
Scientific Rationale: Imine formation is a reversible equilibrium reaction that involves the dehydration of a hemiaminal intermediate.[2][3] To drive the reaction forward, the water byproduct must be effectively removed, or the reaction conditions must favor the imine product.
-
Solutions:
-
pH Control: The reaction is best performed under mildly acidic conditions (pH 4-5).[4][5] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. A few drops of acetic acid can be used to achieve the optimal pH.[6]
-
Dehydration: While not always necessary for one-pot reactions with specific reducing agents, ensuring dehydration can help. In some setups, a Dean-Stark apparatus or the addition of a drying agent like magnesium sulfate can be employed, though this complicates a one-pot procedure.
-
Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent. A common practice is to stir the aldehyde and amine together for 30-60 minutes at room temperature before proceeding with the reduction.[4]
-
Potential Cause B: Ineffective Reduction or Side Reactions
Once the imine is formed, it must be efficiently reduced to the secondary amine. The choice and handling of the reducing agent are critical.
-
Scientific Rationale: The reducing agent should be selective for the imine (or the protonated iminium ion) over the starting aldehyde.[5] Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde to cyclopropylmethanol, consuming the starting material and reducing the yield.[4]
-
Solutions:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the preferred reagents.[4][7] They are milder than NaBH₄ and selectively reduce the iminium ion in the presence of the aldehyde, making them ideal for one-pot reactions.[5] NaBH(OAc)₃ is often favored due to its lower toxicity compared to cyanide-based reagents.[7]
-
Reagent Quality & Stoichiometry: Hydride reagents can degrade with exposure to moisture.[7] Always use a fresh, properly stored bottle. A slight excess of the reducing agent (typically 1.5-2.0 equivalents) is recommended to ensure the reaction goes to completion.[7]
-
Temperature Control: Perform the reduction at a controlled temperature, typically 0°C to room temperature. This helps to minimize potential side reactions.
-
Potential Cause C: Product Loss During Workup and Purification
The desired amine is basic and can be volatile. Significant product loss can occur during extraction and solvent removal.
-
Solutions:
-
Acidic Wash: Before extraction, acidify the aqueous layer with HCl. This protonates the amine to form the water-soluble hydrochloride salt, which prevents its loss during the removal of any unreacted aldehyde or other non-basic impurities with an organic solvent wash.
-
Basification and Extraction: After the acidic wash, basify the aqueous layer (e.g., with NaOH to pH > 11) to deprotonate the amine back to its free base form. Promptly extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Solvent Removal: When removing the solvent via rotary evaporation, use a moderate temperature and pressure to avoid co-evaporation of the relatively volatile free amine product.
-
Potential Cause D: Inefficient Hydrochloride Salt Formation
The final step of precipitating the hydrochloride salt is crucial for obtaining a pure, solid product.
-
Solutions:
-
Anhydrous Conditions: Ensure the organic solution of the free base is thoroughly dried (e.g., over Na₂SO₄ or MgSO₄) before adding HCl. Water can interfere with crystallization.
-
HCl Source: Use a solution of HCl in a suitable organic solvent like diethyl ether or isopropanol. Gaseous HCl can also be bubbled through the solution.[8]
-
Precipitation: Cool the solution after adding HCl to maximize the precipitation of the salt. If the product oils out, try scratching the inside of the flask or adding a seed crystal.
-
Washing: Wash the filtered solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any soluble impurities without dissolving the desired salt.
-
Issue 2: Presence of Impurities in the Final Product
Question: My NMR/GC-MS analysis shows the presence of cyclopropylmethanol and/or the tertiary amine ((Cyclopropylmethyl)dimethylamine). How can I prevent their formation?
Answer: The formation of these specific byproducts points to issues with the selectivity of the reduction step or the starting materials.
Byproduct A: Cyclopropylmethanol
-
Cause: This alcohol is formed when the reducing agent reduces the starting cyclopropanecarboxaldehyde instead of the imine intermediate.
-
Scientific Rationale: As discussed previously, this occurs when a non-selective or overly reactive hydride is used (e.g., NaBH₄), or when the imine has not formed in sufficient concentration before the reducing agent is added.[4]
-
Prevention:
-
Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[5]
-
Allow the aldehyde and amine to stir for at least 30-60 minutes to form the imine before introducing the reducing agent.
-
Byproduct B: Tertiary Amine ((Cyclopropylmethyl)dimethylamine)
-
Cause: This impurity can arise from a different synthetic route, the Eschweiler-Clarke reaction, if inappropriate reagents are used, or from contamination in the starting materials.
-
Scientific Rationale: The Eschweiler-Clarke reaction methylates amines using formaldehyde and formic acid.[9][10][11] If your methylamine source is contaminated with formaldehyde or formic acid, or if these are inadvertently introduced, methylation of your secondary amine product can occur. However, in a standard reductive amination, this is less common. A more likely cause is contamination of the starting methylamine with dimethylamine, which would react with the aldehyde to form the tertiary amine directly.
-
Prevention:
-
Use High-Purity Reagents: Ensure your methylamine source is of high purity and free from significant amounts of dimethylamine.
-
Control Stoichiometry: Use a controlled amount of methylamine. A large excess could potentially drive side reactions, though over-alkylation is less of an issue in reductive amination compared to direct alkylation with alkyl halides.[4] The Eschweiler-Clarke reaction itself inherently stops at the tertiary amine and does not form quaternary salts.[12][13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reductive amination for this synthesis?
A1: The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a tetrahedral intermediate called a hemiaminal. Under mild acid catalysis, the hemiaminal eliminates a molecule of water to form an imine (or its protonated form, an iminium ion).[2]
-
Reduction: A hydride reagent (e.g., NaBH(OAc)₃) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final secondary amine product.[13]
Diagram: General Reductive Amination Workflow
Caption: Workflow for the synthesis of the target compound.
Q2: Can I use a different synthetic route, like the Eschweiler-Clarke reaction?
A2: Yes, the Eschweiler-Clarke reaction is a viable alternative. It involves reacting cyclopropylmethylamine with formaldehyde and formic acid.[12]
-
Mechanism: The amine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor).[10][11] The reaction is driven by the formation of carbon dioxide gas.[12]
-
Advantages: It's an effective method for methylation and avoids the formation of quaternary ammonium salts.[12][13]
-
Disadvantages: It requires starting from cyclopropylmethylamine, which itself must be synthesized (often from cyclopropanecarboxaldehyde or cyclopropyl cyanide).[14][15] It also uses excess formic acid and formaldehyde and is typically run at elevated temperatures (e.g., 80-100°C), which may not be suitable for all substrates.[11][12]
Q3: How critical is the quality of the starting cyclopropanecarboxaldehyde?
A3: It is extremely critical. The cyclopropane ring is strained and can be susceptible to ring-opening under certain conditions, although this is less common in reductive amination. The primary concern is the aldehyde's purity.
-
Oxidation: Aldehydes can easily oxidize to carboxylic acids upon exposure to air. The resulting cyclopropanecarboxylic acid will not participate in the reaction and will complicate purification.
-
Polymerization: Aldehydes can also polymerize over time.
-
Recommendation: Use freshly distilled or recently purchased aldehyde for best results. Always store it under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator.
Q4: My final product is an oil instead of a crystalline solid. What should I do?
A4: An oily product suggests the presence of impurities or residual solvent that is inhibiting crystallization.
-
Check for Purity: First, analyze the oil (e.g., by ¹H NMR) to confirm it is the desired product and to identify any major impurities.
-
Remove Residual Solvent: Place the oil under a high vacuum for several hours to remove any remaining solvent (e.g., ether, ethyl acetate, or water).
-
Trituration: Try adding a non-polar solvent in which your product is insoluble but the impurities might be soluble (e.g., cold hexane or diethyl ether). Stir or sonicate the mixture. This can often induce crystallization by washing away the impurities.
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a polar solvent (like isopropanol) and slowly add a non-polar solvent (like diethyl ether or hexane) until the solution becomes cloudy. Cool the mixture to encourage slow crystallization.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, DCM | High selectivity for imines/iminiums ; effective in one-pot reactions; non-toxic byproducts.[7] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | High selectivity for imines/iminiums ; effective in one-pot reactions.[5] | Highly toxic (releases HCN gas in strong acid); requires careful pH control.[5] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive; readily available. | Can reduce aldehydes/ketones ; requires imine to be pre-formed for good yield.[4] |
| Catalytic Hydrogenation | H₂ / Catalyst (Pd/C, PtO₂) | Methanol, Ethanol | "Green" method; high yielding. | Requires specialized pressure equipment; catalyst can be expensive; potential for ring-opening of sensitive substrates. |
References
- 1. longdom.org [longdom.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 15. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Welcome to the technical support center for the synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and high-purity synthesis.
I. Overview of Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the secondary amine, N-cyclopropylmethyl-N-methylamine, most commonly via reductive amination of cyclopropanecarboxaldehyde with methylamine. The second step is the methylation of this secondary amine to the desired tertiary amine, followed by salt formation. A widely used method for this methylation is the Eschweiler-Clarke reaction.
This guide will address potential side reactions and troubleshooting strategies for each of these key stages.
Caption: Overall synthetic workflow.
II. Troubleshooting Guide: Reductive Amination
The reductive amination of cyclopropanecarboxaldehyde with methylamine is a critical step that can be prone to side reactions, primarily the reduction of the starting aldehyde.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I've isolated a significant amount of cyclopropylmethanol. What went wrong?
A1: The formation of cyclopropylmethanol is a common side reaction where the reducing agent, such as sodium borohydride, reduces the cyclopropanecarboxaldehyde before it can form the imine with methylamine.[1] This is often due to the relative rates of imine formation and aldehyde reduction.
Troubleshooting Strategies:
-
Sequential Addition of Reagents: Instead of adding all reagents at once, first, stir the cyclopropanecarboxaldehyde and methylamine together in the solvent for a period (e.g., 1-2 hours) to allow for imine formation. Then, add the sodium borohydride portion-wise while monitoring the temperature.[2]
-
pH Control: Imine formation is often favored under slightly acidic conditions (pH 4-6). However, sodium borohydride is unstable at low pH. A compromise is to run the reaction at a neutral to slightly basic pH to maintain the stability of the reducing agent.
-
Choice of Reducing Agent: Consider using a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is less reactive towards aldehydes and ketones compared to imines, which can significantly reduce the formation of the alcohol byproduct.
| Parameter | Standard Condition (High Alcohol Byproduct) | Optimized Condition (Minimized Alcohol Byproduct) |
| Reagent Addition | All reagents added simultaneously | Aldehyde and amine pre-mixed before adding reducing agent |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride (STAB) |
| pH | Uncontrolled | Neutral to slightly basic (pH 7-8) |
Q2: How can I confirm the presence of cyclopropylmethanol in my crude product?
A2: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to identify volatile impurities like cyclopropylmethanol. The mass spectrum of cyclopropylmethanol will show a characteristic fragmentation pattern that can be compared to a reference standard. Proton NMR spectroscopy can also be used to identify the characteristic signals of the alcohol.
III. Troubleshooting Guide: Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction is an effective method for methylating secondary amines to tertiary amines using formaldehyde and formic acid.[3] However, side reactions can occur, leading to impurities in the final product.
Frequently Asked questions (FAQs)
Q1: I've observed an impurity with a higher molecular weight than my desired product. What could it be?
A1: A common byproduct in the Eschweiler-Clarke reaction is the N-formyl derivative of the starting amine.[4] This occurs when the amine reacts with formic acid, which can act as a formylating agent, especially if the reaction conditions are not optimized.
Troubleshooting Strategies:
-
Stoichiometry of Reagents: Ensure an excess of both formaldehyde and formic acid is used. The reaction mechanism requires both reagents for successful methylation.[5] Insufficient formaldehyde can lead to the accumulation of the N-formyl intermediate.
-
Reaction Temperature and Time: The reaction is typically heated to drive the reaction to completion and promote the decarboxylation of an intermediate to release CO2, which makes the reaction irreversible.[6] Ensure the reaction is heated for a sufficient duration (e.g., reflux for several hours) to favor the formation of the tertiary amine over the N-formyl byproduct.
-
Order of Addition: Adding the amine to a pre-heated mixture of formaldehyde and formic acid can sometimes improve the yield of the desired tertiary amine.
Q2: How can I remove the N-formyl impurity?
A2: The N-formyl group can be removed by hydrolysis under acidic or basic conditions. However, this would regenerate the secondary amine, requiring a repeat of the methylation step. A more practical approach is to optimize the Eschweiler-Clarke reaction to minimize its formation. If the impurity is present in the final product, careful purification by column chromatography or fractional distillation of the free base before salt formation may be necessary.
Caption: Competition between methylation and formylation.
IV. Purification of this compound
The final step in the synthesis is the formation and purification of the hydrochloride salt. This step is crucial for obtaining a high-purity product suitable for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: My final hydrochloride salt is off-white or yellowish. How can I improve the color?
A1: Discoloration can be due to trace organic impurities or degradation products. Recrystallization is an effective method for purifying amine hydrochlorides.[7]
Recommended Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Good solvent systems for amine hydrochlorides include isopropanol, ethanol, or a mixture of ethanol and diethyl ether.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System | Advantages | Disadvantages |
| Isopropanol | Good solubility at high temperatures, lower at room temperature. | May require larger volumes. |
| Ethanol/Diethyl Ether | Allows for fine-tuning of polarity for optimal crystallization. | Diethyl ether is highly flammable. |
Q2: How can I confirm the purity of my final product?
A2: The purity of the final this compound should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and quantify trace impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
V. References
-
Reductive Aminations. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. --INVALID-LINK--
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571-4587. --INVALID-LINK--
-
Process for the preparation of cyclopropylmethyl alkyl amines. US3847985A.
-
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2022 , 27(15), 4937. --INVALID-LINK--
-
Purification of primary aromatic amine hydrohalides of the benzene series. US1878970A.
-
Reductive Amination. In Organic Syntheses; Wiley: 2004.
-
Method for preparing cyclopropyl carbinol. CN108516922A.
-
N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. J. Pharm. Sci.2010 , 99(10), 4253-4263.
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Chem. Rev.1996 , 96(8), 2943-2966.
-
Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination. Forensic Sci. Int.2013 , 233(1-3), 201-211.
-
Eschweiler–Clarke reaction. Wikipedia. --INVALID-LINK--
-
Reductive Amination. Chemistry LibreTexts. --INVALID-LINK--
-
N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. Request PDF. --INVALID-LINK--
-
Cyclopropylmethanol: Properties, Applications, and Synthesis. --INVALID-LINK--
-
Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
Technical Support Center: (Cyclopropylmethyl)(methyl)amine hydrochloride
Welcome to the comprehensive technical support guide for (Cyclopropylmethyl)(methyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common challenges and questions in a practical, question-and-answer format, grounded in chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section provides direct answers to common queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation and handling issues.[1] To maintain its integrity, storage with a desiccant is highly recommended.
Q2: What is the recommended long-term storage temperature?
A2: For long-term stability, storing the solid compound at 2-8°C is advisable. While it is stable at room temperature under dry conditions, refrigerated storage minimizes the risk of slow degradation over time, especially if the container is opened intermittently.
Q3: Is this compound sensitive to light or air?
A3: While the primary sensitivity noted is to moisture, many amine compounds are susceptible to oxidative degradation, which can be initiated by light and air (oxygen).[2][3] Therefore, it is best practice to store the compound in an opaque or amber vial and to minimize headspace by using an appropriately sized container. For maximum protection, especially for analytical standards or long-term reference materials, blanketing the container with an inert gas like nitrogen or argon is recommended.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection is the first step. Signs of degradation can include:
-
Change in appearance: The compound is typically an off-white solid.[1] Any significant color change (e.g., to yellow or brown) may indicate degradation.
-
Clumping or caking: Due to its hygroscopic nature, absorption of water will cause the powder to clump, which can be an early sign of potential hydrolytic instability.
-
Odor: While the pure compound is listed as odorless, the free amine has a characteristic amine smell.[1] A noticeable odor could suggest decomposition of the hydrochloride salt.
For quantitative assessment, techniques like HPLC can be used to check for the presence of impurities or a decrease in the main peak area.
Q5: What is the expected shelf life of this compound?
A5: When stored under the recommended conditions (cool, dry, and tightly sealed), this compound is expected to be stable for several years. However, the effective shelf life can be significantly reduced by repeated openings of the container, exposure to humid environments, or improper storage. It is recommended to re-qualify the material if it has been stored for an extended period or if any signs of degradation are observed.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for diagnosing and solving them.
Issue 1: Inconsistent or Poor Solubility
Symptoms: The compound does not fully dissolve in the intended solvent, or solubility varies between batches.
Potential Causes & Solutions:
-
Moisture Absorption: The compound's hygroscopic nature means that a significant portion of the weighed mass could be water, leading to inaccurate concentration calculations and apparent poor solubility.
-
Incorrect Solvent Choice: While the hydrochloride salt form enhances water solubility, its solubility in organic solvents can be limited.
-
pH of the Solution: The solubility of amine hydrochlorides is highly dependent on the pH of the aqueous solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Unexpected Reaction Byproducts or Low Yield
Symptoms: Your reaction is producing unexpected side products, or the yield of the desired product is lower than expected when using this compound.
Potential Causes & Solutions:
-
Degradation of the Starting Material: The amine may have partially degraded, introducing impurities into your reaction. Oxidation is a common degradation pathway for amines.[2][3]
-
Incompatible Reagents: The compound may react with certain reagents. It should be considered incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]
-
Presence of Metal Ions: Trace metal ion contaminants can catalyze the oxidative degradation of amines.[2] This can be a concern if the compound has been stored in or handled with metallic spatulas that can leach ions.
Preventative Measures and Solutions:
-
Qualify the Material: Before a critical reaction, run a quick purity check (e.g., TLC or LC-MS) on the starting material.
-
Review Reaction Conditions: Ensure your reaction is not being conducted with incompatible materials. For example, when using it as a base, be mindful of its reaction with acid chlorides if it's not the intended nucleophile.
-
Use High-Purity Solvents and Glassware: To avoid metal-catalyzed degradation, use high-purity solvents and ensure glassware is thoroughly cleaned. Avoid storing solutions of the amine in containers that could leach metallic impurities.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows moisture absorption. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon) | Prevents moisture absorption (hygroscopic) and oxidation.[1] |
| Container | Tightly sealed, opaque (amber) glass vial | Protects from moisture and light-induced degradation.[1][3] |
| Handling | Use in a well-ventilated area or glove box; avoid metal spatulas for prolonged contact | Prevents inhalation and minimizes contamination with catalytic metal ions.[1][2] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, moisture | These can cause vigorous reactions or degradation of the compound.[1][4][5] |
Part 3: Mechanistic Insights into Degradation
Understanding the potential degradation pathways is crucial for preventing them. For amine hydrochlorides, the primary concerns are oxidation and hydrolysis, especially if the compound is not handled under anhydrous conditions.
Caption: Potential degradation pathways for the compound.
The hydrochloride salt is generally stable. However, in the presence of sufficient moisture, an equilibrium can be established, forming the free amine. This free secondary amine is more susceptible to oxidation than its protonated salt form. Oxidation can lead to a variety of byproducts, compromising the purity of the material.
By adhering to the storage and handling guidelines outlined in this document, you can ensure the long-term stability and integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: (Cyclopropylmethyl)(methyl)amine hydrochloride Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of (Cyclopropylmethyl)(methyl)amine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common and complex challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure you can achieve the desired purity and yield in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the basic physical and chemical properties of this compound?
Understanding the fundamental properties of your compound is the first step in successful purification. This compound is the hydrochloride salt of the secondary amine, (Cyclopropylmethyl)(methyl)amine.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [1][2] |
| Molecular Weight | 121.61 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [3] |
| Solubility | Generally soluble in water and some polar organic solvents like ethanol and methanol.[4][5][6] Its solubility in non-polar organic solvents like diethyl ether and chloroform is typically low.[4] |
Q2: What are the most common impurities I might encounter?
Impurities can arise from the synthetic route used to prepare the free amine or from the salt formation process itself. Common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could include cyclopropylmethylamine or methylating agents.[3]
-
Side-reaction products: Such as products from over-methylation leading to a quaternary ammonium salt.
-
Residual solvents: Solvents used in the reaction or workup, such as tetrahydrofuran (THF), ethyl acetate, or alcohols.[7][8]
-
Inorganic salts: If aqueous HCl is used for salt formation, you may have inorganic salts like sodium chloride.[9]
-
Excess HCl: This can be present if not properly controlled during the salt formation step.
Q3: What analytical techniques are recommended for purity assessment?
A combination of analytical methods is often necessary for a complete purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect organic impurities.
-
Gas Chromatography (GC): Useful for assessing the purity of the free amine and for detecting volatile impurities.[12][13] Headspace GC is particularly effective for residual solvent analysis.[14]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main component and non-volatile impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
-
Elemental Analysis: To confirm the elemental composition and stoichiometry of the hydrochloride salt.
II. Troubleshooting Common Purification Issues
This section provides a structured approach to resolving specific problems you may encounter during the purification process.
Issue 1: The isolated hydrochloride salt is an oil or a sticky solid instead of a crystalline powder.
This is a frequent issue, often related to the presence of impurities or residual solvent that inhibit crystallization.
Causality:
-
Excess Solvent: Even small amounts of residual solvent can prevent the formation of a crystalline lattice.
-
Hygroscopicity: The salt may have absorbed moisture from the atmosphere.[10][11]
-
Presence of Impurities: Impurities can disrupt the crystal packing.
-
Incorrect Stoichiometry: An excess or deficit of HCl can lead to a mixture that is difficult to crystallize.
Troubleshooting Workflow:
References
- 1. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. methylamine hydrochloride [chemister.ru]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Buy Methylamine hydrochloride | 593-51-1 [smolecule.com]
- 7. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]
- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. academic.oup.com [academic.oup.com]
- 13. iiste.org [iiste.org]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing Reaction Parameters for (Cyclopropylmethyl)(methyl)amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction parameters for improved yield and purity. The inherent strain of the cyclopropane ring presents unique challenges, primarily the risk of ring-opening under harsh reaction conditions[1][2]. This document provides field-proven insights and detailed protocols to ensure a successful and reproducible synthesis.
Section 1: Recommended Synthetic Pathway: One-Pot Reductive Amination
The most direct and widely utilized method for synthesizing secondary amines like (Cyclopropylmethyl)(methyl)amine is through one-pot reductive amination[3][4]. This approach combines cyclopropanecarboxaldehyde and methylamine to form an intermediate iminium ion, which is then reduced in situ to the target amine. The final step involves salt formation to yield the stable hydrochloride product.
Causality of Method Selection: A one-pot procedure is advantageous as it minimizes handling of intermediates and can be more time and resource-efficient. The critical choice in this pathway is the reducing agent. A mild and chemoselective reducing agent is required, one that preferentially reduces the protonated imine (iminium ion) over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, especially at a slightly acidic pH, preventing the unwanted reduction of the aldehyde to cyclopropylmethanol[5].
Experimental Protocol: One-Pot Synthesis
This protocol provides a robust starting point for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 eq).
-
Add methanol (5-10 mL per gram of aldehyde) as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.1-1.5 eq, typically as a 40% solution in water or 2.0 M in THF) dropwise while maintaining the temperature at 0 °C.
-
Adjust the pH of the reaction mixture to 5-6 using glacial acetic acid. This pH is crucial as it facilitates the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the neutral imine[5].
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete imine formation.
Step 2: In Situ Reduction
-
Cool the mixture back down to 0 °C.
-
In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq). Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Maintain the slightly acidic pH and handle it with extreme care.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
Step 3: Work-up and Isolation of the Free Amine
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.
-
Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is >10 to neutralize the acid and decompose any remaining borohydride.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Cyclopropylmethyl)(methyl)amine as an oil.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude amine oil in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation ceases. Formation of the hydrochloride salt is a common method for purifying and stabilizing amines[6][7].
-
Filter the resulting white solid using a Büchner funnel.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization[8].
Optimized Reaction Parameters (Quantitative Data)
| Parameter | Recommended Range | Rationale & Justification |
| Methylamine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the imine formation equilibrium forward. A large excess can complicate purification. |
| Reducing Agent Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete reduction of the iminium ion intermediate. |
| pH | 5 - 6 | Optimal for catalyzing imine formation and activating the imine as an iminium ion for reduction[3]. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls any exotherm from amine addition and imine formation. The reduction can proceed safely at room temperature. |
| Solvent | Methanol (MeOH) | Excellent solvent for all reactants and does not interfere with the reaction. |
Synthesis Workflow Diagram
Caption: One-pot reductive amination workflow.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
A1: This is a common issue that can point to several root causes:
-
Incorrect pH: The reaction is highly pH-dependent. If the medium is too neutral (pH > 7), iminium ion formation is slow. If it's too acidic (pH < 4), the starting methylamine will be fully protonated and non-nucleophilic, preventing the initial attack on the aldehyde. Verify your pH with a calibrated meter or narrow-range pH paper.
-
Ineffective Reducing Agent: Sodium cyanoborohydride can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a known active batch.
-
Imine Hydrolysis: If the imine intermediate forms but is not reduced, it can hydrolyze back to the starting materials during the aqueous work-up. This points to an issue with the reduction step. Ensure the reducing agent was added correctly and in the proper stoichiometric amount.
-
Poor Quality Starting Materials: Verify the purity of your cyclopropanecarboxaldehyde. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction.
Q2: My main byproduct is cyclopropylmethanol. Why did this form?
A2: The formation of cyclopropylmethanol indicates that your reducing agent is not chemoselective and is reducing the starting aldehyde directly.
-
Causality: This typically happens if a less selective borohydride, like sodium borohydride (NaBH₄), is used. NaBH₄ is powerful enough to reduce aldehydes at the same rate or faster than it reduces the iminium ion, especially in a one-pot setting.
-
Solution: Ensure you are using a milder, acid-stable reducing agent like NaBH₃CN or NaBH(OAc)₃. If using NaBH₄, an indirect, two-step procedure (where the imine is formed first, water is removed, and then the reducing agent is added) is necessary, but the one-pot method with a selective agent is superior.
Q3: I'm concerned about opening the cyclopropane ring. What conditions should I avoid?
A3: The cyclopropane ring is susceptible to cleavage under certain catalytic hydrogenation conditions or in the presence of strong acids[1][2].
-
Catalytic Hydrogenation: While catalytic hydrogenation can be used for reductive amination, some catalysts (like aggressive Raney Nickel or high-pressure H₂ with Pd/C) can lead to hydrogenolysis (cleavage) of the strained C-C bonds of the cyclopropane ring[1]. If you must use this method, screen for milder catalysts like Rhodium on charcoal (Rh/C) and use lower hydrogen pressures[1].
-
Acid Strength: Avoid using strong, non-volatile acids like sulfuric acid to catalyze the reaction. Glacial acetic acid is sufficient to maintain the required pH without promoting ring-opening. During the work-up and salt formation, minimize prolonged exposure to highly concentrated HCl.
Q4: During salt formation, my product oiled out instead of precipitating as a solid. How do I isolate it?
A4: Oiling out occurs when the product's melting point is lower than the temperature of the solution or when it has high solubility in the solvent system, preventing crystallization.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This can provide a nucleation site for crystallization.
-
Add Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to induce precipitation.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath or even a -20 °C freezer for a longer period.
-
Change Solvent: Your product may be too soluble in the current solvent. After removing the current solvent in vacuo, try a different, less polar solvent for the precipitation (e.g., a mixture of ethyl acetate and hexanes). Rapid addition of the anti-solvent can also cause oiling, so add it slowly[9].
-
Section 3: FAQs - General Synthesis & Purification
Q1: How can I effectively monitor the reaction's progress?
A1: The best methods are TLC and GC-MS.
-
TLC: Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The aldehyde starting material will have a higher Rf value than the more polar amine product. You can visualize the spots using a potassium permanganate (KMnO₄) stain, which will react with both the aldehyde and the amine.
-
GC-MS: This provides a more quantitative view. You can track the disappearance of the peak corresponding to the mass of the aldehyde and the appearance of a new peak corresponding to the mass of the free amine product.
Q2: My final hydrochloride salt is impure. What is the best way to purify it?
A2: Recrystallization is the most effective method. The choice of solvent is critical.
-
Solvent Selection: You need a solvent that dissolves the product when hot but in which the product has low solubility when cold. For amine hydrochlorides, polar protic solvents are often effective.
-
Recommended Solvents: Absolute ethanol or isopropanol are excellent choices. They readily dissolve the product when boiling but allow for good recovery upon cooling. They also tend to leave behind inorganic impurities like ammonium chloride, which has very low solubility in alcohols[8][10]. A mixed solvent system, such as ethanol/diethyl ether, can also be effective.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is required for full characterization.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. The spectra should show characteristic peaks for the cyclopropyl protons, the methylene bridge, and the N-methyl group[11].
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Provides the percentage of C, H, and N, which should match the theoretical values for the molecular formula C₅H₁₂ClN.
Section 4: Visual Troubleshooting Logic
This decision tree provides a logical workflow for diagnosing common synthesis problems.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. bloomtechz.com [bloomtechz.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: A Guide to the Degradation Pathways of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (Cyclopropylmethyl)(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Understanding the stability and degradation profile of an active molecule is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring the validity of experimental data. This document provides in-depth answers to common questions and troubleshooting scenarios related to the degradation of this compound, grounded in established chemical principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and handling of this compound.
Q1: What are the primary structural features of this compound that influence its stability?
A: this compound is a secondary amine salt. Its stability is primarily influenced by two key structural features: the secondary amine group and the cyclopropyl ring.
-
Secondary Amine: The nitrogen atom has a lone pair of electrons, making it a nucleophilic and redox-active center. This site is susceptible to oxidation , which is often the primary degradation pathway for amines.[1][2] The initial step can involve the formation of an amine radical, leading to a cascade of degradation products.[1]
-
Cyclopropyl Ring: This is a highly strained, three-membered ring. While generally stable, the ring can undergo opening reactions under certain energetic conditions, such as photolysis or in the presence of specific catalysts. Single-electron oxidation can sometimes lead to an irreversible ring-opening of the cyclopropyl group.[3]
-
Hydrochloride Salt: The salt form generally increases the aqueous solubility and stability compared to the free base by protonating the amine, which reduces its nucleophilicity and susceptibility to certain reactions. However, the presence of chloride ions could potentially influence compatibility with certain excipients or container materials.
Q2: What are the most probable degradation pathways I should be aware of?
A: Based on the structure, the most anticipated degradation pathways are oxidation and, to a lesser extent, photolysis. Standard hydrolytic and thermal degradation should also be investigated as part of a comprehensive stability assessment.
-
Oxidative Degradation: This is the most common pathway for secondary amines.[4] It can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ion contaminants (e.g., Fe²⁺, Cu²⁺). Key reactions include:
-
N-Dealkylation: Loss of either the methyl or the cyclopropylmethyl group to form cyclopropylmethylamine or methylamine, respectively.
-
Formation of N-oxides: Direct oxidation of the nitrogen atom.
-
C-N Bond Cleavage: More extensive degradation can lead to smaller, volatile products like ammonia.[5]
-
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to induce degradation.[6] For cyclopropylamine derivatives, this can involve radical mechanisms that may lead to the opening of the strained cyclopropyl ring.[3]
-
Thermal Degradation: While the molecule is expected to be relatively stable at ambient temperatures, elevated temperatures used in accelerated stability studies or manufacturing processes (like dry heating) could promote degradation.[7]
-
Hydrolytic Degradation: As a simple amine salt, significant hydrolysis is generally not expected across the typical pH range (pH 2-8). However, forced degradation studies under extreme pH conditions (e.g., 0.1 M HCl, 0.1 M NaOH) are necessary to confirm this, as mandated by regulatory guidelines.[8]
Q3: What are the recommended storage conditions to minimize degradation?
A: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, well-ventilated place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Light: Protect from light by storing in an amber vial or other light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The container should be tightly sealed to prevent moisture and oxygen ingress.
-
Material Compatibility: Use glass or other inert containers. Avoid contact with reactive metals that could catalyze oxidation.
Q4: What are the standard forced degradation conditions I should apply according to ICH guidelines?
A: Forced degradation, or stress testing, is crucial for developing and validating stability-indicating analytical methods.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following table summarizes typical starting conditions, which should be optimized for your specific drug product.
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80 °C | To test stability in alkaline environments. |
| Oxidation | 3% H₂O₂, at room temperature | To identify oxidative degradation products. |
| Thermal | Solid-state sample heated at 105 °C | To assess the impact of dry heat. |
| Photostability | Solution/solid exposed to ICH Q1B option 2 conditions (≥1.2 million lux hours visible, ≥200 watt hours/m² UV-A) | To evaluate light sensitivity. |
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Q1: I'm observing new, growing peaks in my HPLC chromatogram during a stability study. What are they?
A: The appearance of new peaks that increase in area over time is a classic indicator of chemical degradation. For this compound, these are most likely oxidative degradants.
Plausible Cause: Your sample is likely undergoing oxidation. This can be accelerated by exposure to air, the presence of trace metal impurities in your solvents or on glassware, or peroxide contaminants in excipients like ethers (e.g., THF, dioxane).
Troubleshooting Steps:
-
Characterize the Impurities: Use HPLC-MS to obtain the mass of the unknown peaks. This is the most critical step in identification.
-
Compare with Predicted Degradants: Check if the masses correspond to likely oxidative products as outlined in the diagram below. The most common products would be from N-dealkylation.
-
N-demethylation product: Cyclopropylmethylamine (Mass of free base: 71.12 g/mol )
-
N-de(cyclopropylmethyl)ation product: Methylamine (Mass of free base: 31.06 g/mol )
-
-
Perform a Confirmatory Oxidation Study: Sparge a solution of your compound with oxygen or add a small amount of a radical initiator (e.g., AIBN) and monitor the HPLC profile. If the unknown peaks increase significantly, it confirms they are oxidative degradants.
Hypothetical Oxidative Degradation Pathway
Caption: Potential oxidative and photolytic degradation products.
Q2: My assay value is decreasing, but I don't see any major degradation peaks. What is happening?
A: A loss of the main compound without the appearance of corresponding degradation peaks on a standard UV-HPLC trace can be perplexing. This phenomenon, often termed "mass balance failure," points to several possibilities.
Plausible Causes:
-
Non-Chromophoric Degradants: The degradation products may lack a UV chromophore and are therefore invisible to your detector. Small amines like methylamine or ring-opened fragments may not absorb at your chosen wavelength.
-
Volatile Degradants: Degradation may be producing volatile compounds (e.g., methylamine, ammonia) that are lost from the sample solution.[5]
-
Precipitation/Adsorption: The parent compound or a degradant might be precipitating out of solution or adsorbing to the container surface.
Troubleshooting Workflow:
To systematically diagnose this issue, a comprehensive forced degradation study coupled with appropriate analytical techniques is required.
Forced Degradation Experimental Workflow
Caption: Systematic workflow for investigating assay loss.
Protocol: Follow the detailed forced degradation protocol in Section 3. Pay special attention to analyzing samples with alternative detection methods:
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that can see non-chromophoric compounds.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This is essential for identifying volatile degradants.
-
Ion Chromatography: This technique is well-suited for quantifying small, charged species like methylamine or cyclopropylamine.[9]
Section 3: Detailed Experimental Protocols
Protocol 1: Comprehensive Forced Degradation Study
This protocol provides a detailed, step-by-step methodology for conducting a forced degradation study.
Objective: To generate potential degradation products and establish a stability-indicating profile.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., phosphate, acetate)
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
Class A volumetric flasks, pipettes
-
Calibrated pH meter
-
HPLC system with PDA/UV and MS detectors
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API at 1.0 mg/mL in a suitable solvent (e.g., water or 50:50 methanol:water).
-
Stress Sample Preparation: For each condition, transfer a known volume of the stock solution into a vial. The final concentration should be around 0.1 mg/mL. A control sample (stored at 2-8 °C, protected from light) should be prepared and analyzed alongside all stressed samples.
-
Acid Hydrolysis: Add 1 M HCl to reach a final concentration of 0.1 M. Cap the vial and place it in an oven at 80 °C.
-
Base Hydrolysis: Add 1 M NaOH to reach a final concentration of 0.1 M. Cap the vial and place it in an oven at 80 °C.
-
Oxidation: Add 30% H₂O₂ to reach a final concentration of 3%. Keep the vial at room temperature, protected from light.
-
Thermal (Solution): Keep the vial of the stock solution at 80 °C.
-
Photolysis: Expose the stock solution in a quartz cuvette or other UV-transparent container to light stress as per ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For slower reactions, extend the time points (e.g., 7, 14 days).[7]
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
For oxidative samples, the reaction can be quenched by dilution if necessary.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see example below).
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Calculate the relative percentage of each new peak.
-
Perform a mass balance calculation: % Parent (t=x) + Σ% Degradants (t=x) ≈ 100%. A good mass balance (95-105%) indicates a valid stability-indicating method.
-
Protocol 2: Example Stability-Indicating HPLC Method
This is a starting point for method development and will require optimization.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure the amine is protonated and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is essential in method development to elute all potential degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Detection | PDA/UV at 210 nm; MS Scan | 210 nm is a general wavelength for compounds lacking strong chromophores. MS is critical for identification. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation of a photodegradation product of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Disposal of (Cyclopropylmethyl)(methyl)amine Hydrochloride Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of (Cyclopropylmethyl)(methyl)amine hydrochloride waste. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific rationale behind them to ensure the highest standards of laboratory safety and environmental responsibility.
Introduction to this compound
This compound is a secondary amine salt with increasing relevance in pharmaceutical and chemical synthesis.[1][2] Its unique cyclopropylmethyl moiety makes it a valuable building block.[1] However, like many amine hydrochlorides, it is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Proper handling and disposal are therefore not just a matter of regulatory compliance, but a critical component of a safe and ethical research environment.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.
Q2: What are the physical and chemical properties of this compound?
A2:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [3] |
| Molecular Weight | 121.61 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Solubility | Soluble in water | [5] |
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: At a minimum, you should wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat. All handling of the solid or its solutions should be performed in a well-ventilated area or a chemical fume hood.[6]
Q4: How should I store this compound?
A4: Store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[7]
Q5: Can I dispose of small quantities down the drain?
A5: No. Under no circumstances should this chemical be disposed of down the drain.[8] It must be treated as hazardous chemical waste.
Q6: What is the appropriate EPA hazardous waste code for this compound?
A6: While there isn't a specific listing for this compound, it would likely fall under the D002 (Corrosive) characteristic if in a solution with a pH ≤ 2 or ≥ 12.5, or potentially as a D001 (Ignitable) waste if it has a low flashpoint or is mixed with an ignitable solvent.[9][10] It is the responsibility of the waste generator to make a hazardous waste determination.[10] If discarded as an unused commercial chemical product, it could potentially fall under the P-list or U-list , although it is not explicitly listed.[10] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and waste disposal procedures.
Issue 1: I've accidentally mixed this compound waste with an organic solvent. How do I dispose of it?
-
Step 1: Do NOT attempt to neutralize the mixture. The presence of organic solvents can lead to unpredictable reactions during neutralization.
-
Step 2: Segregate the waste immediately. Ensure the container is properly sealed and labeled as "Hazardous Waste: Mixed Amine Hydrochloride and Organic Solvent."[11]
-
Step 3: Identify all components. List all chemicals and their approximate concentrations on the hazardous waste tag.
-
Step 4: Consult your EHS department. Mixed waste streams often require special handling and disposal procedures. Provide them with the full composition of the waste.
Issue 2: My this compound has changed color in storage. Is it still safe to use or dispose of?
-
Step 1: Do not use the material for experimental purposes. A change in color indicates potential degradation or contamination, which could affect your results.
-
Step 2: Handle with caution. The degradation products may have different or more pronounced hazards.
-
Step 3: Dispose of as hazardous waste. Label the container clearly, noting the color change, and dispose of it through your institution's hazardous waste program.
Issue 3: I've attempted to neutralize the waste with sodium bicarbonate, and it's fizzing violently.
-
Step 1: Cease adding the neutralizing agent immediately.
-
Step 2: If safe to do so, move the container to a fume hood. The vigorous reaction may be releasing gases.
-
Step 3: Allow the reaction to subside before proceeding.
-
Step 4: Add the neutralizing agent much more slowly and in smaller increments. Violent fizzing indicates that the neutralization reaction is proceeding too quickly. Consider further diluting the waste with water before continuing neutralization.[9]
Detailed Protocols
Protocol 1: Standard Waste Collection and Disposal
This protocol outlines the standard procedure for collecting and disposing of this compound waste.
Objective: To safely collect and label waste for disposal by a certified hazardous waste contractor.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE) as specified in the FAQs
Procedure:
-
Segregate Waste: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[6] Do not mix with other waste streams.[11]
-
Label Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[11] Fill out all required information, including the full chemical name and concentration.
-
Secure Storage: Store the waste container in a designated satellite accumulation area. Ensure the container is closed at all times except when adding waste.
-
Arrange for Pickup: Once the container is full, or before it exceeds the allowable accumulation time, contact your EHS department to schedule a waste pickup.
Protocol 2: Handling a Small Spill (<100 mL or 100 g)
This protocol provides a step-by-step guide for cleaning up a small spill of this compound.
Objective: To safely clean and decontaminate a small spill area.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent)
-
Sodium bicarbonate or other weak base for neutralization
-
Two sealable plastic bags for waste
-
pH paper
-
PPE (including chemical-resistant gloves, safety goggles, and a lab coat)
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE.
-
Contain the Spill: Cover the spill with an inert absorbent material.[12]
-
Neutralize (for liquid spills): Slowly add sodium bicarbonate to the absorbed spill until fizzing ceases.[7]
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a sealable plastic bag.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Test the area with pH paper to ensure it is neutral. Place the cleaning materials into a second sealable plastic bag.
-
Label and Dispose: Label both bags as "Hazardous Waste: this compound spill debris" and dispose of them through your institution's hazardous waste program.
Protocol 3: Generalized Neutralization of Aqueous Waste
The following is a generalized protocol for neutralizing aqueous solutions of this compound. This protocol should be validated on a small scale before being applied to larger quantities of waste.
Objective: To neutralize aqueous this compound waste to a pH between 6 and 8 for subsequent disposal as hazardous waste.
Materials:
-
Aqueous waste containing this compound
-
Sodium bicarbonate (baking soda) or a 1M solution of sodium carbonate
-
pH meter or pH paper
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste)
-
PPE
Procedure:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Dilute the Waste: If the concentration of the amine hydrochloride is high, dilute it with water in the large beaker. This will help to control the rate of reaction.
-
Slowly Add Base: While stirring the solution, slowly add small amounts of sodium bicarbonate or 1M sodium carbonate solution.[7] Be cautious as this will generate carbon dioxide gas, causing fizzing.[13]
-
Monitor pH: Periodically check the pH of the solution. Continue adding the base until the pH is between 6 and 8.
-
Label and Dispose: Once neutralized, transfer the solution to a hazardous waste container labeled "Neutralized this compound waste" and dispose of it through your EHS department.
Visualizations
Waste Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
- 1. longdom.org [longdom.org]
- 2. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. researchgate.net [researchgate.net]
- 9. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. epa.gov [epa.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Industrial Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride
Welcome to the technical support center for the synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the industrial-scale production of this important amine intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Synthesis Overview & Core Principles
The most prevalent and scalable method for synthesizing (Cyclopropylmethyl)(methyl)amine is through the reductive amination of cyclopropanecarboxaldehyde with methylamine. This process is followed by the formation of the hydrochloride salt. While conceptually straightforward, the synthesis is nuanced, with challenges primarily related to the stability of the cyclopropyl ring and the control of reaction selectivity.
Diagram: General Synthesis Workflow
Caption: High-level workflow for the two-stage synthesis of the target hydrochloride salt.
Part 2: Frequently Asked Questions & Troubleshooting Guide
Category 1: The Reductive Amination Step
Question 1: My reductive amination reaction shows low or stalled conversion. What are the likely causes?
Answer: Low conversion is a common issue that can typically be traced to one of three areas: starting material integrity, imine formation equilibrium, or the reducing agent's activity.
-
Reagent Quality:
-
Aldehyde Purity: Cyclopropanecarboxaldehyde can oxidize to cyclopropanecarboxylic acid upon prolonged exposure to air. The presence of this acid can consume the amine base and interfere with the reaction. Always use a freshly opened or recently purified aldehyde.
-
Methylamine Source: Methylamine is often supplied as a solution (e.g., in water, THF, or ethanol). Ensure the concentration is accurate. Aqueous solutions can introduce excess water, which can hinder imine formation and may decompose certain reducing agents. A 2.0 M solution in THF is often a reliable choice.[1]
-
-
Imine Formation: The reaction begins with the formation of an iminium ion intermediate from the aldehyde and methylamine. This is a reversible equilibrium reaction.[2]
-
Impact of Water: The presence of water can push the equilibrium back towards the starting materials. If using aqueous methylamine or a wet solvent, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a setup with a Dean-Stark trap if thermally feasible (though less common for this specific reaction).
-
pH Control: The reaction is typically catalyzed by mild acid.[2] If the reaction medium is too basic, imine formation can be slow. If it's too acidic, the amine nucleophile will be protonated and non-reactive. The optimal pH is generally between 5 and 6. Acetic acid can be used as a catalyst, especially when using sodium triacetoxyborohydride.[1]
-
-
Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a preferred reagent due to its mildness and tolerance for slightly acidic conditions.[1] It is, however, moisture-sensitive. Use a high-purity grade and handle it under an inert atmosphere.
-
Catalytic Hydrogenation: While effective, this method carries a higher risk of cyclopropane ring-opening, especially with aggressive catalysts like Palladium on Carbon (Pd/C) at elevated temperatures and pressures.[3] Rhodium-based catalysts may offer better selectivity.[3] Ensure your catalyst is active and not poisoned.
-
Question 2: I'm observing a significant byproduct with a mass corresponding to a butyl derivative. What is causing the cyclopropane ring to open and how can I prevent it?
Answer: This is a critical challenge related to the inherent strain of the cyclopropane ring. The ring's C-C bonds have significant p-character, making them susceptible to cleavage under certain conditions, particularly those that generate carbocationic character adjacent to the ring.[4][5]
-
Mechanism of Ring Opening: The stability of the cyclopropylmethyl carbocation is exceptionally high due to conjugation between the vacant p-orbital of the carbocation and the "bent bonds" of the cyclopropane ring.[5][6] However, this stabilized intermediate can rearrange to a homoallylic or cyclobutyl cation, which upon reduction, leads to butenyl or butyl amine impurities.
Diagram: Ring-Opening Side Reaction Pathway
Caption: Competing pathways between desired reduction and undesired ring-opening.
-
Preventative Measures:
-
Avoid Strong Acids: Do not use strong Brønsted or Lewis acids as catalysts. Stick to mild acids like acetic acid.
-
Control Temperature: Run the reaction at or below ambient temperature (0-25 °C). Exotherms during the addition of the reducing agent must be carefully controlled.
-
Choice of Reducing Agent: Use mild, selective hydride donors. NaBH(OAc)₃ is ideal because it reacts quickly with the iminium ion as it forms, minimizing the lifetime of any potential carbocationic intermediates.[1] Avoid harsher reagents like LiAlH₄.
-
Catalytic Hydrogenation Conditions: If using hydrogenation, screen for catalysts and conditions. Use lower pressures (1-5 bar), low temperatures, and consider catalysts known for their selectivity, such as Rhodium on Carbon.[3]
-
Question 3: My reaction produces a significant amount of N,N-dicyclopropylmethyl-methylamine. How can I improve selectivity for the desired secondary amine?
Answer: This is a classic issue of over-alkylation. The desired secondary amine product is still nucleophilic and can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine.
-
Control Stoichiometry: Use a slight excess of the primary amine (methylamine), typically 1.1 to 1.5 equivalents relative to the aldehyde. This statistically favors the reaction of the aldehyde with the more abundant primary amine over the secondary amine product.
-
Addition Order: A "direct" reductive amination, where all components are mixed at the start, is common.[7] However, if over-alkylation is severe, consider a "sequential" approach. Add the reducing agent slowly to the pre-formed imine mixture. This ensures the iminium ion is reduced as soon as it's formed, giving it less opportunity to react with the product.
Category 2: Work-up, Salt Formation, and Isolation
Question 4: What is the best procedure for quenching the reaction and isolating the free base before salt formation?
Answer: The work-up must neutralize any remaining acid and decompose the excess reducing agent.
-
Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. This will neutralize the acetic acid catalyst and hydrolyze any remaining borohydride reagent. Be cautious, as hydrogen gas may be evolved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Dichloromethane (DCM) can also be used but is less desirable on an industrial scale due to environmental concerns.
-
Wash: Wash the combined organic layers with brine to remove excess water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Important: Do not overheat the solution during concentration, as the free base is volatile (boiling point of cyclopropylmethylamine is ~85 °C).[8]
Question 5: I am having trouble with crystallization of the hydrochloride salt. The product is oily or the yield is low. What should I do?
Answer: Successful crystallization depends on solvent choice, purity of the free base, and precise control over the acidification step.
-
Purity is Key: Ensure the free base is clean. Impurities, especially the corresponding alcohol from aldehyde reduction, can act as crystallization inhibitors, leading to oils. If necessary, consider a quick distillation of the free base before salt formation.
-
Solvent Selection: The ideal solvent should readily dissolve the free base but provide low solubility for the hydrochloride salt.
-
Common Choices: Isopropanol (IPA), ethyl acetate (EtOAc), or MTBE are excellent choices.[9]
-
Procedure: Dissolve the free base in the chosen solvent (e.g., 5-10 volumes).
-
-
HCl Addition:
-
Controlled Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in IPA or diethyl ether) to the stirred solution of the free base. Adding anhydrous HCl gas is also an option on an industrial scale but requires specialized equipment.[9]
-
Monitor pH: Add the acid dropwise until the pH of the solution becomes acidic (check with wet pH paper). Avoid a large excess of HCl, which can lead to the formation of hygroscopic material.
-
Temperature Control: Crystallization is often exothermic. Maintain the temperature around 20-25 °C during addition, then cool slowly to 0-5 °C to maximize yield.
-
-
Troubleshooting Oiling Out: If the product oils out, it may be due to insufficient solvent, impurities, or too rapid a change in polarity. Try adding more of the anti-solvent (e.g., heptane) or gently warming the mixture to dissolve the oil and then cooling very slowly with vigorous stirring to induce crystallization. Seeding with a small crystal of pure product can be highly effective.
Part 3: Protocols & Data Tables
Experimental Protocol: Synthesis via Reductive Amination
Step 1: Reductive Amination
-
To a stirred, inerted reactor vessel, add cyclopropanecarboxaldehyde (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-7 volumes).
-
Add methylamine (1.2 eq, e.g., 2.0 M solution in THF) dropwise, maintaining the internal temperature below 25 °C.
-
Stir the mixture for 1-2 hours at room temperature to allow for imine formation.
-
In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq) in the reaction solvent.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 30 °C.
-
Stir the reaction for 12-18 hours at room temperature, monitoring for completion by GC or LC-MS.
Step 2: Work-up and Salt Formation
-
Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with the reaction solvent or MTBE.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo at <40 °C.
-
Dissolve the resulting crude free base in isopropanol (5 volumes).
-
Slowly add a 20% w/w solution of HCl in isopropanol until the pH is ~2.
-
Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and hold for at least 2 hours.
-
Filter the solid product, wash the cake with cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight.
Table 1: Troubleshooting Common Analytical Observations
| Observation (GC-MS or ¹H NMR) | Likely Impurity/Cause | Suggested Action |
| M+ peak at 99 g/mol ; ¹H NMR signals at ~0.9 ppm (t), ~1.6 ppm (m), ~2.5 ppm (t) | 1-Butenyl-N-methylamine or Butyl-N-methylamine | Ring-opening occurred. Reduce reaction temperature; avoid strong acids.[4][5] |
| M+ peak at 86 g/mol ; ¹H NMR shows broad -OH signal | Cyclopropylmethanol | Incomplete imine formation or aldehyde reduced directly. Ensure aldehyde purity; allow sufficient time for imine formation before adding reductant. |
| M+ peak at 153 g/mol | N,N-dicyclopropylmethyl-methylamine | Over-alkylation. Use a slight excess of methylamine; consider slower addition of the aldehyde or reductant. |
| Broad, unresolved peaks in ¹H NMR of final salt | Product is wet or contains excess HCl | Dry the product for a longer duration under high vacuum. Ensure stoichiometric addition of HCl. |
Diagram: Troubleshooting Flowchart for Low Yield
Caption: A logical decision tree for diagnosing the root cause of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. jocpr.com [jocpr.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: (Cyclopropylmethyl)(methyl)amine Hydrochloride in Modern Synthesis
Introduction: Beyond a Simple Amine
In the landscape of synthetic organic chemistry, the choice of a secondary amine is often dictated by a delicate balance of reactivity, steric profile, and the desired functionality in the final product. (Cyclopropylmethyl)(methyl)amine hydrochloride has emerged as a crucial building block, particularly within pharmaceutical and agrochemical research. Its value extends beyond that of a simple secondary amine; it introduces the highly coveted cyclopropylmethyl moiety.
The cyclopropane ring is a cornerstone of modern medicinal chemistry, prized for its ability to confer metabolic stability, enhance potency through conformational rigidity, and modulate physicochemical properties.[1][2][3] The shorter, stronger C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2][4] This guide provides an in-depth comparison of this compound with other common secondary amines, supported by experimental frameworks, to inform rational selection in synthesis design.
Section 1: Physicochemical Properties and Their Synthetic Implications
The reactivity of an amine is fundamentally governed by its structural and electronic properties. Basicity (measured by the pKa of its conjugate acid), steric hindrance, and physical form all play critical roles in determining its performance as a nucleophile.
| Property | (Cyclopropylmethyl)(methyl)amine | N-Methylbenzylamine | Diethylamine | Pyrrolidine |
| Structure | ||||
| Molecular Weight (Free Base) | 85.15 g/mol [5] | 121.18 g/mol [6] | 73.14 g/mol | 71.12 g/mol |
| pKa (Conjugate Acid) | ~10.5-11.0 (Estimated) | 9.6 | 10.9 | 11.3 |
| Steric Hindrance | Moderate | Moderate-High | Moderate | Low |
| Form | Hydrochloride Salt (Solid)[7] | Liquid | Liquid | Liquid |
Causality Behind the Properties:
-
Basicity and Nucleophilicity: A higher pKa generally correlates with stronger basicity.[8][9] Pyrrolidine's high pKa is attributed to its cyclic structure, which locks the nitrogen lone pair into an accessible conformation. While most alkylamines have pKa values in the 10-11 range, the actual nucleophilicity in a reaction is tempered by sterics.[9]
-
Steric Effects: The cyclopropylmethyl group, while small, presents more steric bulk than the planar ring of pyrrolidine. This can influence the rate of reactions, particularly those with sterically congested transition states like SN2 substitutions.[10] N-methylbenzylamine introduces significant bulk from the phenyl group.
-
Handling and Stoichiometry: (Cyclopropylmethyl)(methyl)amine is typically supplied as a hydrochloride salt, a stable, crystalline solid that is easy to weigh and handle.[11] This contrasts with the volatile, and often odorous, liquid free bases of other amines. A key experimental consideration is that the hydrochloride salt must be neutralized in situ or prior to the reaction by adding at least one equivalent of a base to liberate the nucleophilic free amine.
Section 2: Comparative Performance in Key Synthetic Reactions
To contextualize the impact of these properties, we will compare the amines in two fundamental C-N bond-forming reactions.
A. Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing amines, involving the condensation of a carbonyl compound with an amine to form an iminium ion, which is then reduced in situ.[12][13] This one-pot procedure effectively avoids the over-alkylation problems common with direct alkylation methods.[12]
-
To a stirred solution of cyclohexanone (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the respective secondary amine (1.1 mmol). (Note: For (cyclopropylmethyl)(methyl)amine HCl, 1.1 mmol of a non-nucleophilic base like triethylamine must also be added).
-
The mixture is stirred at room temperature for 20 minutes to facilitate iminium ion formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) is added portion-wise over 5 minutes.[12]
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding tertiary amine.
| Amine Used | Expected Reaction Time | Expected Yield (%) | Key Observations |
| (Cyclopropylmethyl)(methyl)amine | 4-8 hours | 85-95% | Steady conversion. Steric bulk requires patience. |
| N-Methylbenzylamine | 5-10 hours | 80-90% | Slower reaction due to significant steric hindrance. |
| Diethylamine | 2-4 hours | 90-98% | Fast reaction due to moderate sterics and good nucleophilicity. |
| Pyrrolidine | 1-2 hours | >95% | Very rapid conversion due to low steric hindrance and high nucleophilicity. |
The experimental outcomes directly reflect the interplay of sterics and basicity. Pyrrolidine's constrained cyclic structure minimizes steric hindrance around the nitrogen, allowing for rapid formation of the iminium ion and subsequent reduction, leading to the fastest reaction time and highest yield. Diethylamine performs similarly well. In contrast, the bulkier cyclopropylmethyl and benzyl groups slow the initial nucleophilic attack on the carbonyl. While (cyclopropylmethyl)(methyl)amine provides excellent yields, the reaction requires a longer timeframe, a crucial consideration for process optimization and throughput.
Caption: Workflow for comparing secondary amines in reductive amination.
B. Nucleophilic Substitution (N-Alkylation)
Direct alkylation of a secondary amine with an alkyl halide is a classic SN2 reaction.[14] The success of this transformation is highly dependent on the amine's nucleophilicity and the steric accessibility of both the nitrogen lone pair and the electrophilic carbon.
-
In a round-bottom flask, dissolve the secondary amine (1.0 mmol) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 mmol) in acetonitrile (10 mL). (Note: For (cyclopropylmethyl)(methyl)amine HCl, use 2.5 mmol of base).
-
Add benzyl bromide (1.0 mmol) dropwise to the stirred solution.
-
Heat the mixture to 60°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the tertiary amine product.
| Amine Used | Expected Reaction Time | Expected Yield (%) | Key Observations |
| (Cyclopropylmethyl)(methyl)amine | 6-12 hours | 75-85% | Moderate rate. SN2 transition state is sensitive to steric bulk. |
| N-Methylbenzylamine | 12-24 hours | 60-75% | Slowest reaction due to steric clash between two benzyl-type groups. |
| Diethylamine | 3-6 hours | 85-95% | Efficient reaction with a common alkyl halide. |
| Pyrrolidine | 2-4 hours | >90% | Highly efficient due to superior nucleophilicity and minimal sterics. |
The SN2 reaction rates are exquisitely sensitive to steric hindrance. Pyrrolidine and diethylamine, with their more accessible nitrogen lone pairs, react significantly faster than their bulkier counterparts. The reaction involving N-methylbenzylamine is particularly slow as the transition state would involve significant steric repulsion between the existing benzyl group and the incoming one. (Cyclopropylmethyl)(methyl)amine offers a moderate reaction rate, representing a viable but slower alternative to less hindered amines when the cyclopropylmethyl motif is required in the target molecule.
Section 3: The Strategic Value of the Cyclopropylmethyl Moiety
The synthetic trade-offs in reaction time and conditions for (cyclopropylmethyl)(methyl)amine are often justified by its profound impact on the properties of the final molecule, a critical consideration for drug development professionals.[1]
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring have a higher bond dissociation energy than typical aliphatic C-H bonds. This makes them significantly more resistant to abstraction by metabolic enzymes like CYP450s, effectively "blocking" a common site of metabolism and increasing the drug's half-life.[2][4]
-
Potency and Selectivity: The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint.[2] By locking a flexible part of a molecule into its bioactive conformation, it can lead to a more favorable binding affinity for a biological target, thereby increasing potency and potentially reducing off-target effects.
-
Optimized Physicochemical Properties: The cyclopropyl group is often used as a bioisosteric replacement for other small groups like gem-dimethyl or vinyl moieties. This substitution can fine-tune critical properties like lipophilicity (LogP) and aqueous solubility, which are essential for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
Caption: Relationship between the amine's structure and its benefits.
Conclusion
This compound is more than a mere alternative to other secondary amines; it is a strategic choice for introducing a high-value pharmacophore. While its synthetic performance can be tempered by moderate steric hindrance, leading to longer reaction times compared to less encumbered amines like pyrrolidine or diethylamine, it consistently delivers high yields in fundamental transformations such as reductive amination and nucleophilic substitution.
For researchers and drug development professionals, the decision to use this reagent should be driven by the end goal. When the objective is to imbue a target molecule with enhanced metabolic stability, conformational rigidity, and an optimized ADME profile, the synthetic considerations are a small price to pay for the significant downstream advantages conferred by the cyclopropylmethyl group.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chembk.com [chembk.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Ch22: Alkylation of Amines [chem.ucalgary.ca]
A Comparative Analysis of Synthetic Routes to (Cyclopropylmethyl)(methyl)amine Hydrochloride for the Modern Research Laboratory
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (Cyclopropylmethyl)(methyl)amine hydrochloride, a valuable building block in medicinal chemistry, can be prepared through several synthetic pathways. This guide provides an in-depth comparative analysis of the two most prevalent methods: Reductive Amination and Direct Alkylation of a Primary Amine . By examining the underlying chemical principles, providing detailed experimental protocols, and presenting comparative data, this document aims to equip scientists with the knowledge to select the optimal synthetic strategy for their specific needs.
At a Glance: Comparing the Synthetic Pathways
| Parameter | Method 1: Reductive Amination | Method 2: Alkylation of Primary Amine |
| Starting Materials | Cyclopropanecarboxaldehyde, Methylamine | Cyclopropylmethylamine, Methylating Agent |
| Key Transformation | Imine formation followed by reduction | Nucleophilic substitution |
| Typical Reagents | Sodium triacetoxyborohydride, Sodium borohydride | Formaldehyde/Formic Acid (Eschweiler-Clarke), Methyl iodide |
| Control of Alkylation | Generally good, favors mono-alkylation | Can be challenging, potential for over-methylation |
| Scalability | Readily scalable | Generally scalable, some methods more so than others |
| Safety Considerations | Handling of borohydride reagents | Use of corrosive acids and potentially toxic alkylating agents |
Method 1: Reductive Amination of Cyclopropanecarboxaldehyde
Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and selectivity.[1][2] This one-pot reaction combines a carbonyl compound (cyclopropanecarboxaldehyde) and an amine (methylamine) to form an imine intermediate, which is then immediately reduced to the target secondary amine. The choice of reducing agent is critical to the success of this reaction, with milder reagents being preferred to avoid the reduction of the starting aldehyde.
Mechanistic Overview
The reaction proceeds in two key stages within a single reaction vessel. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde, leading to the formation of a hemiaminal. This intermediate then dehydrates to form an iminium ion, which is the species that undergoes reduction. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the desired (Cyclopropylmethyl)(methyl)amine.[3][4]
References
A Comparative Guide to the Validation of Analytical Methods for (Cyclopropylmethyl)(methyl)amine Hydrochloride
This guide provides an in-depth comparison of analytical methods for the quantitative determination of (Cyclopropylmethyl)(methyl)amine hydrochloride, a key intermediate in various pharmaceutical syntheses. Adherence to rigorous analytical method validation is paramount to ensure product quality, safety, and efficacy, forming the bedrock of regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported protocols.
The validation process demonstrates that an analytical procedure is fit for its intended purpose[1][2][3]. This guide will compare two robust chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), focusing on the validation parameters stipulated by the International Council for Harmonisation (ICH) guideline Q2(R2)[1][4][5].
Introduction to the Analyte and Analytical Imperatives
This compound (C₅H₁₂ClN) is a secondary amine salt.[6][7] Its accurate quantification is critical for controlling reaction stoichiometry, assessing purity, and ensuring the stability of the active pharmaceutical ingredient (API) or the final drug product.
The choice of analytical technique is governed by the physicochemical properties of the analyte. Being a salt, this compound is non-volatile, making HPLC a primary candidate for analysis. However, with appropriate derivatization or sample preparation, GC can also be a powerful alternative. This guide will explore a reversed-phase HPLC (RP-HPLC) method with UV detection and a GC method with Flame Ionization Detection (GC-FID) following derivatization.
The Validation Workflow: A Holistic Approach
Analytical method validation is not a singular event but a continuous lifecycle process, beginning with method development and extending throughout the method's routine use.[8] The objective is to establish, through documented evidence, that the method's performance characteristics are suitable and reliable for the intended analytical application.[3][9]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Purity Analysis of Commercially Available (Cyclopropylmethyl)(methyl)amine Hydrochloride
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and success of their work. (Cyclopropylmethyl)(methyl)amine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is a critical step in guaranteeing the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of commercially available this compound, complete with experimental protocols and supporting data.
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific information required. For a small, secondary amine salt like this compound, a multi-pronged approach is often necessary to obtain a comprehensive purity profile. Here, we will delve into the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Importance of Purity: Potential Impurities in this compound
Impurities in a starting material can arise from various sources, including the synthetic route, degradation, or improper storage. A common synthesis for N-methylcyclopropylmethylamine involves the reaction of cyclopropylamine with a methylating agent.[1] Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and residual solvents. Furthermore, cyclopropyl amine moieties can be susceptible to hydrolytic degradation under certain pH conditions.[2]
Potential Impurities to Consider:
-
Starting Materials: Unreacted cyclopropylamine and methylating agents.
-
Over-alkylation Products: (Cyclopropylmethyl)dimethylamine.
-
De-alkylation Products: Cyclopropylmethylamine.
-
Ring-Opening Products: Impurities resulting from the degradation of the cyclopropyl ring.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., diethyl ether, ethyl acetate).[3][4]
A robust analytical strategy must be capable of separating, identifying, and quantifying these potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Amines
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. For this compound, the free amine must first be liberated from its salt form to be amenable to GC analysis. This is typically achieved by a simple liquid-liquid extraction under basic conditions.
Causality Behind Experimental Choices in GC-MS
The choice of a deactivated column is crucial for analyzing amines to prevent peak tailing caused by the interaction of the basic amine with acidic sites on the column.[5] A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a range of amines and their potential impurities. The mass spectrometer detector offers high specificity, allowing for the identification of unknown impurities by their mass spectra.
Experimental Workflow for GC-MS Analysis
References
- 1. chembk.com [chembk.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Spectroscopic Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride and Its Analogs
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of small molecules is paramount. (Cyclopropylmethyl)(methyl)amine hydrochloride and its analogs are prevalent motifs in a variety of biologically active compounds. Their unique conformational and electronic properties, largely influenced by the strained cyclopropyl ring, necessitate a thorough spectroscopic characterization to ensure identity, purity, and to understand structure-activity relationships.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and three structurally significant analogs. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for the characterization of this important class of compounds. The choice of analogs is deliberate, allowing for a systematic deconstruction of the contributions of the N-methyl group, the cyclopropyl moiety, and the methylene spacer to the overall spectroscopic profile.
The compounds under comparison are:
-
Target Compound: this compound
-
Analog 1: Diethylamine hydrochloride (Comparison for the effect of the cyclopropylmethyl group vs. an ethyl group)
-
Analog 2: Cyclopropylmethylamine hydrochloride (Comparison for the effect of N-methylation)
-
Analog 3: N-methylcyclopropylamine hydrochloride (Comparison for the effect of the methylene spacer)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a cornerstone technique for determining the connectivity of a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal provide a detailed picture of the proton's local electronic environment. For the amine hydrochlorides in this guide, the spectra were typically acquired in D₂O or DMSO-d₆ to handle the exchangeable amine protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the amine hydrochloride salt and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard like TMS.
-
Caption: A generalized workflow for acquiring ¹H NMR spectra of amine hydrochlorides.
Comparative ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) (Solvent) | Multiplicity |
| (Cyclopropylmethyl)(methyl)amine HCl | -CH₂- (ring) | 0.35 - 0.55 | Multiplet |
| -CH- (ring) | 0.95 - 1.15 | Multiplet | |
| -N-CH₃ | ~2.6 | Singlet | |
| -N-CH₂- | ~2.8 | Doublet | |
| Analog 1: Diethylamine HCl | -CH₃ | ~1.3 | Triplet |
| -CH₂- | ~3.1 | Quartet | |
| Analog 2: Cyclopropylmethylamine HCl | -CH₂- (ring) | 0.30 - 0.50 | Multiplet |
| -CH- (ring) | 0.90 - 1.10 | Multiplet | |
| -N-CH₂- | ~2.7 | Doublet | |
| Analog 3: N-methylcyclopropylamine HCl | -CH₂- (ring) | 0.80 - 1.00 | Multiplet |
| -N-CH- | ~2.5 | Multiplet | |
| -N-CH₃ | ~2.6 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources including ChemicalBook[1][2][3].
Expert Interpretation of ¹H NMR Spectra
-
The Cyclopropyl Signature: The most striking feature in the spectra of the target compound and its cyclopropyl-containing analogs is the presence of signals in the highly shielded (upfield) region between 0.3 and 1.2 ppm. This is a hallmark of the cyclopropyl group and is attributed to the magnetic anisotropy of the strained three-membered ring. The ring's C-C bonds induce a local magnetic field that shields the protons, causing them to resonate at a significantly lower frequency than typical alkane protons.
-
Effect of the Methylene Spacer: Comparing the target compound with N-methylcyclopropylamine hydrochloride (Analog 3) reveals the influence of the methylene spacer. In Analog 3, the methine proton directly attached to the nitrogen and the cyclopropyl ring appears as a downfield multiplet (~2.5 ppm). In the target compound, this proton is replaced by a methylene group, and its signal is observed at a slightly more downfield position (~2.8 ppm) as a doublet, coupled to the cyclopropyl methine. The upfield cyclopropyl protons in the target compound are also more shielded than those in Analog 3, demonstrating the insulating effect of the methylene group from the deshielding influence of the ammonium nitrogen.
-
Effect of N-Methylation: The comparison between the target compound and Cyclopropylmethylamine hydrochloride (Analog 2) highlights the effect of the N-methyl group. The presence of a sharp singlet at approximately 2.6 ppm in the target compound is a clear indicator of the N-methyl group. This signal is absent in the primary amine analog.
-
Absence of the Cyclopropyl Group: The spectrum of Diethylamine hydrochloride (Analog 1) serves as a baseline for a simple acyclic secondary amine hydrochloride. The straightforward triplet-quartet pattern for the two ethyl groups is a classic example of spin-spin coupling and contrasts sharply with the complex upfield multiplets seen in the cyclopropyl-containing compounds.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and often simpler spectra due to the low natural abundance of ¹³C and routine proton decoupling.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the need for a greater number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope. The spectra are proton-decoupled to produce singlets for each unique carbon atom.
Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) (Solvent) |
| (Cyclopropylmethyl)(methyl)amine HCl | -CH₂- (ring) | ~5-10 |
| -CH- (ring) | ~10-15 | |
| -N-CH₃ | ~35 | |
| -N-CH₂- | ~55-60 | |
| Analog 1: Diethylamine HCl | -CH₃ | ~11 |
| -CH₂- | ~42 | |
| Analog 2: Cyclopropylmethylamine HCl | -CH₂- (ring) | ~4-8 |
| -CH- (ring) | ~10-14 | |
| -N-CH₂- | ~45-50 | |
| Analog 3: N-methylcyclopropylamine HCl | -CH₂- (ring) | ~6-11 |
| -N-CH- | ~30-35 | |
| -N-CH₃ | ~33 |
Note: Data for the target compound and some analogs are based on predictive models and data from similar structures, as experimental data for the hydrochloride salts is not widely available. Data for Diethylamine HCl is sourced from PubChem[4].
Expert Interpretation of ¹³C NMR Spectra
-
Upfield Cyclopropyl Carbons: Similar to ¹H NMR, the carbons of the cyclopropyl ring are significantly shielded and appear at unusually high field (low ppm values), typically between 3 and 15 ppm. This is a diagnostic feature for the presence of a cyclopropane ring.
-
Influence of the Nitrogen Atom: The carbons directly attached to the nitrogen atom are deshielded due to the electronegativity of nitrogen and the positive charge of the ammonium group. This is evident in the downfield shifts of the -N-CH₂- and -N-CH- carbons in all the compounds.
-
Structural Differentiation:
-
The N-methyl carbon in the target compound and Analog 3 appears around 33-35 ppm.
-
The methylene spacer carbon (-N-CH₂-) in the target compound is found further downfield (~55-60 ppm) compared to the methine carbon (-N-CH-) in Analog 3 (~30-35 ppm), reflecting the different substitution.
-
In Diethylamine hydrochloride, the N-CH₂- carbons are observed around 42 ppm, which is significantly different from the cyclopropyl-containing analogs, highlighting the distinct electronic environment imparted by the three-membered ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind ~1-2 mg of the solid amine hydrochloride sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
The goal is to create a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
References
Biological activity of (Cyclopropylmethyl)(methyl)amine hydrochloride derivatives
An In-Depth Comparative Guide to the Biological Activity of (Cyclopropylmethyl)(methyl)amine Hydrochloride Derivatives
Introduction: The Versatility of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl ring, a three-membered carbocycle, is far more than a simple structural motif. Its unique electronic and conformational properties, including high ring strain and sp2-like character, make it a powerful tool in drug design.[1][2] Incorporating this fragment into a molecule can significantly enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[2] When appended to an amine function, as in the this compound scaffold, it gives rise to a class of compounds with remarkably diverse biological activities. These derivatives have been investigated for a wide range of therapeutic applications, including as antidepressants, antivirals, anticancer agents, and modulators of key central nervous system (CNS) receptors.[3][4]
This guide provides a comparative analysis of the biological activities of various this compound derivatives. We will delve into their structure-activity relationships (SAR), compare their performance against different biological targets using available experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.
Core Scaffold and Synthetic Strategies
The foundational structure, (Cyclopropylmethyl)(methyl)amine, provides a versatile template for chemical modification. The hydrochloride salt is typically used to improve solubility and stability.
General Synthetic Overview: The synthesis of these derivatives can be achieved through several established routes. A common approach involves the reductive amination of cyclopropanecarboxaldehyde with methylamine. Alternatively, cyclopropylamine can be reacted with a methylating agent.[5] More complex, multi-step syntheses are often required for elaborately substituted analogs, such as those involving the construction of the cyclopropane ring via transition metal-catalyzed cycloaddition or Curtius degradation from a corresponding carboxylic acid.[6][7][8]
Caption: Common synthetic routes to the target scaffold.
Comparative Analysis of Biological Activities
The true value of this scaffold lies in its ability to be tailored to interact with diverse biological targets. Below, we compare the activities of key derivatives.
Serotonin 5-HT₂C Receptor Agonism: A Focus on Selectivity
The 5-HT₂C receptor is a critical G-protein coupled receptor (GPCR) in the CNS, implicated in mood, appetite, and cognition. Agonists of this receptor are sought after for treating obesity and psychiatric disorders. However, a major challenge is achieving selectivity over the closely related 5-HT₂B receptor, as 5-HT₂B agonism is linked to potentially fatal cardiac valvulopathy.[6]
Derivatives based on the 2-phenylcyclopropylmethylamine (2-PCPMA) scaffold have shown significant promise. Strategic fluorination of the phenyl ring has proven to be a robust strategy for enhancing both potency and selectivity.[6]
Key Findings from Comparative Studies:
-
Fluorination is Key: Introduction of fluorine at the 3-position of the phenyl ring (Compound 3 in some studies) generates highly selective 5-HT₂C agonists.[6]
-
N-Alkylation Impact: N-methylation of certain 2-PCPMA derivatives can produce Gq-biased 5-HT₂C agonists, offering a different signaling profile.[6]
-
Conformational Restriction: Incorporating the scaffold into more rigid structures, like a 2,2-dimethyl-2,3-dihydrobenzofuran system, is another successful strategy for achieving selectivity.[9]
Table 1: Comparative Potency and Selectivity of 2-PCPMA Derivatives at Serotonin Receptors
| Compound ID (Reference) | Phenyl Ring Substitution | 5-HT₂C EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | Selectivity (5-HT₂B / 5-HT₂C) |
| Compound 3[6] | 3-Fluoro | 1.9 | >10,000 | >5263 |
| Compound 9[6] | 2-Ethoxy-5-Fluoro | 0.3 | >10,000 | >33,333 |
| (+)-21b[6] | Fluorinated Cyclopropane | 0.8 | >10,000 | >12,500 |
| Lorcaserin (Reference) | - | 13 | 98 | ~7.5 |
Data synthesized from referenced literature. EC₅₀ values represent the concentration for 50% maximal response.
Caption: Simplified 5-HT₂C receptor signaling pathway.
Lysine-Specific Demethylase 1 (KDM1A/LSD1) Inhibition: An Epigenetic Target
KDM1A (also known as LSD1) is a histone demethylase that is overexpressed in many types of cancer, making it a high-value therapeutic target.[10] The mechanism of many KDM1A inhibitors is based on the structure of tranylcypromine, a classic monoamine oxidase inhibitor that also contains a cyclopropylamine core. The cyclopropane ring is crucial for the covalent interaction with the enzyme's flavin adenine dinucleotide (FAD) cofactor.
Structure-Activity Relationship (SAR) Insights:
-
Phenyl Ring Decoration: Adding small, often halogenated, functional groups to a phenyl ring at the β-position of the cyclopropane significantly improves inhibitory activity.[10]
-
Positional Isomers: Substitution at the meta position on the phenyl ring has been shown to be particularly beneficial for potency.[10]
Table 2: Comparative Inhibitory Activity of Cyclopropylamine Derivatives against KDM1A
| Compound ID (Reference) | Phenyl Ring Substitution | KDM1A IC₅₀ (nM) |
| Tranylcypromine | Unsubstituted | ~200,000 |
| Compound 1a[10] | Unsubstituted Phenyl | 2,100 |
| Compound 44a[10] | 3-Fluoro-4-methoxy-phenyl | 31 |
| Compound 45a[10] | 3-Chloro-4-methoxy-phenyl | 44 |
Data synthesized from referenced literature. IC₅₀ values represent the concentration for 50% inhibition.
Monoamine Oxidase (MAO) Inhibition
The historical success of tranylcypromine as an antidepressant MAO inhibitor highlights the potential of the cyclopropylamine scaffold in this area.[3][11] MAO enzymes are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Their inhibition increases the levels of these neurotransmitters in the brain. While specific data for this compound itself as an MAOI is sparse in the initial search, the activity of its close structural relatives suggests that derivatives from this class are strong candidates for MAO inhibition.
Key Experimental Protocols
To ensure scientific integrity, the biological activities described must be validated through robust experimental methods. Here are protocols for key assays.
Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity
This protocol determines a compound's binding affinity (Ki) for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.
Rationale: This is a fundamental assay in pharmacology to quantify the interaction between a drug and its target protein. It is a direct measure of binding, not functional activity.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rodent brain tissue (e.g., cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Membrane Resuspension: Wash and resuspend the membrane pellet in a fresh assay buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-Citalopram), and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Non-Specific Binding: In separate wells, add a high concentration of a known non-radiolabeled SERT ligand (e.g., fluoxetine) to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).[12][13]
Caption: Workflow for a radioligand binding assay.
Protocol 2: In Vitro Functional Assay for 5-HT₂C Receptor Agonism
This protocol measures the functional response (e.g., intracellular calcium mobilization) of a cell line expressing the 5-HT₂C receptor upon stimulation by a test compound.
Rationale: While binding assays confirm target engagement, functional assays confirm that this binding leads to a biological response (agonism, antagonism, etc.). The 5-HT₂C receptor signals through the Gq pathway, leading to a measurable increase in intracellular calcium.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT₂C receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of each well.
-
Compound Addition: The instrument adds the test compounds to the wells while continuously reading the fluorescence.
-
Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: For each concentration, calculate the peak fluorescence response over baseline. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
Conclusion and Future Outlook
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and varied biological activities. Comparative analysis reveals that subtle chemical modifications can dramatically shift the therapeutic profile of these compounds, turning them into highly selective 5-HT₂C agonists, potent epigenetic inhibitors, or potential next-generation antidepressants.
-
For 5-HT₂C Agonism: The key takeaway is the paramount importance of selectivity over 5-HT₂B, a feat achieved through strategies like strategic fluorination.
-
For KDM1A Inhibition: The cyclopropylamine core serves as an effective warhead for covalent inhibition, with potency being finely tuned by substitutions on an appended phenyl ring.
Future research should continue to explore the vast chemical space around this scaffold. Investigating novel substitutions, exploring different bioisosteric replacements for the phenyl ring, and conducting comprehensive in vivo studies will be crucial. Furthermore, as our understanding of the metabolic fate of cyclopropyl groups evolves, designing derivatives with optimal pharmacokinetic and safety profiles will remain a key objective, ensuring that the therapeutic potential of this remarkable chemical class is fully realized.[1]
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different (Cyclopropylmethyl)(methyl)amine hydrochloride synthetic routes
An In-Depth Guide to the Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride: A Cost-Benefit Analysis
Introduction
This compound is a valuable secondary amine building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of the cyclopropylmethyl motif is of significant interest in medicinal chemistry due to its ability to influence the conformational rigidity, metabolic stability, and binding affinity of drug candidates. This guide provides a comprehensive cost-benefit analysis of the most practical synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will delve into two primary synthetic strategies: reductive amination and N-alkylation, evaluating them on criteria of cost, efficiency, safety, and scalability.
Route 1: Reductive Amination of Cyclopropanecarboxaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[2][3]
Reaction Scheme
The resulting free amine is then treated with hydrochloric acid to yield the hydrochloride salt.
Mechanism
The reaction proceeds via the initial formation of a hemiaminal from the reaction of cyclopropanecarboxaldehyde and methylamine. This is followed by the acid-catalyzed elimination of water to form an iminium ion. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the secondary amine.
Experimental Protocol
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol at 0-5 °C.
-
Adjust the pH of the reaction mixture to 6-7 with acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (Cyclopropylmethyl)(methyl)amine.
-
Dissolve the crude amine in diethyl ether and bubble hydrogen chloride gas through the solution (or add a solution of HCl in ether) until precipitation is complete.
-
Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Cost-Benefit Analysis
-
Cost: This route is generally cost-effective. Cyclopropanecarboxaldehyde, methylamine, and sodium borohydride are all readily available and relatively inexpensive bulk chemicals.
-
Yield & Purity: Reductive amination typically provides good to excellent yields, often in the range of 70-90%. The purity of the final product is generally high after crystallization of the hydrochloride salt.
-
Safety & Environmental: Methanol is flammable and toxic. Sodium borohydride is a flammable solid that reacts with water to produce hydrogen gas. The reaction should be carried out in a well-ventilated fume hood. The primary waste products are inorganic salts and the organic solvent, which should be disposed of according to regulations.
-
Scalability: This one-pot procedure is highly amenable to large-scale production due to its operational simplicity and the availability of starting materials.
Workflow Diagram
Caption: Workflow for Reductive Amination.
Route 2: N-Alkylation of Cyclopropylmethylamine
This classical approach involves the direct alkylation of a primary amine with a methylating agent. While straightforward in principle, this method can be complicated by over-alkylation.
Reaction Scheme
The resulting amine is then converted to its hydrochloride salt.
Mechanism
The reaction is a standard nucleophilic substitution (SN2) where the nitrogen atom of cyclopropylmethylamine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent (e.g., methyl iodide). A base is required to neutralize the protonated amine formed during the reaction.
Experimental Protocol
-
Dissolve cyclopropylmethylamine (1.0 eq) and a suitable base, such as potassium carbonate (2.0 eq), in a polar aprotic solvent like acetonitrile or DMF.
-
Cool the mixture to 0-5 °C and add a methylating agent, such as methyl iodide (1.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude secondary amine.
-
Purification by column chromatography may be necessary to separate the desired product from any unreacted starting material and the over-alkylated quaternary ammonium salt.
-
Convert the purified amine to the hydrochloride salt as described in Route 1.
Cost-Benefit Analysis
-
Cost: Cyclopropylmethylamine is a more specialized starting material than cyclopropanecarboxaldehyde and may be more expensive. Methylating agents like methyl iodide are also relatively costly and highly toxic.
-
Yield & Purity: The primary challenge of this route is controlling the selectivity to prevent the formation of the tertiary amine and the quaternary ammonium salt. This often leads to lower isolated yields of the desired secondary amine and necessitates chromatographic purification, which is not ideal for large-scale synthesis.
-
Safety & Environmental: Common methylating agents such as methyl iodide and dimethyl sulfate are highly toxic, carcinogenic, and volatile. Strict safety precautions, including the use of a fume hood and appropriate personal protective equipment, are mandatory. The use of such hazardous materials is a significant drawback, especially for industrial applications.
-
Scalability: The challenges in controlling selectivity and the hazards associated with methylating agents make this route less suitable for scaling up compared to reductive amination.
Workflow Diagram
Caption: Workflow for N-Alkylation.
Other Potential Synthetic Routes
Other synthetic strategies have been reported, such as those starting from cyclopropyl cyanide.[4] These routes often involve multiple steps, including the reduction of the nitrile to the primary amine, followed by alkylation. While feasible, the increased number of steps generally leads to a lower overall yield and higher production costs, making them less competitive for bulk synthesis compared to reductive amination.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Number of Steps | 1 (One-pot) | 1-2 (plus purification) |
| Starting Material Cost | Generally Lower | Generally Higher |
| Typical Yield | High (70-90%) | Moderate (Variable, selectivity issues) |
| Purification | Crystallization | Often requires chromatography |
| Key Safety Concerns | Flammable solvents, reducing agent reactivity | Highly toxic/carcinogenic methylating agents |
| Environmental Impact | Moderate (solvent and salt waste) | High (hazardous reagent use and disposal) |
| Scalability | Excellent | Poor to Moderate |
Conclusion and Recommendation
Based on this comprehensive analysis, Route 1: Reductive Amination emerges as the superior synthetic strategy for the preparation of this compound. Its advantages are numerous and significant:
-
Economic Viability: The use of inexpensive and readily available starting materials makes it the more cost-effective option.
-
Efficiency: The one-pot nature of the reaction and consistently high yields contribute to a more efficient process.
-
Safety and Environmental Profile: While not without hazards, the reagents used in reductive amination are generally less toxic and easier to handle than the potent alkylating agents required for Route 2.
-
Scalability: The operational simplicity and favorable economics make reductive amination highly suitable for industrial-scale production.
In contrast, the N-alkylation route is hampered by issues of selectivity, the need for chromatographic purification, and the significant safety risks associated with hazardous methylating agents. Therefore, for researchers and manufacturers seeking a practical, cost-effective, and scalable synthesis of this compound, reductive amination is the recommended method of choice.
References
A Comparative Guide to the Characterization of (Cyclopropylmethyl)(methyl)amine Hydrochloride Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the control and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. (Cyclopropylmethyl)(methyl)amine hydrochloride, a key building block in various pharmaceutical agents, is no exception. This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of potential byproducts generated during its synthesis, with a focus on the common reductive amination route. We will explore the mechanistic origins of these impurities and provide field-proven insights into the selection of appropriate analytical techniques.
The Synthetic Landscape: Reductive Amination and Its Potential Pitfalls
A prevalent and scalable method for the synthesis of (Cyclopropylmethyl)(methyl)amine is the reductive amination of cyclopropanecarboxaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt.[1][2][3] While efficient, this process is susceptible to several side reactions that can lead to the formation of various byproducts.
Understanding the potential formation pathways of these impurities is critical for developing effective control strategies and analytical methods.
Caption: Primary synthesis of (Cyclopropylmethyl)(methyl)amine HCl.
Potential Reaction Byproducts: A Mechanistic Overview
Based on the principles of reductive amination and related amine synthesis, the following byproducts can be anticipated:
-
Over-alkylation Product: The desired secondary amine product, (Cyclopropylmethyl)(methyl)amine, can act as a nucleophile and react with another molecule of cyclopropanecarboxaldehyde, leading to the formation of a tertiary amine impurity after reduction.[4][5][6][7]
-
Aldehyde Reduction Product: The reducing agent can directly reduce the starting aldehyde, cyclopropanecarboxaldehyde, to the corresponding alcohol, cyclopropylmethanol.[8]
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of residual cyclopropanecarboxaldehyde and methylamine in the final product.
-
Products from Impurities in Starting Materials: If the methylamine starting material contains ammonia as an impurity, this can lead to the formation of the primary amine, cyclopropylmethylamine, which can then undergo reductive amination with cyclopropanecarboxaldehyde to form the secondary amine, di(cyclopropylmethyl)amine.
-
Aldol Condensation Products: Aldehydes are prone to self-condensation under either acidic or basic conditions, which can lead to the formation of higher molecular weight impurities.[1]
Caption: Formation pathways of key potential byproducts.
Comparative Analysis of Characterization Techniques
A multi-pronged analytical approach is often necessary for the comprehensive characterization of reaction byproducts. The choice of technique depends on the volatility, polarity, and concentration of the impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High resolution, excellent for volatile and semi-volatile impurities, provides structural information.[9][10] | May require derivatization for polar amines to improve peak shape and prevent tailing.[11] | Identifying and quantifying volatile impurities like cyclopropylmethanol, and with derivatization, the amine byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Versatile, suitable for a wide range of polarities and molecular weights, non-destructive.[12] | May have lower resolution for very similar compounds compared to GC. | Quantifying the main component and less volatile impurities. Stability-indicating methods can be developed.[13] |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Excellent for ionic species and small polar molecules without the need for derivatization.[14][13] | Limited to ionic or highly polar compounds. | Quantifying residual starting materials (as salts) and ionic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation of unknown impurities, non-destructive.[11][15][16] | Lower sensitivity compared to MS-based methods, may require isolation of impurities for full characterization. | Structural confirmation of the main component and elucidation of the structure of isolated, unknown byproducts. |
| Forced Degradation Studies | Intentionally degrading the sample under harsh conditions (acid, base, oxidation, heat, light). | Helps to identify potential degradation products and develop stability-indicating analytical methods.[17][18][19][20][21] | Degradation pathways may not always mimic real-time storage conditions. | Ensuring the analytical method is capable of separating the API from its degradation products. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Impurities (with Derivatization)
This protocol is designed for the identification and quantification of volatile and amine-containing byproducts. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often employed to improve the chromatographic behavior of the amines.[11]
1. Sample Preparation and Derivatization: a. Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial. b. Add 1 mL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile). c. Add 100 µL of MSTFA (or BSTFA with 1% TMCS). d. Cap the vial tightly and heat at 60-70 °C for 30 minutes. e. Cool to room temperature before injection.
2. GC-MS Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet Temperature: 250 °C.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 40-450.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound and its non-volatile byproducts.
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
- Injection Volume: 10 µL.
- Gradient Program (example):
- 0-5 min: 5% B
- 5-20 min: Gradient to 95% B
- 20-25 min: Hold at 95% B
- 25-26 min: Return to 5% B
- 26-30 min: Re-equilibration at 5% B
3. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample. b. Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. c. Filter through a 0.45 µm syringe filter before injection.
Caption: A comprehensive analytical workflow for byproduct characterization.
Conclusion: A Holistic Approach to Purity
The characterization of reaction byproducts for this compound requires a thorough understanding of the synthetic process and a strategic application of various analytical techniques. While reductive amination is a robust synthetic method, awareness of potential side reactions is crucial for process optimization and impurity control. By employing a combination of high-resolution chromatographic techniques like GC-MS and HPLC, alongside the structural elucidation power of NMR, researchers and drug development professionals can confidently identify and quantify potential impurities. This comprehensive approach ensures the development of a high-purity API, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. longdom.org [longdom.org]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]
- 16. reddit.com [reddit.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Bot Verification [rasayanjournal.co.in]
A Researcher's Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride: A Comparative Analysis of Solvent Performance
Introduction: The Critical Role of the Solvent
(Cyclopropylmethyl)(methyl)amine hydrochloride is a valuable secondary amine salt widely utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its structural motif, featuring a cyclopropyl group, offers unique conformational rigidity and metabolic properties to target molecules. As with any salt, its performance in a given process—be it a chemical reaction, purification, or formulation—is inextricably linked to its interaction with the solvent system.
The choice of solvent is not merely a matter of dissolution; it governs reaction kinetics, influences impurity profiles, dictates crystallization efficiency, and ultimately impacts the viability and economics of a synthetic route. This guide provides a comprehensive comparison of this compound's performance across a spectrum of common laboratory and industrial solvents. We will delve into the fundamental principles governing its solubility and stability, present a comparative analysis with a common alternative, and provide robust experimental protocols for in-house validation.
Core Physicochemical Properties
Understanding the inherent properties of the molecule is the foundation for predicting its behavior. As an amine hydrochloride, the compound exists as an ionic pair in the solid state and in polar solutions, consisting of the protonated (cyclopropylmethyl)(methyl)ammonium cation and a chloride anion.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[3] |
| Synonyms | N-Methylcyclopropylmethylamine HCl, N-Cyclopropyl-methylamine hydrochloride | LookChem[1] |
| CAS Number | 77335-18-3 | PubChem[3] |
| Molecular Formula | C₅H₁₂ClN | PubChem[3] |
| Molecular Weight | 121.61 g/mol | PubChem[3] |
| Physical Form | White crystalline solid / powder | ChemBK[2] |
Solubility Profile: A "Like Dissolves Like" Deep Dive
The solubility of an ionic salt like this compound is dominated by the solvent's ability to overcome the crystal lattice energy and effectively solvate the resulting ions. This is primarily dictated by solvent polarity, hydrogen bonding capability, and dielectric constant.
Theoretical Principles of Solvation
The guiding principle is "like dissolves like," which, for an ionic compound, means polar solvents are required.[4]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are exceptionally effective. Their high polarity and ability to act as both hydrogen bond donors and acceptors allow them to form strong ion-dipole interactions with both the ammonium cation (R₂NH₂⁺) and the chloride anion (Cl⁻).[5] The hydrogen atoms of the solvent are attracted to the chloride anion, while the electronegative oxygen atoms are attracted to the ammonium cation, effectively surrounding and stabilizing the ions in solution.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons to donate for hydrogen bonding. They can solvate the cation effectively through dipole-dipole interactions but are less effective at solvating the small chloride anion compared to protic solvents. Consequently, solubility is typically moderate to good, but often lower than in protic counterparts.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and lack the ability to form strong interactions with ions. They cannot overcome the powerful ionic forces holding the crystal lattice together, resulting in very low or negligible solubility.[5]
Solvent-Solute Interaction Diagram
The diagram below illustrates the fundamental difference in how polar protic and nonpolar solvents interact with the ionic salt.
Caption: Solvation comparison in polar vs. nonpolar solvents.
Qualitative Solubility Comparison
While precise quantitative data is scarce in public literature, a qualitative assessment based on first principles and data for analogous simple amine salts provides a reliable guide for researchers.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | Excellent ion-dipole interactions and hydrogen bonding.[1][5] |
| Methanol / Ethanol | High | Strong polarity and hydrogen bonding capabilities.[2] | |
| Polar Aprotic | DMSO / DMF | Moderate to High | High polarity effectively solvates cations. |
| Acetonitrile | Moderate | Less polar than DMSO/DMF, resulting in reduced dissolving power. | |
| Acetone | Low to Insoluble | Lower polarity and dielectric constant limit ion solvation. | |
| Nonpolar | Dichloromethane (DCM) | Very Low | Can dissolve some larger, more "organic" salts, but generally poor. |
| Tetrahydrofuran (THF) | Very Low / Insoluble | Weak polarity is insufficient for effective solvation. | |
| Toluene / Hexane | Insoluble | Nonpolar nature cannot overcome the crystal lattice energy. | |
| Diethyl Ether | Insoluble | Nonpolar, unable to solvate ionic species.[5] |
Stability Profile and Incompatibilities
This compound is a chemically stable compound under standard storage conditions (cool, dry, inert atmosphere).[7] However, its stability in solution can be influenced by the chemical environment.
-
Chemical Stability: The compound is stable in most neutral organic and aqueous solvents. The C-N and cyclopropyl bonds are robust.
-
pH-Dependent Stability: As a salt of a weak base, the most significant interaction is with strong bases. Addition of a base (e.g., NaOH, Et₃N) will deprotonate the ammonium cation to yield the free amine, (Cyclopropylmethyl)(methyl)amine. This free base has drastically different solubility (more soluble in nonpolar solvents) and may have different stability.
-
Incompatibilities: Avoid strong oxidizing agents, acid chlorides, and acid anhydrides, as the amine nitrogen can be reactive.[7]
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially in reactive solvents, should be avoided to prevent potential degradation. Standard practice dictates performing forced degradation studies to identify potential liabilities for a specific process.[8]
Comparative Analysis: vs. Methylamine Hydrochloride
To contextualize its performance, we compare it with a simpler, common alternative, methylamine hydrochloride.
| Feature | (Cyclopropylmethyl)(methyl)amine HCl | Methylamine HCl | Analysis |
| Structure | Contains a C₄H₇ (cyclopropylmethyl) group | Contains a CH₃ (methyl) group | The cyclopropylmethyl group adds significant nonpolar, lipophilic character. |
| Molecular Weight | 121.61 g/mol | 67.52 g/mol | The target compound is significantly larger. |
| Aqueous Solubility | Predicted High | Very Soluble[9] | The increased hydrocarbon content of the target compound may slightly reduce its aqueous solubility relative to methylamine HCl, but it will remain high. |
| Organic Solubility | Predicted Low (in nonpolar solvents) | Insoluble in ether, chloroform, acetone[9] | The lipophilic cyclopropylmethyl group may impart slightly higher solubility in moderately polar organic solvents (e.g., DCM, THF) compared to methylamine HCl. |
Insight: The primary difference is the increased lipophilicity imparted by the cyclopropylmethyl group. While this does not change the fundamental solubility profile (polar dissolves polar), it can be leveraged. For example, the target compound might be slightly more amenable to extraction into a chlorinated solvent from a basified aqueous solution compared to methylamine.
Experimental Methodologies for In-House Validation
To ensure trustworthiness and process-specific optimization, in-house verification of solubility and stability is paramount.
Protocol 1: Determination of Thermodynamic Solubility (Isothermal Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature.[10][11]
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5 mL) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or stirring plate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from a known standard.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Protocol 2: Workflow for Stability Assessment (Forced Degradation Study)
This workflow outlines how to assess the stability of the compound in a candidate solvent using a stability-indicating HPLC method.[8][12][13]
Caption: Workflow for a forced degradation stability study.
Conclusion and Recommendations
This compound behaves as a typical polar organic salt. Its performance is highly dependent on the solvent system, a factor that must be a primary consideration during process development.
-
For Reactions: High solubility in polar protic solvents like methanol and water makes them excellent choices, provided they are compatible with the desired reaction chemistry. For reactions requiring anhydrous conditions, polar aprotic solvents like acetonitrile or DMF are superior alternatives.
-
For Purification: The poor solubility in nonpolar and moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate, MTBE, Acetone) is highly advantageous. These can be used as anti-solvents to induce crystallization from a more polar solvent or as wash solvents to remove nonpolar impurities from the solid product.
-
For Stability: The compound is robust in neutral solvents. Care must be taken to avoid strongly basic conditions, which will liberate the free amine and alter its physical properties.
Ultimately, the optimal solvent is process-specific. The principles and protocols outlined in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to make informed, data-driven decisions for the successful application of this compound.
References
- 1. Cas 67376-94-7,N-CYCLOPROPYL-METHYLAMINE HCL | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. methylamine hydrochloride [chemister.ru]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. scispace.com [scispace.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
(Cyclopropylmethyl)(methyl)amine hydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle is paramount for ensuring a safe and efficient laboratory environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of (Cyclopropylmethyl)(methyl)amine hydrochloride, ensuring the safety of your team and compliance with regulatory standards. Our goal is to empower you with not just the "how," but the "why," building a foundation of trust and safety in your critical research endeavors.
Hazard Assessment and Immediate Safety Protocols
This compound is an irritant, and proper handling is the first step in a safe disposal process.[1][2] Understanding its properties is key to mitigating risks.
-
Primary Hazards : This compound is known to cause skin, eye, and respiratory irritation.[1][3] Direct contact should be avoided at all times.
-
Personal Protective Equipment (PPE) : A proactive approach to safety is non-negotiable. Before handling the compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.[4][5]
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[3]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
-
Table 1: Key Safety Information for this compound
| Property | Summary of Hazard | Recommended Action |
| GHS Classification | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3[1] | Avoid all direct contact. Use appropriate PPE at all times. |
| Inhalation | May cause respiratory tract irritation.[1][3] | Handle in a well-ventilated area or with local exhaust ventilation (fume hood).[2] |
| Skin Contact | Causes skin irritation.[1][3] | Wash thoroughly with soap and water after handling. Remove contaminated clothing.[3] |
| Eye Contact | Causes serious eye irritation.[1][3] | Immediately flush eyes with plenty of water for at least 15 minutes.[3] |
| Ingestion | Harmful if swallowed.[6] | Do not induce vomiting. Seek immediate medical attention.[4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[5] | Store and dispose of separately from these materials to prevent hazardous reactions. |
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination. The procedure varies based on the scale of the spill.
Step-by-Step Spill Cleanup Procedure:
-
Control and Isolate : Immediately alert others in the vicinity and restrict access to the spill area.[7] If the substance is volatile or dusty, ensure the area is well-ventilated, for instance by using a fume hood, but avoid creating drafts that could spread the material.[8]
-
Don PPE : Before attempting any cleanup, put on the appropriate personal protective equipment as outlined in the section above.[9]
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter to prevent it from spreading.[8][9]
-
Absorption : Gently cover and absorb the spilled material with the absorbent. Start from the outside and work your way in to minimize the contaminated area.[8] Avoid creating dust.
-
Collection : Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[3][5]
-
Decontamination : Clean the spill area thoroughly. For most amine spills, a decontamination solution can be used, followed by a final wipe-down with soap and water.[8][9] All cleaning materials must also be disposed of as hazardous waste.
-
Report : Document the spill and the cleanup procedure according to your institution's environmental health and safety (EHS) guidelines.
Below is a workflow diagram illustrating the decision-making process during a spill event.
References
- 1. This compound | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. fishersci.se [fishersci.se]
- 7. tamut.edu [tamut.edu]
- 8. acs.org [acs.org]
- 9. chemkleancorp.com [chemkleancorp.com]
Navigating the Safe Handling of (Cyclopropylmethyl)(methyl)amine Hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth technical information and procedural guidance for the safe use of (Cyclopropylmethyl)(methyl)amine hydrochloride (CAS No: 77335-18-3), a common building block in organic synthesis. As your partner in laboratory safety, we aim to equip you with the knowledge to mitigate risks and foster a secure research environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:
-
H335: May cause respiratory irritation. [2]
Understanding these classifications is the first step in a robust risk assessment. The hydrochloride salt form, while generally more stable and less volatile than the free amine, can still release irritating dust particles upon handling. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. The causality behind the required safety protocols stems directly from these inherent hazards.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation upon contact. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract if inhaled. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. Each piece of equipment serves a specific purpose in preventing exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. This is to prevent contact with the eyes, which can cause serious irritation.[1]
-
Skin Protection: Compatible chemical-resistant gloves, such as nitrile rubber, must be worn.[1][4] Always inspect gloves for any signs of degradation or perforation before use. A lab coat or other protective clothing is also required to prevent skin contact.[1][3]
-
Respiratory Protection: Handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][5] If a fume hood is not available or if significant dust is generated, a government-approved respirator (e.g., N95 or higher) should be used.[6][7]
Operational and Disposal Plans: A Step-by-Step Guide
A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3][7] The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates airborne dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware that some amine hydrochlorides can be hygroscopic.[4][8]
-
Post-Handling: After handling, thoroughly wash your hands and any potentially contaminated surfaces.[1] Remove and properly store or dispose of your PPE.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]
-
Clean: Wipe the spill area with a damp cloth or paper towel, and then wash the area thoroughly.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.[1]
Disposal Plan
Chemical waste disposal must adhere to all federal, state, and local environmental regulations.
-
Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed container.
-
Professional Disposal: Contact a licensed professional waste disposal service for the final disposal of the chemical waste.[1][9] Do not attempt to dispose of this material down the drain or in regular trash. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][9]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[1][4] Seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[1] Call a physician immediately.
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. aksci.com [aksci.com]
- 3. fishersci.se [fishersci.se]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
